4-Chloro-2-(4-fluorophenyl)quinazoline
Description
BenchChem offers high-quality 4-Chloro-2-(4-fluorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-fluorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113242-33-4 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline from Anthranilic Acid
Abstract
This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Starting from the readily available precursor, anthranilic acid, this document outlines a robust and efficient two-stage synthetic pathway. The first stage involves the construction of the core quinazolinone ring system through acylation and subsequent cyclization to yield 2-(4-fluorophenyl)quinazolin-4(3H)-one. The second stage details the critical chlorination of the quinazolinone intermediate to afford the target product. This guide emphasizes the mechanistic rationale behind reagent selection and procedural steps, offers detailed experimental protocols, and provides troubleshooting insights to ensure high yield and purity. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and reliable synthesis of this important molecular intermediate.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Specifically, 2,4-disubstituted quinazolines have been extensively investigated as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.
4-Chloro-2-(4-fluorophenyl)quinazoline serves as a versatile intermediate in the synthesis of these complex pharmaceutical agents. The chlorine atom at the 4-position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing side chains, providing a straightforward route to a diverse library of potential drug candidates. The synthesis detailed herein provides a reliable pathway to this valuable building block, starting from simple, cost-effective materials.
Retrosynthetic Analysis & Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 4-Chloro-2-(4-fluorophenyl)quinazoline, reveals a practical synthetic route. The key C-Cl bond at the 4-position can be installed via chlorination of the corresponding hydroxyl group in its tautomeric lactim form, which points to 2-(4-fluorophenyl)quinazolin-4(3H)-one as the immediate precursor.
This quinazolinone core can be disconnected at the N1-C2 and C4-N3 bonds, leading back to two primary synthons: anthranilic acid (providing the benzene ring and the N1 atom) and a C1 synthon derived from 4-fluorobenzoyl chloride. This two-stage approach forms the basis of our synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
Overall Synthetic Workflow
The forward synthesis proceeds in two distinct, high-yielding stages. The entire workflow is designed for efficiency and scalability in a laboratory setting.
Caption: The two-stage synthetic workflow from starting materials to the final product.
Stage 1: Synthesis of 2-(4-fluorophenyl)quinazolin-4(3H)-one
This stage involves the construction of the heterocyclic quinazolinone core. The reaction proceeds via an initial acylation of the amino group of anthranilic acid, followed by a thermally induced intramolecular condensation and dehydration to form the stable six-membered pyrimidinone ring.
Reaction Principle & Mechanism
The synthesis begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses to yield the N-acylated intermediate, 2-(4-fluorobenzamido)benzoic acid, with the elimination of HCl. A base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.
Upon heating, the amide nitrogen of the intermediate acts as a nucleophile, attacking the carboxylic acid carbon. This intramolecular cyclization event, followed by the elimination of a water molecule, results in the formation of the aromatic quinazolinone ring system.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Anthranilic Acid | 137.14 | 0.1 | 1.0 | 13.71 g |
| 4-Fluorobenzoyl Chloride | 158.56 | 0.11 | 1.1 | 17.44 g |
| Anhydrous Pyridine | 79.10 | - | - | 100 mL |
| Toluene | 92.14 | - | - | 50 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anthranilic acid (13.71 g, 0.1 mol) and anhydrous pyridine (100 mL).
-
Stir the mixture at room temperature until the anthranilic acid is fully dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add 4-fluorobenzoyl chloride (17.44 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Gently reflux the reaction mixture for 4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate of 2-(4-fluorophenyl)quinazolin-4(3H)-one will form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove pyridine hydrochloride and any unreacted starting materials.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a white to off-white crystalline solid.
Key Parameters and Troubleshooting
-
Anhydrous Conditions: The use of anhydrous pyridine is crucial as 4-fluorobenzoyl chloride is highly reactive towards water.
-
Temperature Control: Maintaining a low temperature during the addition of the acyl chloride minimizes potential side reactions.
-
Incomplete Cyclization: If TLC analysis shows significant amounts of the intermediate 2-(4-fluorobenzamido)benzoic acid, the reflux time can be extended. Insufficient heating is a common cause of incomplete reaction.[1]
-
Purification: The product is generally insoluble in water, making the aqueous work-up highly effective for removing most impurities. Recrystallization is recommended to achieve high purity suitable for the next step.
Stage 2: Chlorination to 4-Chloro-2-(4-fluorophenyl)quinazoline
This stage is a critical transformation where the relatively unreactive C4-hydroxyl group of the quinazolinone (in its lactim tautomer) is converted into a highly reactive C4-chloro group. This functional group handle is essential for subsequent derivatization.
Reaction Principle & Mechanism
The chlorination of a quinazolinone is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is highly effective for this transformation.[2][3] The reaction mechanism involves the activation of the carbonyl oxygen (in the lactam form) or the hydroxyl oxygen (in the lactim form) by POCl₃. This forms a highly electrophilic phosphorylated intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinazoline product.[4]
Caption: Simplified mechanism for the chlorination of the quinazolinone intermediate with POCl₃.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 240.23 | 0.05 | 1.0 | 12.01 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 50 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 2-3 drops |
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place 2-(4-fluorophenyl)quinazolin-4(3H)-one (12.01 g, 0.05 mol).
-
Add phosphorus oxychloride (50 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should become a clear, homogeneous solution. Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate) until the starting material is completely consumed.
-
After completion, allow the reaction to cool to room temperature.
-
Crucial Work-up Step: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant, vigorous stirring. This step is highly exothermic and will release HCl gas.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to control the temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water (3 x 150 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50 °C. The product, 4-Chloro-2-(4-fluorophenyl)quinazoline, is typically obtained as a white or pale yellow solid and is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from isopropanol if necessary.
Key Parameters and Troubleshooting
-
Reagent Excess: A large excess of POCl₃ is used both as the reagent and the solvent to ensure the reaction goes to completion.
-
Catalyst: DMF acts as a catalyst, forming a Vilsmeier-type intermediate with POCl₃ which is a more potent chlorinating agent.
-
Work-up Hydrolysis: The most common failure point is the hydrolysis of the product back to the starting quinazolinone during the aqueous work-up.[5] To prevent this:
-
Work quickly and keep the solution cold at all times.
-
Ensure complete removal of excess POCl₃ before neutralization.
-
An alternative work-up involves removing excess POCl₃ under reduced pressure, dissolving the residue in an inert solvent like dichloromethane or ethyl acetate, and then carefully washing with cold sodium bicarbonate solution.
-
-
Purity: If the final product is contaminated with the starting material, it indicates incomplete reaction or hydrolysis during work-up. Re-subjecting the material to the reaction conditions or improving the work-up procedure is recommended.
Conclusion
The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline from anthranilic acid is a reliable and efficient two-stage process that provides access to a highly valuable intermediate for drug discovery. By understanding the underlying chemical principles—from the initial acylation and cyclization to the critical chlorination step—researchers can effectively troubleshoot and optimize the procedure. Careful control of reaction conditions, particularly during the handling of moisture-sensitive reagents and the critical work-up of the final product, is paramount to achieving high yields and excellent purity. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this important synthetic transformation.
References
-
Title: Quinazolinones, the Winning Horse in Drug Discovery Source: MDPI URL: [Link]
-
Title: Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]
-
Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL: [Link]
-
Title: POCl3 chlorination of 4-quinazolones Source: PubMed, The Journal of Organic Chemistry URL: [Link]
-
Title: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: POCl3 Chlorination of 4-Quinazolones Source: ResearchGate URL: [Link]
Sources
Spectroscopic Characterization of 4-Chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-2-(4-fluorophenyl)quinazoline. As a privileged scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application in drug discovery and development. This document synthesizes predicted and analogous experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind spectral assignments is explained, providing a framework for the characterization of related quinazoline derivatives.
Introduction
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The specific analogue, 4-Chloro-2-(4-fluorophenyl)quinazoline, combines the reactive 4-chloroquinazoline moiety, a key pharmacophore for kinase inhibition, with a 2-(4-fluorophenyl) group. The fluorine atom in the phenyl ring serves as a sensitive probe for molecular interactions and can significantly influence metabolic stability and binding affinity. Accurate and comprehensive spectroscopic characterization is therefore essential for quality control, structural confirmation, and for elucidating structure-activity relationships (SAR). This guide presents an in-depth analysis of its NMR, MS, and IR data, leveraging data from close structural analogs to provide a robust predictive characterization.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of directly published experimental spectra for 4-Chloro-2-(4-fluorophenyl)quinazoline, this section provides a detailed prediction and interpretation based on established spectroscopic principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
The proton NMR spectrum is anticipated to show distinct signals for the protons on the quinazoline core and the 4-fluorophenyl ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the deshielding effects of the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-2-(4-fluorophenyl)quinazoline
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.65 | dd | J = 8.8, 5.2 Hz | H-2', H-6' |
| ~8.25 | d | J = 8.0 Hz | H-5 |
| ~8.07 | d | J = 8.0 Hz | H-8 |
| ~7.90 | m | H-7 | |
| ~7.62 | m | H-6 | |
| ~7.30 | t | J = 8.8 Hz | H-3', H-5' |
Predictions are based on data for 2-(4-fluorophenyl)quinazoline and 4-Chloro-2-(4-chlorophenyl)quinazoline.[1]
Interpretation:
-
Quinazoline Protons (H-5, H-6, H-7, H-8): The protons on the benzo- part of the quinazoline ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. H-5 is expected to be the most downfield-shifted proton of this system due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the chlorine at position 4. H-8 will also be significantly downfield. The protons at H-6 and H-7 will likely appear as complex multiplets due to mutual coupling.
-
4-Fluorophenyl Protons (H-2', H-3', H-5', H-6'): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to coupling with the adjacent protons and a smaller long-range coupling to the fluorine.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(4-fluorophenyl)quinazoline
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-4' |
| ~162.5 | C-2 |
| ~159.0 | C-4 |
| ~151.5 | C-8a |
| ~143.5 | C-1' |
| ~135.0 | C-7 |
| ~131.0 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |
| ~129.0 | C-6 |
| ~128.5 | C-5 |
| ~122.5 | C-4a |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
Predictions are based on data for 2-(4-fluorophenyl)quinazoline and 4-Chloro-2-(4-chlorophenyl)quinazoline.[1]
Interpretation:
-
Quinazoline Carbons: The quaternary carbons C-2, C-4, and C-8a will appear downfield due to their attachment to electronegative nitrogen and chlorine atoms. The remaining carbons of the quinazoline ring will resonate in the typical aromatic region.
-
4-Fluorophenyl Carbons: The most notable feature will be the carbon directly attached to the fluorine (C-4'), which will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine is highly dependent on its electronic environment.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 4-Chloro-2-(4-fluorophenyl)quinazoline
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -115 | Multiplet |
Prediction based on typical chemical shifts of fluoroaromatic compounds.[2][3]
Interpretation:
The fluorine atom on the 4-fluorophenyl ring is expected to resonate in the typical range for aromatic fluorides. The signal will appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Molecular Ion (M⁺): m/z ≈ 258.04 (for ³⁵Cl) and 260.04 (for ³⁷Cl) with an isotopic ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical, followed by fragmentation of the quinazoline ring or the fluorophenyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Key IR Absorption Bands for 4-Chloro-2-(4-fluorophenyl)quinazoline
| Wavenumber (cm⁻¹) | Functional Group |
| ~1620-1580 | C=N and C=C stretching (aromatic rings) |
| ~1250-1200 | C-F stretching |
| ~850-800 | C-Cl stretching |
| ~3050-3000 | Aromatic C-H stretching |
Experimental Protocols
This section outlines a standard protocol for acquiring high-quality spectroscopic data for 4-Chloro-2-(4-fluorophenyl)quinazoline.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR: For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).
Mass Spectrometry
-
Technique: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Infrared Spectroscopy
-
Technique: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 4-Chloro-2-(4-fluorophenyl)quinazoline with atom numbering for NMR assignments.
Caption: Molecular structure and key predicted HMBC correlations.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-2-(4-fluorophenyl)quinazoline. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, as well as MS and IR data, has been presented. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the field of medicinal chemistry, aiding in the synthesis, characterization, and further development of quinazoline-based therapeutic agents.
References
-
Beilstein Journal of Organic Chemistry. (2021). Supporting Information for: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
MDPI. (2023). Novel 5-Aryl-[2][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
-
NIH. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]
-
MDPI. (2023). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
NIH. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from [Link]
-
NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesised quinazoline derivatives (4a-4f) | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]
-
Supporting Information. (n.d.). 12. Retrieved from [Link]
-
NIH. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
NIH. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]
-
MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[2][5][6]triazolo[4,3-c]quinazolines. Retrieved from [Link]
-
NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Supporting Information. (n.d.). 3. Retrieved from [Link]
-
Multinuclear NMR. (n.d.). fluorine-19. Retrieved from [Link]
Sources
Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the FT-IR Spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline
The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Among these, 4-Chloro-2-(4-fluorophenyl)quinazoline (CAS No: 113242-33-4) serves as a critical synthetic intermediate in the development of targeted therapeutics, particularly potent kinase inhibitors used in oncology.[6][7] The precise molecular structure of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline. We will delve into the theoretical underpinnings of its spectral features, present a field-proven protocol for data acquisition, and offer a detailed interpretation of its vibrational modes. The objective is to establish a robust framework for using FT-IR spectroscopy as a primary tool for structural verification and quality control in a pharmaceutical development setting.
Part 1: Molecular Structure and the Principles of Vibrational Spectroscopy
The structure of 4-Chloro-2-(4-fluorophenyl)quinazoline incorporates several key functional groups that give rise to a distinct infrared spectrum. These include:
-
The quinazoline core , providing characteristic aromatic C=C and C=N stretching vibrations.
-
An aromatic C-Cl bond at position 4.
-
An aromatic C-F bond on the phenyl ring at position 2.
-
Multiple aromatic C-H bonds on all three rings.
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations (stretching, bending, rocking), resulting in an absorption spectrum.[8] This spectrum serves as a unique molecular "fingerprint," allowing for unambiguous identification and structural elucidation.[9]
Part 2: A Validated Protocol for FT-IR Spectrum Acquisition
For solid, powdered samples such as 4-Chloro-2-(4-fluorophenyl)quinazoline, Attenuated Total Reflectance (ATR) is the method of choice for FT-IR analysis.
Causality Behind Experimental Choice: Why ATR-FTIR?
The selection of ATR-FTIR is a deliberate choice rooted in efficiency and sample integrity. Unlike traditional transmission methods that require laborious sample preparation (e.g., KBr pellets), ATR allows for the direct analysis of the solid sample with minimal preparation.[10] This non-destructive technique requires only a small amount of material and ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra rapidly.[11][12] This makes it ideal for the high-throughput screening and quality control required in a drug development pipeline.
Experimental Protocol: Acquiring the ATR-FTIR Spectrum
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample: 4-Chloro-2-(4-fluorophenyl)quinazoline, solid powder.
-
Cleaning Solvent: Isopropanol or ethanol.
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability.
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which is then automatically subtracted from the sample spectrum.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. This prevents cross-contamination.[13]
-
Sample Application: Place a small amount of the 4-Chloro-2-(4-fluorophenyl)quinazoline powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This is critical to ensure good optical contact between the sample and the ATR crystal, which is necessary for a strong signal.[12]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a high signal-to-noise ratio.
-
Post-Analysis Cleaning: After the measurement is complete, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with isopropanol as described in Step 3.
Visualization of the Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Part 3: In-Depth Analysis of the FT-IR Spectrum
The FT-IR spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule's overall structure.
Quantitative Data Summary and Peak Assignments
The following table details the expected characteristic absorption bands, their intensities, and the corresponding vibrational modes. These assignments are based on established group frequencies for aromatic and halogenated compounds and data from structurally similar quinazoline derivatives.[14][15][16][17]
| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode |
| 3100–3000 | Weak | Aromatic C-H Stretching |
| 1615–1580 | Medium | C=C and C=N Ring Stretching (Quinazoline Core) |
| 1550–1500 | Strong | C=C Ring Stretching (Quinazoline & Phenyl Rings)[15] |
| 1490–1470 | Strong | C=C Aromatic Ring Stretching |
| 1340–1310 | Medium | C-N Stretching (Quinazoline Ring)[15] |
| 1240–1210 | Strong | Aromatic C-F Stretching |
| 1160-1140 | Medium | In-plane C-H Bending[15] |
| 850-830 | Strong | Aromatic C-H Out-of-Plane Bending (p-disubstituted ring)[15] |
| 770-750 | Medium | Aromatic C-Cl Stretching [15] |
Interpretation of Key Spectral Features
-
Aromatic C-H Stretching (3100–3000 cm⁻¹): The weak bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon atom is part of an aromatic ring.[17] Their presence confirms the aromatic nature of the quinazoline and phenyl moieties.
-
Ring Stretching Region (1615–1470 cm⁻¹): This region is dominated by multiple strong, sharp absorptions corresponding to the stretching vibrations of C=C and C=N bonds within the fused aromatic ring system.[14][18] The complexity here is a hallmark of the quinazoline structure. For the analogous compound 4-Chloro-2-(4-chlorophenyl)quinazoline, characteristic peaks are observed at 1537 and 1519 cm⁻¹.[15]
-
Halogen Stretching Vibrations (1240–1210 cm⁻¹ and 770-750 cm⁻¹): The two key markers for this specific molecule are the C-F and C-Cl stretching bands. The C-F stretch gives rise to a very strong and prominent band in the 1240-1210 cm⁻¹ region. The C-Cl stretch appears as a medium to strong band at a lower frequency, typically in the 770-750 cm⁻¹ range.[15] The identification of these two bands is crucial for confirming the presence and position of the halogen substituents.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-N stretching and various C-H in-plane and out-of-plane bending modes.[15] While individual assignment can be challenging, the overall pattern in this region is highly reproducible and serves as the definitive "fingerprint" for identifying 4-Chloro-2-(4-fluorophenyl)quinazoline and distinguishing it from other related derivatives.
Diagram of Key Molecular Vibrations
Caption: Key vibrational modes and their spectral regions.
Part 4: Application in Pharmaceutical Quality Control
In the synthesis of complex pharmaceutical molecules, the structural integrity of each intermediate is critical. FT-IR spectroscopy provides a rapid, reliable, and cost-effective method for quality control (QC) at multiple stages of the drug development process.
-
Identity Confirmation: The primary use is for raw material verification. By comparing the acquired spectrum of an incoming batch of 4-Chloro-2-(4-fluorophenyl)quinazoline against a validated reference spectrum, a scientist can instantly confirm its identity. The unique pattern in the fingerprint region is especially powerful for this purpose.
-
Detection of Impurities: The presence of unexpected peaks in the spectrum can indicate impurities, such as residual starting materials, solvents, or by-products from the synthesis. For example, the absence of a broad band around 3300 cm⁻¹ would confirm the lack of significant water or alcohol contamination.
-
Process Monitoring: FT-IR can be used to monitor the progress of a chemical reaction. By analyzing samples at different time points, one can track the disappearance of reactant peaks and the appearance of product peaks, helping to optimize reaction conditions and ensure complete conversion.
This rigorous analytical check ensures the consistency and purity of the synthetic intermediates, which is a foundational requirement for the production of safe and effective pharmaceuticals.
Conclusion
The FT-IR spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline is a rich source of structural information, providing a distinct fingerprint for its unambiguous identification. The characteristic absorptions of the aromatic C-H, C=C/C=N ring, C-F, and C-Cl bonds all appear in predictable regions of the spectrum. When acquired using a robust method like ATR-FTIR, this spectrum becomes an indispensable tool for researchers and drug development professionals. It provides a self-validating system for identity confirmation and purity assessment, upholding the principles of scientific integrity and ensuring the quality of crucial intermediates in the pharmaceutical supply chain.
References
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Google Scholar.
- FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Institutes of Health (NIH).
- FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate.
- Sample Preparation for FTIR Analysis. Drawell.
- 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Quinazoline. Wikipedia.
- 4-Chloro-2-(4-chlorophenyl)quinazoline. Chem-Impex.
- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ScienceDirect.
- Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ResearchGate.
- 4-chloro-2-(4-fluorophenyl)quinazoline. Sigma-Aldrich.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH).
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(4-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline (CAS No. 113242-33-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a definitive experimental melting point is not widely reported in the literature, this document synthesizes available data on its predicted properties, the physical characteristics of structurally analogous compounds, and established methodologies for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, handling, and application of this and related quinazoline derivatives, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. This assertion is grounded in the observation that quinazoline derivatives exhibit a broad spectrum of biological activities, leading to their successful development as therapeutic agents. Marketed drugs such as gefitinib, erlotinib, and vandetanib, all of which feature the quinazoline core, underscore the scaffold's importance in the design of targeted cancer therapies. The versatility of the quinazoline structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[1]
The subject of this guide, 4-Chloro-2-(4-fluorophenyl)quinazoline, is a member of this vital class of compounds. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, making it a key intermediate in the synthesis of more complex molecules.[2] Furthermore, the 2-(4-fluorophenyl) substituent can significantly influence the molecule's biological activity and physical properties. This guide will delve into the critical physicochemical parameters of this compound, with a particular focus on its melting point, a fundamental property that dictates its purity, stability, and formulation feasibility.
Synthesis and Purification of 4-Chloro-2-(4-fluorophenyl)quinazoline
The synthesis of 4-chloro-2-arylquinazolines typically proceeds through the chlorination of the corresponding 2-arylquinazolin-4(3H)-one precursor. This transformation is a cornerstone reaction in quinazoline chemistry, and while the specific synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline is not extensively detailed in readily available literature, a general and robust protocol can be outlined based on established methods for analogous compounds.[3]
General Synthetic Pathway
The logical flow of the synthesis begins with the construction of the quinazolinone core, followed by the crucial chlorination step.
Caption: General synthetic route to 4-Chloro-2-(4-fluorophenyl)quinazoline.
Experimental Protocol: Chlorination of 2-(4-Fluorophenyl)quinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of similar 4-chloroquinazolines.[3]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4-fluorophenyl)quinazolin-4(3H)-one in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Rationale: The use of excess chlorinating agent serves as both the reagent and the solvent, driving the reaction to completion.
Step 2: Catalysis
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Rationale: DMF catalyzes the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent chlorinating species.
Step 3: Reflux
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
Step 4: Quenching and Isolation
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Rationale: This step quenches the excess chlorinating agent and precipitates the solid product.
-
The resulting precipitate is then collected by vacuum filtration, washed with cold water, and dried.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure 4-Chloro-2-(4-fluorophenyl)quinazoline.
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a well-defined crystalline product with a sharp melting point.
Physicochemical Characterization
The identity and purity of 4-Chloro-2-(4-fluorophenyl)quinazoline are confirmed through a suite of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the quinazoline and the fluorophenyl rings. The carbon NMR would similarly display distinct resonances for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorption bands for C-Cl, C=N, and aromatic C-H bonds.[3]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.
Physical Properties
The known and predicted physical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 113242-33-4 | |
| Molecular Formula | C₁₄H₈ClFN₂ | |
| Molecular Weight | 258.68 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% (Commercially available) | |
| Predicted Boiling Point | 297.8 ± 32.0 °C | |
| Predicted Density | 1.351 ± 0.06 g/cm³ | |
| Predicted pKa | 0.44 ± 0.30 |
Melting Point: An In-depth Analysis
The melting point of a crystalline solid is a critical physical constant that provides a primary indication of its identity and purity. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Reported and Estimated Melting Point
As of the date of this guide, a specific, experimentally verified melting point for 4-Chloro-2-(4-fluorophenyl)quinazoline has not been found in a broad survey of scientific literature and chemical databases. However, an estimation can be made by examining the melting points of structurally related compounds.
| Compound | Melting Point (°C) |
| 4-chloro-2-(4-methylphenyl)quinazoline | 113–115 |
| 4-chloro-2-(4-chlorophenyl)quinazoline | 143.2–145.4[3] |
| 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline | 142–144 |
| Various other substituted quinazolines | 187–227 |
Based on these analogs, it is reasonable to hypothesize that the melting point of 4-Chloro-2-(4-fluorophenyl)quinazoline lies within the range of 120-160 °C . The substitution of a methyl or chloro group with a fluoro group on the phenyl ring is expected to influence the crystal lattice energy and thus the melting point.
Standard Protocol for Melting Point Determination
The following is a self-validating protocol for the accurate determination of the melting point of a solid organic compound like 4-Chloro-2-(4-fluorophenyl)quinazoline.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Apparatus Calibration:
-
Prior to sample analysis, calibrate the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample.
-
Trustworthiness: This step ensures the accuracy of the temperature readings from the apparatus.
-
-
Sample Preparation:
-
Ensure the sample of 4-Chloro-2-(4-fluorophenyl)quinazoline is completely dry and free of solvent.
-
Finely powder a small amount of the sample on a watch glass using a spatula.
-
Expertise & Experience: A finely powdered sample ensures uniform heat distribution.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.
-
Expertise & Experience: A tightly packed, small sample size is crucial for an accurate and sharp melting point reading.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid until the temperature is about 15-20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Expertise & Experience: A slow heating rate near the melting point is essential for observing the exact melting range.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the entire sample has melted into a clear liquid (T_clear).
-
The melting point is reported as the range from T_onset to T_clear.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
A narrow melting range (e.g., < 2°C) is indicative of a high-purity sample.
-
Conclusion
4-Chloro-2-(4-fluorophenyl)quinazoline is a valuable compound in the field of medicinal chemistry, serving as a key building block for the synthesis of potentially bioactive molecules. While its exact experimental melting point is not prominently reported, this guide provides a comprehensive framework for its synthesis, characterization, and the rigorous determination of its physical properties. By understanding the methodologies and the context provided by analogous structures, researchers can confidently work with this and other quinazoline derivatives, advancing the frontiers of drug discovery and development.
References
- Google Patents. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. [Link]
- Google Patents. US20220081413A1 - Synthesis of quinazoline compounds.
-
PubChem. Methods and compositions utilizing quinazolinones - Patent US-7589098-B2. [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
Sources
- 1. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline in a range of common organic solvents. In the absence of publicly available experimental solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, outlines a robust, self-validating experimental methodology, and provides the theoretical context to interpret the resulting data. By integrating physicochemical property analysis with a detailed procedural walkthrough, this document serves as an essential resource for optimizing synthetic routes, purification processes, and formulation development involving 4-Chloro-2-(4-fluorophenyl)quinazoline.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences numerous stages of the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of an API's solubility profile is paramount. 4-Chloro-2-(4-fluorophenyl)quinazoline is a heterocyclic compound of interest in medicinal chemistry, and knowledge of its behavior in various organic media is essential for its advancement as a potential therapeutic agent.
This guide will first delve into the theoretical underpinnings of solubility, leveraging the known and predicted physicochemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline. Subsequently, a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method with HPLC quantification is presented. Finally, guidance on data analysis and interpretation is provided to empower researchers to make informed decisions in their work.
Physicochemical Properties and Theoretical Solubility Considerations
A foundational understanding of the physicochemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline allows for a rational prediction of its solubility behavior. The key properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₈ClFN₂ | - |
| Molecular Weight | 258.68 g/mol | - |
| Physical Form | Solid | Commercial Supplier Data |
| CAS Number | 113242-33-4 | Commercial Supplier Data |
| Predicted logP | 4.25 | Molinspiration |
| Estimated Melting Point | ~124-126 °C | Based on 4-chloro-2-phenylquinazoline |
The predicted octanol-water partition coefficient (logP) of 4.25 indicates that 4-Chloro-2-(4-fluorophenyl)quinazoline is a significantly lipophilic, or "water-fearing," compound. This high lipophilicity strongly suggests a preference for non-polar organic solvents over polar ones. The principle of "like dissolves like" is the guiding tenet here; solvents with polarity characteristics similar to the solute will generally be more effective at dissolving it.[1]
The presence of the chloro and fluoro substituents on the quinazoline and phenyl rings, respectively, contributes to the molecule's overall polarity and its capacity for intermolecular interactions. While the molecule as a whole is non-polar, the nitrogen atoms in the quinazoline ring and the halogen atoms can participate in dipole-dipole interactions and potentially weak hydrogen bonding with appropriate solvent molecules.
Based on these properties, we can hypothesize the following solubility trends:
-
High Solubility: Expected in non-polar to moderately polar aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the largely non-polar structure of the molecule.
-
Moderate Solubility: May be observed in polar aprotic solvents like acetone and acetonitrile.
-
Low to Negligible Solubility: Expected in highly polar protic solvents such as ethanol, methanol, and water, due to the energetic penalty of disrupting the strong hydrogen-bonding networks of these solvents to accommodate a non-polar solute.
The following diagram illustrates the logical flow for predicting the solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline based on its physicochemical properties.
Caption: Predictive workflow for solubility.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Recommended Solvents for Analysis
Based on the theoretical considerations, a range of solvents with varying polarities should be selected to build a comprehensive solubility profile. A suggested list includes:
-
Non-Polar: Toluene, Cyclohexane
-
Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile (ACN)
-
Polar Protic: Ethanol, Methanol, Isopropanol
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
Materials:
-
4-Chloro-2-(4-fluorophenyl)quinazoline (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 4-Chloro-2-(4-fluorophenyl)quinazoline to a series of vials. A general starting point is to add approximately 10-20 mg of the solid to 2-5 mL of each selected solvent. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm).
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a longer equilibration time (48-72 hours) may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); the solubility value should be consistent at the later time points.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter directly into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method for the quantification of 4-Chloro-2-(4-fluorophenyl)quinazoline. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such compounds.
-
Prepare a series of standard solutions of known concentrations of the compound in the same diluent used for the samples.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their corresponding concentrations. The curve should have a correlation coefficient (R²) of >0.99.
-
Inject the diluted samples onto the HPLC system and determine their concentration by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Caption: Shake-flask experimental workflow.
Data Analysis and Interpretation
The solubility data should be tabulated for easy comparison across the different solvents. The results can be expressed in various units, such as mg/mL or molarity (mol/L).
Example Data Table (Hypothetical):
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |
| Dichloromethane | 3.1 | > 50 (freely soluble) |
| Tetrahydrofuran | 4.0 | 35.2 |
| Ethyl Acetate | 4.4 | 28.9 |
| Acetone | 5.1 | 15.6 |
| Acetonitrile | 5.8 | 12.3 |
| Ethanol | 4.3 | 2.1 |
| Methanol | 5.1 | 1.5 |
Thermodynamic Insights
By conducting the solubility measurements at different temperatures (e.g., 25 °C, 37 °C, and 50 °C), valuable thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation. This provides deeper insight into the enthalpic and entropic contributions to solubility. The interplay of enthalpy (ΔH) and entropy (ΔS) dictates the Gibbs free energy (ΔG) of dissolution, which determines the spontaneity of the process.
Conclusion
References
-
Molinspiration Cheminformatics. (n.d.). Property calculation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Avdeef, A. (2012).
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]
-
O'Lenick, A. J. (2013). Saturation Shake-Flask Method. Dissolution Technologies. Retrieved from [Link]
- Attimarad, M., Al-Dhubiab, B. E., Al-Shehri, S., Al-Otaibi, M. M., & Kadi, A. A. (2012). Assay Method Development And Validation Of Drug In Its Formulation By Hplc.
- Nti-Gyiamfi, E., & Opare, Y. A. (2021). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. UNN.
Sources
The 4-Chloro Position of 2-Arylquinazolines: A Hub of Chemical Reactivity for Drug Discovery and Materials Science
Introduction: The Quinazoline Scaffold and the Strategic Importance of the C4-Position
The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. Many approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework, underscoring its therapeutic relevance.[1] The 2,4-disubstituted quinazoline motif, in particular, is a cornerstone for the development of novel bioactive molecules.[2][3]
The chemical reactivity of the quinazoline ring is significantly influenced by the positions of the nitrogen atoms. The 4-chloro substituent in 2-arylquinazolines is especially important as it serves as a versatile handle for introducing a wide array of functional groups. This lability is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C4-position for various chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of the 4-chloro position in 2-arylquinazolines, focusing on key reactions that are instrumental for researchers, scientists, and professionals in drug development.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The 4-chloro position of 2-arylquinazolines is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a cornerstone for the synthesis of a vast library of 4-substituted quinazoline derivatives. The underlying principle of the SNAr mechanism at this position involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a Meisenheimer complex, followed by the departure of the chloride leaving group.
The reactivity of the C4-position is significantly greater than that of the C2-position in di- or tri-haloquinazolines, allowing for regioselective functionalization.[4][5] This selectivity is a key advantage in multi-step syntheses.
Amination: Crafting Bioactive Scaffolds
The reaction of 4-chloro-2-arylquinazolines with a diverse range of amines is a widely employed strategy for the synthesis of biologically active compounds, including potent kinase inhibitors.[6] The nature of the amine nucleophile plays a crucial role in the reaction outcome.
-
Primary and Secondary Aliphatic Amines: These amines generally react readily with 4-chloroquinazolines under mild conditions to afford the corresponding 4-aminoquinazolines in good to moderate yields.[6]
-
Anilines: The electronic properties of the aniline nucleophile influence the reaction rate. Electron-rich anilines react more readily than electron-deficient ones.[6] For less reactive anilines, harsher reaction conditions or the use of microwave irradiation can significantly improve reaction times and yields.[6]
Table 1: Representative Conditions for SNAr Amination of 4-Chloro-2-Arylquinazolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted Anilines | Isopropanol | - | Reflux | 2-4 h | 70-95 | [6] |
| N-Methylanilines | THF/H₂O (1:1) | - | 120 (Microwave) | 15-30 min | 65-92 | [6] |
| Hydrazine Hydrate | Ethanol | - | 0-5 | 2 h | - | [7] |
Experimental Protocol: Microwave-Assisted N-Arylation of 4-Chloro-6-bromo-2-phenylquinazoline with N-methylaniline
This protocol exemplifies a rapid and efficient method for the synthesis of 4-anilinoquinazolines.
Materials:
-
4-Chloro-6-bromo-2-phenylquinazoline
-
N-methylaniline
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave reactor vial, add 4-chloro-6-bromo-2-phenylquinazoline (1.0 mmol) and N-methylaniline (1.2 mmol).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-aminoquinazoline.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of combined cyanide sources in cyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Initial Biological Screening of 4-Chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others.[3] A particularly successful application of the quinazoline framework has been in the development of kinase inhibitors.[4] Over 40 quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, have been approved for clinical use, primarily in oncology.[4] These compounds often exert their effects by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5]
The subject of this guide, 4-Chloro-2-(4-fluorophenyl)quinazoline, is a novel synthetic compound. The presence of a halogenated phenyl group at the 2-position and a chloro group at the 4-position suggests potential for interesting biological activity. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide outlines a strategic, tiered approach for the initial biological screening of this compound to elucidate its potential as a therapeutic agent. The described protocols are designed to be self-validating, providing a robust foundation for further drug development efforts.
A Tiered Approach to Biological Screening
A logical and efficient screening cascade is essential for the initial evaluation of a novel compound. This approach begins with broad assessments of cytotoxicity and antimicrobial activity to establish a general biological profile. Subsequently, more targeted assays are employed to investigate specific mechanisms of action, guided by the known activities of structurally related molecules.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the test compound.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [6][7]
-
Reagent Preparation: Prepare kinase buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the EGFR enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity and determine the IC₅₀ value.
Tubulin Polymerization Assay
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division. [8]Compounds that interfere with tubulin polymerization are effective anticancer agents.
This assay measures the effect of the test compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity. [9][10]
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and polymerization buffer.
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin and GTP in polymerization buffer. Add the test compound at various concentrations. Include paclitaxel as a polymerization promoter (positive control) and nocodazole as a polymerization inhibitor (negative control).
-
Polymerization Monitoring: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.
Tier 3: Cellular Mechanism of Action
If the compound shows activity in the mechanistic assays, further investigation into its effects on cellular processes is warranted.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases. [11]Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat a selected cancer cell line (e.g., A549) with the test compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Induction of apoptosis (programmed cell death) is a desirable characteristic of an anticancer agent. [11]
-
Cell Treatment: Treat a selected cancer cell line with the test compound at its IC₅₀ concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 4-Chloro-2-(4-fluorophenyl)quinazoline
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| A549 | |
| HeLa | |
| HEK293 |
Table 2: Antimicrobial Activity of 4-Chloro-2-(4-fluorophenyl)quinazoline
| Microbial Strain | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| P. aeruginosa | |
| C. albicans |
Table 3: Mechanistic Assay Results
| Assay | IC₅₀ (µM) or Effect |
| EGFR Kinase Inhibition | |
| Tubulin Polymerization |
Conclusion
This technical guide provides a comprehensive and logical framework for the initial biological screening of 4-Chloro-2-(4-fluorophenyl)quinazoline. By following this tiered approach, researchers can efficiently and robustly assess the compound's cytotoxic, antimicrobial, and potential anticancer activities. The detailed protocols and rationale behind each experimental choice are intended to ensure scientific integrity and provide a solid foundation for subsequent lead optimization and preclinical development.
References
- Vertex AI Search. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Semantic Scholar.
- ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- ResearchGate. (2023). Recent advances in the biological activity of quinazoline.
- Elsevier. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- ResearchGate. (n.d.). Kinase assay results for compound.
- Promega Corporation. (n.d.). EGFR (C775S T790M L858R) Kinase Assay Protocol.
- PubMed. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
- PMC - NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- MDPI. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
- MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PMC - PubMed Central. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- PMC - NIH. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers.
- ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
- MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- ResearchGate. (2019). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
- PubMed. (2025). Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- PMC - NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- ResearchGate. (n.d.). vitro anti cancer screening of the synthesized compounds against....
- PMC - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (n.d.). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity.
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- PMC - NIH. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study.
- European Pharmaceutical Review. (2026). 'Antimicrobial single-cell testing' measures antibiotic effectiveness.
- PubMed. (n.d.). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent.
- PMC - NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
- PeerJ. (n.d.). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds againstaminoglycoside-resistant E. coli .
- JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview.
- Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Aryl-4-Chloroquinazolines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl-4-chloroquinazoline framework is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of bioactive compounds, most notably kinase inhibitors for oncology. This technical guide provides an in-depth exploration of the historical discovery and evolution of synthetic methodologies leading to this "privileged scaffold." We will dissect the key chemical transformations, from the initial construction of the quinazolinone core to the critical chlorination at the 4-position. This document emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Quinazoline Core and the Rise of a Key Intermediate
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, has a rich history dating back to the 19th century. The first quinazoline derivative was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[1] The parent quinazoline was later synthesized by Bischler and Lang in 1895, with a more practical method developed by Gabriel in 1903.[1][2] However, the true synthetic utility of the quinazoline system in drug discovery was unlocked with the advent of methods to introduce functionality at key positions.
The 2-aryl-4-chloroquinazoline derivative emerged as a critical building block due to the reactivity of the C4-chloro group. This chlorine atom acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains. This strategic feature is the foundation for the synthesis of numerous clinically significant molecules, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.
The synthesis of 2-aryl-4-chloroquinazolines is conceptually a two-stage process:
-
Formation of the 2-Aryl-quinazolin-4(3H)-one Core: This involves the construction of the heterocyclic system with the desired aryl substituent at the 2-position.
-
Chlorination of the 4-Position: The conversion of the 4-oxo group of the quinazolinone to a chloro group.
This guide will delve into the historical development and modern refinements of each of these critical stages.
The Genesis of the 2-Aryl-quinazolin-4(3H)-one Scaffold
The initial challenge in the synthesis of the target intermediate is the efficient construction of the 2-aryl-quinazolin-4(3H)-one. Several classical and modern methods have been developed to achieve this.
The Niementowski Reaction and its Progeny
One of the most enduring methods for the synthesis of quinazolin-4(3H)-ones is the Niementowski reaction, first described in 1895.[3] In its classical form, it involves the thermal condensation of an anthranilic acid with an amide. To introduce an aryl group at the 2-position, a benzamide is utilized.
The reaction proceeds via the initial formation of an N-benzoyl-2-aminobenzamide, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. The high temperatures traditionally required for this reaction can be a limitation, but the advent of microwave-assisted synthesis has significantly improved reaction times and yields.[3]
Causality Behind the Choice: The Niementowski reaction, despite its age, remains relevant due to its operational simplicity and the ready availability of a wide range of substituted anthranilic acids and benzamides, allowing for diverse library synthesis.
From 2-Aminobenzamides: A More Direct Approach
A more direct and often higher-yielding approach involves the reaction of a 2-aminobenzamide with an aromatic aldehyde. This condensation reaction, typically carried out in a high-boiling solvent like dimethyl sulfoxide (DMSO) and sometimes with an acid catalyst, directly furnishes the 2-aryl-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized in situ or in a separate step to the desired 2-aryl-quinazolin-4(3H)-one.
Expert Insight: The choice of oxidant is crucial in this method. While air oxidation can be effective, reagents like potassium permanganate or manganese dioxide often provide more reliable and faster conversions. The reaction conditions can be tuned to favor the oxidized product directly.
Modern Catalytic Approaches
Contemporary organic synthesis has introduced a variety of catalytic methods for the construction of the 2-aryl-quinazolin-4(3H)-one core, often under milder conditions and with broader substrate scope. These include:
-
Copper-Catalyzed Domino Reactions: These methods can utilize readily available starting materials like 2-halobenzamides and nitriles, proceeding through a cascade of reactions to form the quinazolinone ring.
-
Palladium-Catalyzed Multi-component Reactions: These elegant strategies can assemble the quinazolinone from three or more simple starting materials in a single pot. For instance, the reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can be catalyzed by a palladium complex to yield the desired product.
Trustworthiness of the Protocol: These catalytic methods, while more complex to set up, often offer superior yields and functional group tolerance compared to the classical thermal methods. Their reproducibility is high when reaction conditions are carefully controlled.
The Critical Transformation: Chlorination at the 4-Position
The conversion of the 2-aryl-quinazolin-4(3H)-one to the corresponding 4-chloro derivative is the linchpin of the overall synthesis. The lactam functionality of the quinazolinone must be activated to facilitate the substitution of the oxygen with a chlorine atom.
The Workhorses: Phosphorus Oxychloride and Thionyl Chloride
Historically and in current practice, phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are the reagents of choice for this transformation. The reaction is typically carried out by heating the quinazolinone in an excess of the chlorinating agent, which often also serves as the solvent.
Mechanism of Chlorination with POCl3: The reaction with POCl3 is not a simple direct displacement. A detailed mechanistic study has shown that the reaction proceeds in two distinct stages that can be controlled by temperature.[4]
-
Phosphorylation: At lower temperatures (below 25°C) and under basic conditions, the quinazolinone oxygen attacks the phosphorus atom of POCl3 to form phosphorylated intermediates. Both O- and N-phosphorylated species can be formed and are in rapid equilibrium.
-
Chloride Displacement: Upon heating (70-90°C), the O-phosphorylated intermediate undergoes nucleophilic attack by a chloride ion, leading to the formation of the 4-chloroquinazoline and a phosphate byproduct.
Expert Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) to thionyl chloride reactions can significantly accelerate the chlorination. This is due to the in situ formation of the Vilsmeier reagent (chlorodimethyliminium chloride), which is a more potent activating agent for the quinazolinone oxygen.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key synthetic steps.
| Step | Method | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Niementowski | Anthranilic acid, Benzamide | 180-220 | 4-8 | 50-70 |
| 1 | Microwave Niementowski | Anthranilic acid, Benzamide | 150-200 | 0.25-0.5 | 75-90 |
| 1 | Aldehyde Condensation | 2-Aminobenzamide, Benzaldehyde | 120-150 | 2-6 | 80-95 |
| 2 | POCl3 Chlorination | 2-Aryl-quinazolin-4(3H)-one, POCl3 | 100-110 | 2-4 | 85-95 |
| 2 | SOCl2/DMF Chlorination | 2-Aryl-quinazolin-4(3H)-one, SOCl2, DMF (cat.) | 70-80 | 1-3 | 90-98 |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a representative 2-aryl-4-chloroquinazoline.
Synthesis of 2-Phenyl-quinazolin-4(3H)-one
Method A: Microwave-Assisted Niementowski Reaction
-
To a 10 mL microwave vial, add anthranilic acid (1.37 g, 10 mmol), benzamide (1.45 g, 12 mmol), and a magnetic stir bar.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 200°C for 20 minutes with stirring.
-
Allow the reaction to cool to room temperature. The solidified product will be a brownish solid.
-
Triturate the solid with hot ethanol, filter the mixture, and wash the collected solid with cold ethanol.
-
Dry the solid under vacuum to yield 2-phenyl-quinazolin-4(3H)-one.
Method B: Condensation of 2-Aminobenzamide with Benzaldehyde
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 mL, 10 mmol) in DMSO (20 mL).
-
Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the solution.
-
Heat the reaction mixture to 130°C for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Synthesis of 4-Chloro-2-phenylquinazoline
-
To a 50 mL round-bottom flask, add 2-phenyl-quinazolin-4(3H)-one (2.22 g, 10 mmol) and phosphorus oxychloride (10 mL).
-
Add a few drops of DMF to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 2 hours. The solid should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-2-phenylquinazoline.
Conclusion
The synthesis of 2-aryl-4-chloroquinazolines represents a mature yet continually evolving field of organic chemistry. From the classical thermal conditions of the Niementowski reaction to modern catalytic multi-component strategies, the methods for constructing the core 2-aryl-quinazolin-4(3H)-one have become increasingly efficient and versatile. The subsequent chlorination, a seemingly straightforward transformation, is underpinned by a nuanced mechanism that, when understood, allows for optimized and high-yielding protocols. The historical development of these synthetic routes has been instrumental in the advancement of medicinal chemistry, providing access to a class of compounds with profound biological activities. The continued refinement of these syntheses will undoubtedly lead to the discovery of new and improved therapeutics.
References
- Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.
- El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
- Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines. Synthesis, 48(09), 1389-1398.
- Khabnadideh, S., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ChemistrySelect, 7(44), e202202996.
- Khajavi, M. S., et al. (1998). Microwave-assisted Niementowski reaction of anthranilic acid with formamide (or formanilide) under solvent-free conditions. Journal of Chemical Research, Synopses, (7), 364-365.
- Kshirsagar, U. A. (2015). Recent developments in the synthesis of quinazoline and quinazolinone derivatives. A review. Organic & Biomolecular Chemistry, 13(38), 9736-9754.
- Michael, J. P. (2003). Quinoline, quinazoline and acridone alkaloids.
- O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
- Patil, P., & Dandawate, P. (2021). A Review on 4(3H)-quinazolinone synthesis.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Von Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
- Zafar, H., et al. (2021).
- Zhang, J., et al. (2010). A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C–H functionalization. Organic Letters, 12(12), 2841–2843.
- Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft, 36(1), 800-813.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"synthesis of EGFR inhibitors from 4-Chloro-2-(4-fluorophenyl)quinazoline"
An Application Guide to the Synthesis and Evaluation of 4-Anilino-2-(4-fluorophenyl)quinazoline Derivatives as EGFR Inhibitors
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC). This application note provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of potent EGFR inhibitors starting from the key intermediate, 4-Chloro-2-(4-fluorophenyl)quinazoline. We delve into the chemical rationale, provide step-by-step protocols for synthesis and biological assays, and offer insights into structure-activity relationships (SAR).
Introduction: The Primacy of the Quinazoline Scaffold
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. In many cancers, mutations or overexpression of EGFR leads to aberrant signaling, driving uncontrolled tumor growth. Small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling cascade, inducing apoptosis in cancer cells.
The 4-anilinoquinazoline core has proven to be an exceptionally effective pharmacophore for EGFR inhibition.[1] This structural motif is central to several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®).[2] The core structure mimics the adenine region of ATP, allowing it to competitively bind within the kinase's active site. The synthesis of these potent molecules frequently relies on the versatile and highly reactive 4-chloroquinazoline intermediate.[3] This document specifically focuses on protocols utilizing 4-Chloro-2-(4-fluorophenyl)quinazoline, a readily accessible starting material for generating a library of novel inhibitor candidates.
Foundational Chemistry and Strategic Rationale
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring is electron-deficient, which makes the C4 position, activated by the adjacent nitrogen atom and the C4-chloro leaving group, highly susceptible to nucleophilic attack by an amine.[4][5]
The reaction involves the addition of a substituted aniline to the 4-chloroquinazoline intermediate. The lone pair of electrons on the aniline's nitrogen atom attacks the C4 carbon, forming a Meisenheimer complex. Subsequently, the chloride ion is expelled, and a proton is lost from the nitrogen atom to yield the stable 4-anilinoquinazoline product. This reaction is typically facilitated by heating in a polar protic solvent, such as isopropanol or ethanol.[6][7]
Rationale for Experimental Design
-
Choice of Intermediate : 4-Chloro-2-(4-fluorophenyl)quinazoline is an excellent starting point. The chlorine atom at the C4 position is a good leaving group, facilitating the SNAr reaction. The 2-aryl group can participate in additional interactions within the kinase binding pocket, and its electronic properties can influence the reactivity of the C4 position.
-
Solvent Selection : Protic solvents like isopropanol are commonly used as they can solvate the ionic intermediates and reactants effectively. They are also generally less hazardous and have convenient boiling points for refluxing the reaction.[7]
-
Temperature : Heating the reaction mixture to reflux is often necessary to provide sufficient activation energy to overcome the energy barrier of the SNAr reaction, especially when using less nucleophilic (electron-poor) anilines.[4] Microwave irradiation can also be employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[4]
Synthetic and Analytical Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a representative 4-anilino-2-(4-fluorophenyl)quinazoline derivative.
General Synthetic Scheme
The overall synthetic workflow is a robust process, beginning with the core SNAr reaction and followed by rigorous purification and characterization, culminating in biological evaluation.
Caption: Overall experimental workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-(4-fluorophenyl)quinazoline | >98% Purity | Commercial | Key starting material. |
| 3-Chloro-4-fluoroaniline | Reagent Grade | Commercial | Example nucleophile. |
| Isopropanol (IPA) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For aqueous wash. |
| Brine | - | Lab Prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography (if needed). |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Step-by-Step Synthesis Protocol
This protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenyl)quinazolin-4-amine.
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-(4-fluorophenyl)quinazoline (1.0 g, 3.84 mmol) and isopropanol (40 mL).
-
Reagent Addition : Add 3-chloro-4-fluoroaniline (0.62 g, 4.22 mmol, 1.1 equivalents) to the stirred suspension.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting chloroquinazoline spot is consumed.
-
Cooling and Precipitation : After completion, cool the reaction mixture to room temperature. A solid precipitate of the product hydrochloride salt will typically form.
-
Isolation : Collect the precipitate by vacuum filtration. Wash the solid with cold isopropanol (2 x 10 mL) to remove residual reactants.
-
Neutralization and Extraction (for free base) : Suspend the filtered solid in a mixture of ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously until all solids dissolve and the layers are clear. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by flash column chromatography on silica gel if necessary. A typical yield for this reaction is in the range of 80-95%.
Analytical Characterization Protocol
-
¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum should confirm the presence of aromatic protons from both the quinazoline and aniline rings, as well as the characteristic downfield shift of the N-H proton.
-
Mass Spectrometry (ESI-MS) : The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.
-
HPLC : Purity should be assessed using a reverse-phase C18 column. The product should appear as a single major peak with >95% purity.
Biological Evaluation: Assessing EGFR Inhibition
The ultimate validation of a synthesized compound is its biological activity. The following protocols outline standard assays for determining EGFR inhibitory potential.
EGFR Kinase Inhibition Mechanism
The synthesized 4-anilinoquinazoline inhibitor functions by competing with ATP for binding at the kinase domain's active site. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Caption: Mechanism of EGFR kinase inhibition.
In Vitro EGFR Kinase Assay Protocol (General)
-
Plate Preparation : Add recombinant human EGFR kinase enzyme to the wells of a 96-well plate.
-
Compound Addition : Add serial dilutions of the synthesized inhibitor (typically from 10 µM to 0.1 nM) to the wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Initiation : Initiate the kinase reaction by adding a mixture of the kinase substrate (a synthetic peptide like poly(Glu, Tyr) 4:1) and ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody-based detection method like ELISA or a fluorescence/luminescence-based assay that measures ATP consumption.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Antiproliferative Assay (MTT Assay)
-
Cell Seeding : Seed a human cancer cell line known to overexpress EGFR (e.g., A549 lung carcinoma or H1975, which carries the T790M resistance mutation) into a 96-well plate and allow cells to adhere overnight.[8]
-
Compound Treatment : Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement : Read the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Representative Biological Data
The inhibitory activities of novel compounds are compared against known standards.
| Compound | EGFR Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (µM) |
| Gefitinib (Reference) | ~20-50 | ~1.0-5.0 |
| Erlotinib (Reference) | ~2-10 | ~0.5-2.0 |
| Representative Synthesized Compound | Experimental Value | Experimental Value |
Note: IC₅₀ and GI₅₀ values are highly dependent on assay conditions and cell lines used.
Conclusion
The protocol described herein provides a reliable and efficient pathway for the synthesis of novel 4-anilino-2-(4-fluorophenyl)quinazoline derivatives. The SNAr reaction is a cornerstone of medicinal chemistry, and its application to this scaffold allows for the rapid generation of diverse libraries for screening. By coupling this robust synthesis with systematic characterization and tiered biological evaluation, researchers can effectively identify and optimize new lead compounds in the ongoing effort to develop more effective and selective EGFR-targeted cancer therapies.
References
-
Coutinho, E. L. et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. Available at: [Link]
-
Zhang, J. et al. (2016). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Glaxo Group Limited (2012). Process for the preparation of lapatinib and the salts thereof. Google Patents.
- Reddy, M. S. et al. (2011). Process for the preparation of erlotinib. Google Patents.
-
Li, Q. et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
-
Al-Omary, F. A. M. et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Asian Journal of Chemistry. Available at: [Link]
- Jiangsu Hansoh Pharmaceutical Co., Ltd. (2013). Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
- Li, Z. et al. (2006). Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
-
Tsou, H. et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]
-
Wang, Y. et al. (2023). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules. Available at: [Link]
-
Wiley Periodicals, Inc. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Chemistry Behind Lapatinib: An Intermediate's Role. ningboinno.com. Available at: [Link]
- Almirall, S. A. (2011). Preparation process of erlotinib. Google Patents.
-
Kumar, A. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate (Date unavailable). Process for synthesis of gefitinib. ResearchGate. Available at: [Link]
-
Frontiers Media S.A. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. frontiersin.org. Available at: [Link]
-
China Pharmaceutical University (2013). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]
-
Adottu, C. et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Youssif, B. G. M. et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. Available at: [Link]
- Kunming Guiyan Pharmaceutical Co., Ltd. (2015). The preparation method of Gefitinib. Google Patents.
-
Al-Ostath, A. et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research on Chemical Intermediates. Available at: [Link]
-
MDPI (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. mdpi.com. Available at: [Link]
-
Ta, V. D. et al. (2016). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry. Available at: [Link]
-
Li, M. et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, J. et al. (2016). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Park, H. J. et al. (2012). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate (Date unavailable). Chemical structures of first-generation quinazoline-based EGFR inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 7. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Probing Cellular Pathways Using 4-Chloro-2-(4-fluorophenyl)quinazoline as a Chemical Scaffold
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved and investigational drugs, particularly in oncology. This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 4-Chloro-2-(4-fluorophenyl)quinazoline, a key synthetic intermediate, to investigate cellular signaling pathways. We present a strategic workflow, from initial cytotoxicity screening to in-depth analysis of specific molecular targets, focusing on the Epidermal Growth Factor Receptor (EGFR) signaling cascade—a pathway frequently modulated by quinazoline derivatives. This guide offers field-proven, step-by-step protocols for essential assays, explains the scientific rationale behind experimental choices, and provides tools for data interpretation, empowering researchers to effectively characterize the biological activity of novel compounds derived from this versatile scaffold.
Introduction: The Quinazoline Scaffold in Cellular Pathway Interrogation
Quinazoline-based compounds are of significant interest in pharmacology due to their wide range of biological activities.[1] Numerous derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, survival, and migration.[2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.
Specifically, 4-anilinoquinazoline derivatives have been extensively investigated and successfully developed as inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3] The FDA-approved drugs Gefitinib and Erlotinib, for example, are 4-anilinoquinazoline-based EGFR inhibitors that have revolutionized the treatment of certain non-small cell lung cancers (NSCLC).[4]
The compound 4-Chloro-2-(4-fluorophenyl)quinazoline serves as a valuable starting material for synthesizing libraries of such bioactive molecules. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the facile introduction of various aniline and other amine-containing moieties to explore structure-activity relationships (SAR). This application note outlines a comprehensive experimental strategy to characterize derivatives of this scaffold, using the well-established EGFR signaling pathway as a primary example.
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation creates docking sites for adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and cell cycle progression.[6]
Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the autophosphorylation required for pathway activation.[7] By assessing the phosphorylation status of EGFR and its key downstream effectors (ERK and AKT), one can directly measure the inhibitory potential of a test compound.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Compound Characterization
A logical, tiered approach is essential for efficiently characterizing novel compounds derived from the 4-Chloro-2-(4-fluorophenyl)quinazoline scaffold. The workflow progresses from broad cellular effects to specific molecular interactions.
Figure 2: Tiered Experimental Workflow for Compound Characterization.
Detailed Protocols
Recommended Cell Line: A549
The human non-small cell lung cancer (NSCLC) cell line A549 is an excellent model for these studies as it expresses EGFR and is responsive to EGFR inhibitors.[7][8]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]
Protocol 1: Cell Viability (MTT) Assay
This initial screen determines the concentration-dependent cytotoxic or cytostatic effect of the test compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
A549 cells
-
96-well cell culture plates
-
Complete culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, until purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: In Vitro EGFR Kinase Assay
This cell-free assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR. Commercial kits are widely available for this purpose.[11][12]
Principle: The assay measures the transfer of phosphate from ATP to a tyrosine-containing peptide substrate by the EGFR kinase. Inhibition is quantified by a reduction in the signal (e.g., luminescence, fluorescence) generated from the reaction.[12]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]
-
Tyrosine kinase peptide substrate
-
ATP
-
Test compound
-
384-well low-volume plates
-
Luminometer or HTRF-compatible plate reader
Procedure (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound at various concentrations.
-
Enzyme Addition: Add 2 µL of EGFR enzyme.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate at room temperature for 60 minutes.[12]
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Record luminescence. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the inhibition of luminescence versus compound concentration to determine the enzymatic IC₅₀.
Protocol 3: Western Blot Analysis of Pathway Inhibition
This protocol confirms that the compound inhibits EGFR signaling within the cellular context by measuring the phosphorylation status of key proteins.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated (active) and total forms of target proteins.[14]
Materials:
-
A549 cells
-
6-well plates
-
Serum-free medium
-
Human EGF
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)[14]
-
ECL detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the test compound (e.g., at its IC₅₀ and 10x IC₅₀ concentration) for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control and a vehicle-only control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane, run the gel, and transfer the proteins to a membrane.[5]
-
Immunoblotting:
-
Detection: Apply ECL reagent and capture the chemiluminescent signal.
-
Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with the antibody for the corresponding total protein (e.g., anti-EGFR).[5]
-
Data Analysis: Quantify band intensities using densitometry. Express the level of phosphorylation as a ratio of the phospho-protein signal to the total protein signal.
Protocol 4: Cell Cycle Analysis
This assay determines if the compound's cytotoxic/cytostatic effects are due to arrest at a specific phase of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence in a cell is therefore directly proportional to its DNA content. Flow cytometry can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[15][16]
Materials:
-
A549 cells
-
6-well plates
-
Test compound
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]
-
Flow cytometer
Procedure:
-
Treatment: Seed A549 cells in 6-well plates and treat with the test compound (e.g., at IC₅₀ concentration) for 24-48 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Summary and Interpretation
Effective data presentation is crucial for interpreting results. Quantitative data should be summarized for clarity.
Table 1: Representative Data Summary for a Quinazoline-based Inhibitor
| Assay | Endpoint | Representative Result | Interpretation |
| MTT Assay | Cellular IC₅₀ | 1.2 µM | The compound exhibits potent anti-proliferative activity in A549 cells. |
| Kinase Assay | Enzymatic IC₅₀ (EGFR) | 0.15 µM | The compound directly and potently inhibits EGFR kinase activity. |
| Western Blot | p-EGFR/Total EGFR Ratio | >80% reduction at 1 µM | Confirms on-target engagement and inhibition of EGFR autophosphorylation in cells. |
| Western Blot | p-ERK/Total ERK Ratio | >75% reduction at 1 µM | Demonstrates blockade of the downstream MAPK signaling pathway. |
| Cell Cycle Analysis | % Cells in G0/G1 Phase | 75% (vs. 45% in control) | The compound induces cell cycle arrest at the G1/S checkpoint, consistent with EGFR inhibition. |
Conclusion
The 4-Chloro-2-(4-fluorophenyl)quinazoline scaffold is a powerful starting point for the discovery of novel kinase inhibitors. By employing the systematic workflow and detailed protocols outlined in this application note, researchers can effectively synthesize and characterize new chemical entities. This structured approach, moving from broad cellular effects to specific molecular target engagement and downstream pathway modulation, ensures a thorough and scientifically rigorous evaluation, ultimately accelerating the identification of promising lead compounds for further drug development.
References
-
de Oliveira, P. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(32), 19663–19675. Available at: [Link]
-
BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. Scientific Reports, 14(1), 1-19. Available at: [Link]
-
Zhang, J., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 228, 114022. Available at: [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Lee, H. J., et al. (2014). Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells. Experimental and Therapeutic Medicine, 7(6), 1693–1696. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
ResearchGate. (n.d.). Half maximal inhibitory concentration values (µM) of most active.... Retrieved from [Link]
-
Bansal, R., & Malhotra, A. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113016. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 29(21), 4929. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Available at: [Link]
-
Liu, G., et al. (2018). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 8(12), e2884. Available at: [Link]
-
AACR Journals. (2004). Effect of blocking EGF receptor function in A549 lung carcinoma cell lines using a neutralizing antibody on cell signaling, growth, motility and epithelial-to-mesenchymal transdifferentiation. Molecular Cancer Therapeutics, 3(4), C258. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Liang, N., & Zhang, H. (2021). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 25(18), 8632–8638. Available at: [Link]
-
ResearchGate. (n.d.). Effect of EGFR inhibitors on cell motility in A549. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available at: [Link]
-
Li, D., et al. (2011). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Cancer, 117(1), 116–127. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Design, synthesis, and biological evaluation of novel quinazolin-4(3H)-one derivatives as potential cytotoxic agents and EGFR inhibitors. Molecules, 29(1), 1. Available at: [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. vet.cornell.edu [vet.cornell.edu]
Application Notes & Protocols: A Guide to the Development of Novel Therapeutics Using the 4-Chloroquinazoline Scaffold
Abstract: The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1][2] This guide provides an in-depth exploration of the 4-chloroquinazoline intermediate as a versatile platform for the synthesis and development of novel therapeutics, particularly in oncology. We will detail the rationale behind its synthetic utility, provide step-by-step protocols for the creation of 4-anilinoquinazoline derivatives, and outline robust methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Section 1: The 4-Anilinoquinazoline Core: Mechanism and Therapeutic Potential
The therapeutic prominence of the quinazoline scaffold is exemplified by several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), which have transformed the treatment landscape for certain cancers.[1][3][4] These agents are primarily 4-anilinoquinazoline derivatives, a class renowned for its potent inhibition of receptor tyrosine kinases (RTKs).
Dominant Mechanism of Action: Tyrosine Kinase Inhibition
Derivatives synthesized from the 4-chloroquinazoline scaffold predominantly function as ATP-competitive inhibitors of protein kinases.[4] The quinazoline nitrogen atoms (N1 and N3) are critical for this activity. Specifically, the N1 atom of the quinazoline ring forms a key hydrogen bond with a conserved methionine residue in the "hinge region" of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphorylation activity and halting downstream signaling pathways that drive cell proliferation and survival.[4]
The 4-anilino substituent extends into the hydrophobic pocket of the active site, and modifications to this group are crucial for tuning potency and selectivity against various kinases.[4] While the Epidermal Growth Factor Receptor (EGFR) is a primary target, derivatives have been developed to inhibit a range of other critical oncogenic kinases, including VEGFR, HER2, and PARP, making this a rich scaffold for creating multi-targeted or highly selective agents.[1][3][5]
Key Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-anilinoquinazoline scaffold has yielded critical insights for rational drug design. These findings are essential for optimizing potency, selectivity, and pharmacokinetic properties.
| Position/Moiety | Modification & Rationale | Resulting Activity |
| 4-Anilino Group | Essential for activity . The aniline ring provides crucial hydrophobic interactions within the ATP binding site. | Presence is a prerequisite for potent kinase inhibition.[5] |
| Aniline Ring | Substitution with small, electron-withdrawing groups (e.g., -Cl, -F) at the meta- or para-positions. | Often increases potency by enhancing binding interactions.[5] |
| Quinazoline C6/C7 | Introduction of small solubilizing groups (e.g., methoxy, morpholino-alkoxy). | Improves pharmacokinetic properties (solubility, absorption) and can modulate selectivity. This is a key feature of both Gefitinib and Erlotinib.[4] |
| Quinazoline C2 | Substitution at this position is generally disfavored for EGFR inhibitors but can be explored to target other kinases. | Can shift activity away from EGFR towards other targets.[5] |
Section 2: Synthesis & Characterization Protocols
The cornerstone of developing novel therapeutics from this scaffold is the efficient and reliable synthesis of the 4-chloroquinazoline intermediate, followed by its diversification.
Workflow: Synthesis of 4-Anilinoquinazoline Derivatives
The overall synthetic strategy is a robust two-step process. First, the commercially available or synthesized quinazolin-4(3H)-one precursor is chlorinated to activate the 4-position. Second, this activated intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with a desired aniline.
Protocol: Synthesis of 4-Chloroquinazoline Intermediate
Rationale: The conversion of the hydroxyl group at the C4 position of the quinazolin-4(3H)-one tautomer into a chlorine atom is a critical activation step. Chlorine is an excellent leaving group, rendering the C4 position highly electrophilic and susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]
Materials:
-
Substituted quinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator, Magnetic stirrer with heating, Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the quinazolin-4(3H)-one (1.0 eq).
-
Under a nitrogen or argon atmosphere, add anhydrous toluene (or DCM) to create a slurry.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Carefully add thionyl chloride (5-10 eq) dropwise at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with ice-cold saturated NaHCO₃ solution to neutralize residual acid. Repeat until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chloroquinazoline product, which can often be used in the next step without further purification.
Protocol: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This step forms the crucial C-N bond. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient C4 carbon of the quinazoline and displacing the chloride ion.[1] The reaction is often facilitated by heat; microwave irradiation can significantly shorten reaction times, particularly for less reactive (electron-poor) anilines.[1]
Materials:
-
4-Chloroquinazoline intermediate (1.0 eq)
-
Substituted aniline (1.1-1.5 eq)
-
Isopropanol (IPA) or Tetrahydrofuran (THF)/Water mixture
-
Optional: Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial or round-bottom flask, combine the 4-chloroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Add a suitable solvent such as isopropanol or a THF/water mixture.
-
If the aniline salt is used or if HCl is generated, add a base like DIPEA to act as an acid scavenger.
-
Microwave Method: Seal the vial and heat in a microwave reactor (e.g., 120-150°C for 15-30 minutes). Monitor pressure and temperature carefully.
-
Conventional Method: Heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by filtration, wash with cold solvent (e.g., isopropanol or ether), and dry.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient, to yield the pure 4-anilinoquinazoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Section 3: Primary In Vitro Evaluation Protocols
Once a library of compounds has been synthesized, the next critical phase is to assess their biological activity. This typically begins with in vitro assays to determine target engagement and cellular effects.
Protocol: Biochemical Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant target kinase. It is the primary method for confirming target engagement and determining potency (IC₅₀). The ADP-Glo™ Kinase Assay (Promega) is a common luminometric method that quantifies the amount of ADP produced during the kinase reaction. Less ADP indicates greater inhibition.
Materials:
-
Recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare a serial dilution of each test compound in DMSO, then further dilute in kinase buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. Mix briefly on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cell Viability / Cytotoxicity Assay
Rationale: After confirming biochemical potency, it is essential to determine if the compound can inhibit the proliferation of cancer cells that depend on the target kinase. Cell viability assays measure the overall health of a cell population.[7] The MTT assay is a classic colorimetric method where mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[4]
Materials:
-
Human cancer cell line expressing the target of interest (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized inhibitor compounds, serially diluted
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Spectrophotometer plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Carefully remove the medium. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ (or GI₅₀) value.
Data Presentation
Results from primary screening should be summarized clearly to facilitate compound comparison and selection for further studies.
| Compound ID | Target Kinase IC₅₀ (nM) | A549 Cell Viability IC₅₀ (nM) |
| Control (Gefitinib) | 25 | 80 |
| QC-001 | 15 | 55 |
| QC-002 | 350 | >10,000 |
| QC-003 | 22 | 68 |
Section 4: Concluding Remarks and Future Directions
The 4-chloroquinazoline scaffold remains an exceptionally valuable starting point for the development of targeted therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and primary biological evaluation of novel 4-anilinoquinazoline derivatives.
Successful lead compounds identified through these primary assays should be advanced to more complex secondary and mechanistic studies, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile and identify potential off-target effects.
-
Mechanism of Action Studies: Using techniques like Western blotting to confirm the inhibition of target phosphorylation in a cellular context.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in relevant animal models of cancer.[8]
By combining rational design based on established SAR with the efficient synthetic and screening methodologies presented here, researchers can continue to unlock the therapeutic potential of the quinazoline scaffold.
References
-
de Oliveira, P. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(49), 29246-29258. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. Available at: [Link]
-
Corrêa, J. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Diagram]. Available at: [Link]
-
Wawro, A. M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11893. Available at: [Link]
-
Al-Rashida, M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(11), 1955-1976. Available at: [Link]
-
Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Available at: [Link]
-
Xie, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 11130. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6526. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Al-Omair, M. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomedicine & Pharmacotherapy, 154, 113596. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Chloro-2-(4-fluorophenyl)quinazoline as a Versatile Synthetic Intermediate in Material Science
Introduction: The Quinazoline Scaffold in Modern Materials
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged heterocyclic scaffold. While extensively researched in medicinal chemistry for its diverse biological activities, its potential in material science is an emerging and underexplored frontier.[1] The rigid, planar structure and the presence of nitrogen atoms offer unique electronic and photophysical properties. The introduction of a reactive chlorine atom at the 4-position, as in 4-Chloro-2-(4-fluorophenyl)quinazoline, transforms this scaffold into a powerful and versatile building block. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this key intermediate for researchers venturing into the development of novel functional materials.
The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.[1][2] This reactivity is the cornerstone of its utility, enabling the targeted design of molecules with tailored properties for applications in organic electronics, polymer science, and sensing. The presence of the 4-fluorophenyl group can further influence the electronic properties, solubility, and intermolecular interactions of the final material.
Synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline: A Step-by-Step Protocol
The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline is typically achieved through a multi-step process starting from readily available precursors. The following protocol is a robust and reproducible method adapted from established procedures for similar quinazoline derivatives.[3][4]
Synthetic Workflow Overview
The overall synthetic strategy involves the initial formation of a quinazolinone intermediate, followed by chlorination of the 4-position.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
The Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloro Precursors: A Detailed Guide for Researchers
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] This framework is particularly prominent in oncology, with several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), targeting key receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][3] The widespread therapeutic success of these molecules has fueled ongoing research into novel derivatives with enhanced potency, selectivity, and resistance-breaking capabilities.[2][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of 4-anilinoquinazoline derivatives, focusing on the prevalent and versatile method of nucleophilic aromatic substitution (SNAr) using 4-chloroquinazoline precursors. We will delve into the mechanistic underpinnings of this reaction, offer field-proven experimental protocols, and present data to inform synthetic strategies.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The key transformation in the synthesis of 4-anilinoquinazolines is the displacement of the chlorine atom at the C4 position of the quinazoline ring by an aniline derivative.[6][7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanistic Insights and Regioselectivity
The SNAr reaction is a two-step addition-elimination process.[7] In the first step, the nucleophilic aniline attacks the electron-deficient C4 carbon of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the quinazoline ring, yielding the desired 4-anilinoquinazoline product.
A crucial aspect of this synthesis, particularly when starting with precursors like 2,4-dichloroquinazolines, is the pronounced regioselectivity for substitution at the C4 position.[7] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[7] This inherent electronic preference makes the C4 position the primary site of reaction, a characteristic that is well-documented and exploited in the synthesis of a wide array of bioactive molecules.[7]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Exploring the Pharmacophore of 2,4-Disubstituted Quinazolines: A Guide to Drug Discovery
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a broad spectrum of biological activities.[1] In particular, 2,4-disubstituted quinazolines have garnered significant attention from the drug discovery community. This class of compounds has yielded potent inhibitors of various enzymes and receptors, leading to the development of therapeutics for a range of diseases, most notably in oncology and neurodegenerative disorders.[2][3]
The versatility of the 2,4-disubstituted quinazoline framework allows for facile modification at the 2 and 4 positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties. This adaptability is key to achieving high affinity and selectivity for specific biological targets. Understanding the pharmacophore – the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect – is paramount in rationally designing novel and effective 2,4-disubstituted quinazoline-based drugs.
This comprehensive guide provides a detailed exploration of the pharmacophore of 2,4-disubstituted quinazolines, offering insights into both computational and experimental methodologies. We will delve into the protocols for pharmacophore modeling, chemical synthesis of a focused library, and subsequent biological evaluation, equipping researchers with the knowledge to navigate the intricate landscape of modern drug discovery.
Part 1: Deciphering the Pharmacophore - A Dual Approach
The identification of a pharmacophore model can be approached from two main standpoints: ligand-based and structure-based methods. The choice of approach is often dictated by the availability of structural information for the target of interest.[4]
Ligand-Based Pharmacophore Modeling: Learning from the Actives
When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed. This method relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.[4]
Core Principle: The fundamental assumption is that compounds exhibiting similar biological activity share common structural features that are recognized by the same binding site. The process involves aligning a set of active molecules and identifying the shared chemical functionalities, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Ligand Selection: Curate a dataset of 2,4-disubstituted quinazoline derivatives with known biological activity against a specific target. It is crucial to include a diverse set of structures with a range of potencies.
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand to account for their flexibility.[4]
-
Feature Identification: Identify the key pharmacophoric features for each conformer.
-
Pharmacophore Generation and Alignment: Utilize software to align the conformers and generate pharmacophore hypotheses. The software will identify common features and their spatial relationships.
-
Model Validation: The generated pharmacophore models must be validated to ensure their predictive power. This is typically achieved by screening a database of known active and inactive compounds. A good model will successfully identify the active compounds while rejecting the inactive ones.[5]
Example Pharmacophore for Acetylcholinesterase (AChE) Inhibitors:
A validated pharmacophore model for quinazoline-based AChE inhibitors identified the following key features: three hydrogen bond acceptors, one aromatic ring, and one hydrophobic region (AAAHR_1).[6][7] This model provides a blueprint for designing new quinazoline derivatives with potential anti-Alzheimer's disease properties.[1][8][9]
Caption: A representative ligand-based pharmacophore model for AChE inhibitors.
Structure-Based Pharmacophore Modeling: A Target-Centric View
When the 3D structure of the target protein is available, a structure-based approach can be employed. This method directly analyzes the interactions between the ligand and the amino acid residues in the binding pocket.
Core Principle: By examining the binding mode of a known potent ligand within the active site of a protein, one can identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that are crucial for binding affinity. These interactions then form the basis of the pharmacophore model.
Protocol for Structure-Based Pharmacophore Modeling:
-
Obtain Target Structure: Acquire the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Ideally, a co-crystal structure with a bound ligand is used.
-
Binding Site Analysis: Identify the active site and the key amino acid residues involved in ligand binding.
-
Interaction Mapping: Analyze the interactions between the bound ligand and the protein to identify pharmacophoric features.
-
Pharmacophore Generation: Generate a pharmacophore model based on these interactions.
-
Model Validation: Validate the model using a set of known active and inactive compounds, similar to the ligand-based approach.
Example Pharmacophore for Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors:
For 2,4-disubstituted quinazolines targeting EGFR, a key interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met793 in the hinge region of the ATP binding site.[2] The substituent at the 4-position typically occupies a hydrophobic pocket, while the substituent at the 2-position can be modified to enhance solubility and other pharmacokinetic properties.[2][3]
Caption: Key interactions of a 2,4-disubstituted quinazoline in the EGFR active site.
Part 2: From Blueprint to Reality - Synthesis of a Focused Library
Once a pharmacophore model is established, the next step is to synthesize a library of compounds that fit the model. A common and versatile method for the synthesis of 2,4-disubstituted quinazolines is outlined below.[10][11]
General Synthetic Scheme:
Caption: A general synthetic workflow for 2,4-disubstituted quinazolines.
Detailed Protocol for the Synthesis of a 2,4-Disubstituted Quinazoline Derivative:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Step 1: Synthesis of the Intermediate Ketimine.
-
To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous THF, add a solution of the appropriate Grignard reagent (R1-MgBr, 1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude intermediate ketimine.
-
-
Step 2: Acylation and Cyclization.
-
Dissolve the crude ketimine from Step 1 in a suitable solvent such as pyridine or CH2Cl2.
-
Add the desired acid chloride (R2-COCl, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until the acylation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the crude N-acyl intermediate, add ammonium acetate (5-10 eq) and heat the mixture at 120-150 °C for 2-4 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.
-
Part 3: Biological Evaluation - Assessing the Activity
With a library of synthesized compounds in hand, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target. Below are detailed protocols for common assays used to evaluate 2,4-disubstituted quinazolines in the context of cancer and Alzheimer's disease.
Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol for the MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2,4-disubstituted quinazoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC50 (µM) |
| Compound X | MCF-7 (Breast) | 5.2 |
| Compound Y | A549 (Lung) | 8.7 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Anti-Angiogenesis Activity: The Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[16][17][18][19][20] The highly vascularized chorioallantoic membrane of a developing chick embryo provides an excellent platform to observe the formation of new blood vessels.
Protocol for the CAM Assay:
-
Egg Incubation: Incubate fertilized chicken eggs at 37 °C in a humidified incubator.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Compound Application: On day 7, place a sterile filter paper disc soaked with the test compound onto the CAM. A vehicle control and a known angiogenesis inhibitor should be used as controls.
-
Incubation and Observation: Reseal the window and continue incubation. After 48-72 hours, observe and photograph the blood vessels around the filter paper disc.
-
Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or by measuring the area of avascularization.
Acetylcholinesterase Inhibition: Ellman's Method
For neurodegenerative diseases like Alzheimer's, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy.[1] Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[21][22][23][24][25]
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[22]
Protocol for AChE Inhibition Assay:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and a solution of the AChE enzyme.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25 °C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
| Compound | AChE IC50 (µM) |
| Compound A | 1.5 |
| Compound B | 3.8 |
| Donepezil | 0.02 |
Conclusion: A Synergistic Approach to Drug Discovery
The exploration of the pharmacophore of 2,4-disubstituted quinazolines is a multifaceted endeavor that seamlessly integrates computational modeling, synthetic chemistry, and biological evaluation. By employing a synergistic approach that leverages the predictive power of pharmacophore models to guide the synthesis of focused compound libraries, researchers can significantly enhance the efficiency of the drug discovery process. The subsequent rigorous biological testing provides the crucial data to validate the initial hypotheses and to further refine the structure-activity relationships. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and holds the key to unlocking the full therapeutic potential of the versatile 2,4-disubstituted quinazoline scaffold.
References
-
Ahmed, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Cai, H., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(11), 13858-13876. [Link]
-
Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Computer-Aided Drug Design, 18(5), 415-430. [Link]
-
Abdallah, H. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
-
Kaur, M., & Singh, P. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]
-
Ribatti, D. (2017). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols, 2(1), 100251. [Link]
-
Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311409. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]
-
TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]
-
Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311409. [Link]
-
Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(2), 847. [Link]
-
Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2613-2623. [Link]
-
Ahmed, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Basu, B., et al. (2017). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Journal of Visualized Experiments, (129), 56214. [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391-9399. [Link]
-
Asif, M. (2016). Quinazoline pharmacophore in therapeutic medicine. Bangladesh Journal of Pharmacology, 11(3), 625-626. [Link]
-
Adottu, C. A., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
-
LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]
-
JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Retrieved from [Link]
-
Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]
-
Beytur, M., et al. (2022). Quinazoline–sulfonamide derivatives containing some pharmacophore... Archiv der Pharmazie, 355(11), 2200239. [Link]
-
El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]
-
ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. Retrieved from [Link]
-
Grishina, M. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3044. [Link]
-
Bhusare, N., & Deore, V. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(2), 847. [Link]
-
Kumar, A., et al. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. European Journal of Medicinal Chemistry, 127, 1018-1031. [Link]
-
Khan, I., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1017-1043. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. atcc.org [atcc.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis [mdpi.com]
- 19. jove.com [jove.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-2-(4-fluorophenyl)quinazoline Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1][2] Derivatives synthesized from precursors like 4-Chloro-2-(4-fluorophenyl)quinazoline are of particular interest, especially in oncology. These derivatives, often 4-anilinoquinazolines, have been extensively investigated as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and angiogenesis.[1][3]
Prominent targets for this class of compounds include the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] Inhibition of these kinases is a clinically validated strategy in cancer therapy, with several approved drugs like Gefitinib and Erlotinib built upon the quinazoline framework.[1][5]
This guide provides a comprehensive suite of detailed in vitro assay protocols designed to characterize the biological activity of novel derivatives of 4-Chloro-2-(4-fluorophenyl)quinazoline. The experimental workflow is designed to progress logically from broad-spectrum cellular effects to specific molecular target engagement and mechanistic validation. Each protocol is presented with the underlying scientific principles and critical insights to ensure robust and reproducible data generation for researchers in drug development.
Experimental Workflow: A Multi-Faceted Approach
A systematic evaluation of novel quinazoline derivatives involves a tiered approach. We begin with a primary assessment of general cytotoxicity against cancer cell lines, followed by specific enzymatic assays to identify direct molecular targets. Subsequently, cell-based mechanistic assays are employed to elucidate the mode of action, such as the induction of apoptosis or cell cycle arrest, and finally, pathway analysis to confirm target engagement in a cellular context.
Caption: High-level experimental workflow for characterizing quinazoline derivatives.
Section 1: Primary Screening - Cellular Viability and Cytotoxicity
The initial step for any potential therapeutic agent is to assess its effect on the viability of cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7]
Protocol 1: MTT Assay for Antiproliferative Activity
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[1][8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (quinazoline derivatives) dissolved in sterile DMSO to create a 10 mM stock.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and microplate reader (570 nm wavelength).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[9] Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the diluted compounds (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Senior Scientist's Note: The choice of cell line is critical. If prior knowledge suggests a derivative might target EGFR, using a cell line with high EGFR expression, such as A549, is recommended.[9][10] Always run a positive control (e.g., Gefitinib for EGFR-positive cells) to validate the assay's performance.
Section 2: Target Identification - Biochemical Kinase Inhibition Assays
Once a compound shows cytotoxic activity, the next step is to determine if it directly inhibits its putative molecular target. Cell-free biochemical assays using recombinant kinases are the gold standard for this.
Protocol 2.1: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (ELISA-based)
Scientific Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase (e.g., EGFR or VEGFR-2). The assay is typically performed in a multi-well plate coated with the substrate. The kinase, ATP, and the test inhibitor are added. The amount of phosphorylation is then detected using a phosphorylation-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal.[11] A decrease in signal indicates inhibition of the kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase.
-
Kinase-specific substrate-coated 96-well plates.
-
Kinase reaction buffer.
-
ATP solution.
-
Test compounds (quinazoline derivatives) at various concentrations.
-
Phosphorylation-specific primary antibody and HRP-conjugated secondary antibody (or a direct HRP-conjugated primary antibody).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader (450 nm wavelength).
Step-by-Step Methodology:
-
Compound Addition: Add 2 µL of diluted test compound in DMSO to the substrate-coated wells. Include a positive control inhibitor (e.g., Sorafenib for VEGFR-2) and a vehicle control (DMSO).[4]
-
Kinase Addition: Add recombinant kinase solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 30-60 minutes.
-
Washing: Aspirate the reaction mixture and wash the wells 3-4 times with wash buffer to remove non-bound components.
-
Antibody Incubation: Add the phosphorylation-specific antibody and incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation (if needed): If the primary antibody is not conjugated, add the HRP-conjugated secondary antibody and incubate for 30-60 minutes. Wash again.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Reaction Stoppage: Add stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes.[12]
Data Analysis:
-
Calculate the percentage of kinase inhibition using the formula: % Inhibition = 100 - [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Senior Scientist's Note: Kinase assays are sensitive to ATP concentration. Running the assay at the Km of ATP for the enzyme allows for a fair comparison of IC₅₀ values for ATP-competitive inhibitors, which many quinazoline derivatives are.[13] Always confirm that the signal from the positive control falls within the expected range for the assay kit.
Section 3: Mechanistic Elucidation in a Cellular Context
Finding that a compound inhibits a kinase biochemically and kills cancer cells is a major step. The next is to connect these two findings by investigating the compound's effect on cellular processes like the cell cycle and apoptosis.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Scientific Principle: This protocol uses a DNA-intercalating fluorescent dye, Propidium Iodide (PI), to measure the DNA content of cells. Since cells have twice the amount of DNA in the G2/M phase compared to the G1 phase, flow cytometry can distinguish between cell cycle phases based on fluorescence intensity. A compound that blocks the cell cycle at a specific checkpoint will cause an accumulation of cells in that phase.[14][15]
Materials:
-
Cancer cells (e.g., A549).
-
6-well plates.
-
Test compound and vehicle control (DMSO).
-
PBS (Phosphate-Buffered Saline).
-
70% ice-cold ethanol.
-
PI/RNase staining solution.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and attached cells using trypsin. Collect all cells from each well into separate tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events (cells) per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of cell count versus fluorescence intensity.
-
The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[4]
The EGFR and VEGFR-2 Signaling Pathways
Understanding the key signaling pathways targeted by these inhibitors is essential for interpreting experimental results. EGFR activation leads to cell proliferation and survival, primarily through the RAS/MAPK and PI3K/Akt pathways. VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth.
Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by quinazoline inhibitors.
Section 4: Data Presentation and Summary
Consolidating data into a clear, comparative format is crucial for structure-activity relationship (SAR) studies.
Table 1: Example In Vitro Activity Data for Novel Quinazoline Derivatives
| Compound ID | Modification on Quinazoline Core | A549 Cell IC₅₀ (µM) | VEGFR-2 Kinase IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| Lead-01 | 4-anilino | 5.2 | 0.85 | 4.5 |
| Lead-02 | 4-(3-chloroanilino) | 2.1 | 0.40 | 1.8 |
| Lead-03 | 4-(3-methoxyanilino) | 8.9 | 0.65 | 9.2 |
| Gefitinib | (Reference Control) | 0.5 | > 10 | 0.02 |
| Sorafenib | (Reference Control) | 4.8 | 0.09 | 2.5 |
Data are hypothetical and for illustrative purposes only.
This table allows for a quick assessment of how modifications to the core structure affect cytotoxicity and target specificity. For example, Lead-02 shows improved potency against both cells and kinases compared to the parent compound Lead-01, suggesting the chloro-substituent is beneficial for activity.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
Protein kinase inhibitory activity of quinazolines for cancer therapy. (n.d.). ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. (2019). ResearchGate. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Taylor & Francis Online. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. [Link]
-
Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. (n.d.). ResearchGate. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ResearchGate. [Link]
-
Viability values of quinazoline derivatives 1–3 and Vinblastine sulfate against HCT-116 cell line. (n.d.). ResearchGate. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
-
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Center for Biotechnology Information. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]
-
Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives. (2017). bioRxiv. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
-
Cell viability assay results of different drugs depending on... (n.d.). ResearchGate. [Link]
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (n.d.). PubMed Central. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic sequence. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 4-Chloro-2-(4-fluorophenyl)quinazoline?
A1: The most robust and widely adopted method is a two-step process. The first step involves the synthesis of the intermediate, 2-(4-fluorophenyl)quinazolin-4(3H)-one, typically through the condensation of an anthranilic acid derivative with a suitable C1-N source. The second, and often most critical, step is the chlorination of the quinazolinone intermediate using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[1][2][3]
Q2: What are the most critical parameters affecting the overall yield and purity?
A2: Several factors are paramount. In step one (quinazolinone formation), temperature control and reaction time are key to prevent side-product formation. For the second step (chlorination), the purity of the quinazolinone starting material is critical, as is the complete exclusion of moisture. The efficiency of the chlorination is often enhanced by a catalytic amount of N,N-dimethylformamide (DMF), which forms a more reactive Vilsmeier reagent in situ.[2][3] Finally, the workup procedure, especially the method used to quench the excess chlorinating agent, significantly impacts the final product's purity and ease of isolation.
Q3: What are the primary safety precautions for this synthesis?
A3: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching of these reagents is highly exothermic and releases HCl gas; therefore, it must be done slowly, under controlled temperature conditions (e.g., by adding the reaction mixture to ice).
Section 2: Reaction Pathway Overview
The synthesis is best understood as a two-stage process, starting from readily available precursors.
Caption: Overall synthetic scheme for 4-Chloro-2-(4-fluorophenyl)quinazoline.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluorophenyl)quinazolin-4(3H)-one (Intermediate)
This protocol is based on a modern oxidative cyclization approach, which is often high-yielding and avoids harsh conditions.
Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask, add 2-aminobenzamide (1.36 g, 10 mmol), 4-fluorobenzaldehyde (1.24 g, 10 mmol), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add iodine (I₂) (2.54 g, 10 mmol) to the suspension.
-
Reaction: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water containing 10 g of sodium thiosulfate to quench the excess iodine.
-
Isolation: Stir for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 60 °C to yield the desired quinazolinone. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline (Final Product)
This procedure uses phosphorus oxychloride (POCl₃) with catalytic DMF, a standard and effective method.[3]
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, place the 2-(4-fluorophenyl)quinazolin-4(3H)-one (2.40 g, 10 mmol) obtained from the previous step.
-
Reagent Addition: (Caution: Perform in a fume hood) . Add phosphorus oxychloride (POCl₃) (20 mL).
-
Catalyst Addition: Slowly add 5 drops of N,N-dimethylformamide (DMF) to the suspension. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear, homogenous solution. Monitor by TLC until the starting material is consumed.
-
Reagent Removal: After completion, allow the mixture to cool slightly. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from acid vapors).
-
Workup (Quenching): (Caution: Highly exothermic, releases HCl gas) . Slowly and carefully pour the concentrated reaction residue onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Neutralization: Continue stirring for 30-60 minutes. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH of the mixture is neutral (pH 7-8).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product as a crystalline solid.
Section 4: Troubleshooting Guide
Issue Category: Low Yield & Incomplete Reactions
Q: My quinazolinone formation (Step 1) is stalling and giving low yields. What are the likely causes? A: This is a common issue. Consider the following:
-
Purity of Starting Materials: Ensure that the 2-aminobenzamide and 4-fluorobenzaldehyde are pure. Aldehydes, in particular, can oxidize upon storage. Using freshly distilled or purified aldehyde is recommended.
-
Insufficient Base: Potassium carbonate acts as both a base and a promoter. Ensure it is anhydrous and used in sufficient excess (at least 2 equivalents).
-
Reaction Temperature: While 120 °C is a good starting point, some substrates may require slightly higher temperatures to drive the reaction to completion. Try increasing the temperature to 130-140 °C and monitor by TLC.
-
Reaction Time: Some variations of this reaction can take longer. If the reaction has stalled but not produced significant side products, extending the reaction time to 8-12 hours may be beneficial.
Q: The chlorination with POCl₃ (Step 2) is incomplete, and I recover my starting quinazolinone. How can I fix this? A: An incomplete chlorination reaction is almost always due to one of these factors:
-
Presence of Moisture: The quinazolinone starting material must be perfectly dry. Water will rapidly consume the chlorinating agent. Dry your intermediate in a vacuum oven before use.
-
Insufficient Chlorinating Agent: While using a large excess of POCl₃ as the solvent is standard, ensure you have at least 5-10 molar equivalents if using an additional co-solvent.
-
Catalyst Absence/Degradation: The catalytic DMF is crucial for forming the highly reactive Vilsmeier reagent.[2] Ensure you add it. If your DMF is old, it may have degraded to formic acid or dimethylamine; use a fresh, anhydrous bottle.
-
Reaction Temperature/Time: The reaction typically requires reflux. Ensure your heating mantle is reaching the boiling point of POCl₃ (~107 °C). If the reaction is clean but slow, increasing the reflux time is a valid strategy.
Issue Category: Product Purity & Side Reactions
Q: My final product is a dark, oily substance instead of a crystalline solid. What went wrong? A: Dark coloration often indicates decomposition or side reactions, usually from the chlorination step.
-
Overheating: Prolonged heating at very high temperatures can cause charring. Stick to the boiling point of the chlorinating agent and do not exceed it unnecessarily.
-
Workup Issues: The quenching and neutralization steps are critical. If the quenching is too rapid, localized heat can cause decomposition. Similarly, if the mixture is made too strongly basic during neutralization, it can lead to hydrolysis of the product or other side reactions. Maintain a controlled temperature during workup and neutralize slowly to a pH of 7-8.
-
Impure Intermediate: Impurities from Step 1 can be carried over and decompose under the harsh chlorination conditions. If your quinazolinone is not a clean, off-white solid, consider purifying it by recrystallization before proceeding to the chlorination step.
Q: How can I effectively remove the unreacted 2-(4-fluorophenyl)quinazolin-4(3H)-one from my final product? A: The difference in properties between the starting material (a lactam/amide) and the product (a chloro-heterocycle) can be exploited for purification.
-
Recrystallization: This is the most effective method. The starting quinazolinone is generally less soluble in non-polar solvents and more soluble in polar solvents than the chlorinated product. A solvent system like ethanol, isopropanol, or ethyl acetate/hexane should provide good separation.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. The 4-chloro product is significantly less polar than the quinazolinone starting material. A gradient elution with hexane and ethyl acetate will effectively separate the two compounds.
Section 5: Data Summary & Optimization Parameters
| Parameter | Step 1: Quinazolinone Formation | Step 2: Chlorination | Rationale & Expert Insight |
| Key Reagents | 2-Aminobenzamide, 4-Fluorobenzaldehyde | 2-(4-fluorophenyl)quinazolin-4(3H)-one, POCl₃ | Purity of starting materials is paramount for both steps. |
| Catalyst/Promoter | I₂, K₂CO₃ | N,N-Dimethylformamide (DMF) | DMF is not a solvent but a catalyst; it forms the Vilsmeier reagent.[2] |
| Stoichiometry | 1:1:2:1 (Amide:Aldehyde:Base:Iodine) | 1 : >10 eq (Quinazolinone : POCl₃) | A large excess of POCl₃ acts as both reagent and solvent, driving the reaction to completion. |
| Solvent | DMSO | POCl₃ (neat) or high-boiling inert (e.g., Toluene) | DMSO is used for its high boiling point and ability to dissolve the reactants in Step 1. |
| Temperature | 120-140 °C | 105-110 °C (Reflux) | Reflux is required to overcome the activation energy for chlorination. |
| Typical Yield | 85-95% | 80-90% | Yields are highly dependent on the purity of the intermediate and the workup procedure. |
| Purity Check | TLC, ¹H NMR | TLC, LC-MS, ¹H NMR | LC-MS is excellent for confirming product mass and identifying trace impurities post-chlorination. |
Section 6: Process & Mechanism Visualization
Understanding the "why" is key to effective troubleshooting. The following diagrams illustrate the critical chlorination mechanism and a logical workflow for addressing common issues.
Mechanism of Chlorination
Caption: A logical workflow for diagnosing and solving synthesis problems.
Section 7: References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Ma, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(11), 2885. Available at: [Link]
-
Reddy, C. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(2). Available at: [Link]
-
Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100833. Available at: [Link]
-
Patil, S., et al. (2021). A Short Review on Quinazoline Heterocycle. Journal of Drug Delivery and Therapeutics, 11(3), 169-176. Available at: [Link]
-
Chen, Y.-L., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(2), 2469-2485. Available at: [Link]
-
Allen, E. E., et al. (1993). Process for the preparation of 4-haloquinazolines. U.S. Patent No. 5,214,144. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
de F. F. M. de Paula, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]
-
Khan, I., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]
-
Asif, M. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Synthetic Communications, 48(13), 1535-1567. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chlorination of 2-(4-fluorophenyl)quinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 4-chloro-2-(4-fluorophenyl)quinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical transformation. The conversion of the C4-keto group of the quinazolinone scaffold to a chloro-substituent is a pivotal step in the synthesis of numerous biologically active molecules, including kinase inhibitors. However, this reaction is not without its challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Core Reaction Overview
The chlorination of 2-(4-fluorophenyl)quinazolin-4(3H)-one involves the conversion of a lactam to a chloro-amidine. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with additives to facilitate the reaction.
Primary Reaction Scheme:
The general mechanism involves the activation of the carbonyl oxygen at the C4 position by the chlorinating agent. This converts the hydroxyl of the enol tautomer into an excellent leaving group, which is subsequently displaced by a chloride ion. A deeper look into the widely-used POCl₃ method reveals a two-stage process involving an initial phosphorylation followed by nucleophilic substitution.[1]
Caption: General mechanism for POCl₃ chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective chlorinating agents for this reaction?
A1: Phosphorus oxychloride (POCl₃) is the most frequently cited reagent for this transformation, used either neat or in a high-boiling solvent like toluene.[2] It is highly effective but can be aggressive. An alternative is thionyl chloride (SOCl₂), typically used with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed to increase the chlorinating power.[5][6]
Q2: How should I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) to clearly separate the more polar starting material from the less polar chlorinated product. The starting material has a free N-H group and a carbonyl, making it significantly more polar than the product. The product can be visualized under UV light (254 nm). It is crucial to quench a small aliquot of the reaction mixture (e.g., in methanol or with aqueous bicarbonate) before spotting on the TLC plate, as residual POCl₃ will damage the silica.
Q3: Is the product, 4-chloro-2-(4-fluorophenyl)quinazoline, stable?
A3: The product is sensitive to hydrolysis and can revert to the starting quinazolinone in the presence of water, especially under acidic or basic conditions.[5] Therefore, the workup must be conducted efficiently and under anhydrous conditions where possible until the product is isolated. It is often recommended to use the crude product directly in the subsequent step if it involves reaction with a nucleophile, which will consume it before significant degradation occurs.
Troubleshooting Guide
This section addresses the most common issues encountered during the chlorination of 2-(4-fluorophenyl)quinazolin-4(3H)-one.
Caption: A logical guide to troubleshooting common issues.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows almost no conversion by TLC, even after extended heating. I've recovered most of my starting material. What are the likely causes?
A: This is a common issue often related to reagent quality or insufficient reaction temperature.
-
Cause 1: Reagent Quality. Phosphorus oxychloride is highly hygroscopic. If it has been exposed to atmospheric moisture, it will hydrolyze to phosphoric acid and HCl, rendering it ineffective. A key indicator of wet POCl₃ is that the reaction will fail to proceed.[5]
-
Solution: Always use a fresh, unopened bottle of POCl₃ or freshly distilled POCl₃ under anhydrous conditions. Ensure all glassware is rigorously dried before use.
-
-
Cause 2: Insufficient Temperature/Activation. The second step of the mechanism, the displacement of the phosphate group by chloride, requires significant thermal energy.[1]
-
Solution: Ensure the reaction is heated to a vigorous reflux. For POCl₃ (b.p. 106 °C), this means an oil bath temperature of ~115-120 °C. If using a solvent like toluene (b.p. 111 °C), ensure a similar reflux temperature is achieved.
-
-
Cause 3: Mechanistic Stall. The initial phosphorylation step occurs under basic conditions, while the subsequent chlorination is acid-mediated.[1][5] Sometimes, the reaction can stall after the initial phosphorylation if conditions are not optimal for the second step.
-
Solution: Consider adding a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) during the initial phase at a lower temperature (< 25 °C) to facilitate the formation of the phosphorylated intermediate.[1] After the initial stage, heating to reflux will then drive the conversion to the final product.
-
Problem 2: Messy Reaction with Multiple Byproducts
Q: My TLC shows a smear of spots or multiple distinct spots in addition to my product and starting material. What are these byproducts and how can I avoid them?
A: The formation of multiple byproducts points to side reactions, which can be minimized by controlling the reaction conditions, particularly temperature and stoichiometry.
-
Cause 1: "Pseudodimer" Formation. At lower temperatures, the phosphorylated intermediate is an electrophile that can be attacked by the nucleophilic nitrogen of an unreacted quinazolinone molecule. This leads to the formation of a dimeric byproduct.[1]
-
Solution: This side reaction is suppressed by ensuring the system remains basic during the initial POCl₃ addition at low temperatures (t < 25 °C), which prevents the accumulation of unreacted quinazolinone alongside the activated intermediate.[1] A clean turnover is then achieved by heating.
-
-
Cause 2: Ring Chlorination. While the primary reaction is at the C4 position, the harsh conditions (refluxing POCl₃) can sometimes lead to electrophilic chlorination on the electron-rich aromatic rings, although this is less common for this specific substrate.
-
Solution: Avoid unnecessarily long reaction times. Once TLC indicates the consumption of the starting material, proceed with the workup. Using a solvent to dilute the POCl₃ may also temper the reactivity.
-
Caption: Potential desired and side reaction pathways.
Problem 3: Product Loss During Workup
Q: The reaction appears complete by TLC analysis of an aliquot, but my isolated yield is disappointingly low. Where is my product going?
A: This almost always points to hydrolysis of the labile 4-chloro group back to the starting quinazolinone during the aqueous workup.
-
Cause: Product Instability. The C4-Cl bond is highly susceptible to nucleophilic attack by water. Pouring the reaction mixture into water creates an acidic medium (from the hydrolysis of excess POCl₃) which can accelerate this decomposition.[5]
-
Solution 1 (Careful Quenching): The most critical step is the workup. Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quenching of POCl₃.
-
Solution 2 (Basification & Extraction): Once the quench is complete, immediately neutralize the acidic solution by adding a base (e.g., saturated sodium bicarbonate solution, aqueous ammonia, or solid potassium carbonate) until the pH is ~7-8. Promptly extract the product with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Solution 3 (Anhydrous Workup): A superior method is to remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap). The residue can then be dissolved in an anhydrous solvent like DCM and filtered to remove phosphate salts. This avoids aqueous conditions altogether and is highly recommended if the product is to be used in a subsequent moisture-sensitive step.
-
Optimized Experimental Protocols
Safety Note: These reactions should be performed in a well-ventilated fume hood. POCl₃ and SOCl₂ are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
| Parameter | Value/Instruction | Rationale |
| Reagents | 2-(4-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) | Starting Material |
| POCl₃ (10-20 vol) | Reagent and Solvent | |
| DIPEA (optional, 1.2 eq) | Base to facilitate phosphorylation[1] | |
| Procedure | 1. Charge a flame-dried round-bottom flask with the quinazolinone. 2. Add POCl₃ (10 volumes) under a nitrogen atmosphere. 3. Heat the mixture to reflux (approx. 110-115 °C) and stir. 4. Monitor the reaction by TLC every 1-2 hours. Reaction is typically complete in 4-8 hours. 5. Cool the reaction to room temperature. | Simple, effective method for complete conversion. |
| Workup | 1. Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice. 2. Adjust the pH to 8 with saturated NaHCO₃ solution or aqueous ammonia. 3. Extract the aqueous layer with DCM (3x). 4. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. | Standard aqueous workup. Speed is essential to prevent hydrolysis. |
| Purification | The crude product is often of sufficient purity for the next step. If required, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. | The product's stability on silica can be variable; rapid chromatography is advised. |
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) / DMF
This method is sometimes milder than using neat POCl₃.[3][4]
| Parameter | Value/Instruction | Rationale |
| Reagents | 2-(4-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) | Starting Material |
| Thionyl Chloride (SOCl₂) (10-20 vol) | Reagent and Solvent | |
| N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq) | Forms Vilsmeier reagent, the active chlorinating species. | |
| Procedure | 1. Suspend the quinazolinone in SOCl₂ (10 volumes) at room temperature. 2. Add DMF dropwise. Effervescence may be observed. 3. Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. 4. Monitor by TLC until starting material is consumed. | Milder conditions may prevent some side reactions. |
| Workup | 1. Cool the reaction to room temperature. 2. Remove excess SOCl₂ under reduced pressure. 3. Dissolve the residue in DCM and quench with cold water or saturated NaHCO₃ solution. 4. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. | Similar to POCl₃ workup; hydrolysis remains a concern. |
References
- This entry is intentionally left blank.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
-
CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica. Available at: [Link]
- This entry is intentionally left blank.
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Organic and Inorganic Chemistry. Available at: [Link]
- Process for the preparation of 4-haloquinazolines. Google Patents.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
-
POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Purification of Crude 4-Chloro-2-(4-fluorophenyl)quinazoline
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-(4-fluorophenyl)quinazoline. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process, ensuring the attainment of highly pure material critical for subsequent applications.
I. Understanding the Chemistry: Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline typically involves the chlorination of 2-(4-fluorophenyl)quinazolin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Common Impurities May Include:
-
Unreacted Starting Material: 2-(4-fluorophenyl)quinazolin-4(3H)-one.
-
Hydrolysis Product: The starting material can be regenerated if the 4-chloroquinazoline comes into contact with water during workup or purification.[1] 4-chloroquinazolines are known to be unstable towards water and basic conditions, leading to dechlorination.[1]
-
Residual Chlorinating Agent and Byproducts: Traces of POCl₃, its hydrolysis products (phosphoric acid, HCl), or byproducts from thionyl chloride.
-
Phosphorylated Intermediates: Incomplete reaction with POCl₃ can leave various phosphorylated quinazolone species.[2]
-
Solvent Residues: From the reaction or workup (e.g., toluene, dichloromethane, DMF).
A logical workflow for purification is essential. The following diagram outlines a typical decision-making process for purifying crude 4-Chloro-2-(4-fluorophenyl)quinazoline.
Caption: Decision workflow for purification.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization
Q1: My crude product is a solid. Can I directly proceed with recrystallization?
A1: It depends on the initial purity. If a preliminary analysis (like Thin Layer Chromatography - TLC) shows one major spot with minor impurities, recrystallization can be an excellent choice. However, if the crude product contains significant amounts of various impurities, it is advisable to first perform column chromatography.
Q2: What is a good starting solvent system for the recrystallization of 4-Chloro-2-(4-fluorophenyl)quinazoline?
A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For quinazoline derivatives, common choices include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile.
-
Solvent Mixtures: Ethyl acetate/hexane, dichloromethane/hexane. These mixtures allow for fine-tuning of polarity.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | - Add a small amount of hot solvent to redissolve the oil and allow for slower cooling.[3]- Use a lower boiling point solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.[3] |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath to further decrease solubility.- Add a seed crystal of the pure compound.[3] |
| Poor Recovery | The compound is too soluble in the chosen solvent at cold temperatures. | - Choose a less polar solvent or a solvent mixture with a higher proportion of the less polar component.- Ensure the solution is cooled sufficiently before filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. Be cautious as charcoal can also adsorb the product. |
Column Chromatography
Q3: What is a suitable stationary phase and mobile phase for column chromatography of 4-Chloro-2-(4-fluorophenyl)quinazoline?
A3: Silica gel is the most common stationary phase for the purification of quinazoline derivatives.
For the mobile phase , a gradient of ethyl acetate in hexane is a good starting point. You can determine the optimal solvent system by running a TLC first. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation. For closely related compounds, solvent systems like dichloromethane/methanol have also been used.[4]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Spots | The solvent system is either too polar or not polar enough. | - If Rf is too high (>0.5): Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).- If Rf is too low (<0.1): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking of the Product Spot on TLC Plate | The compound is acidic or basic and is interacting strongly with the silica gel. 4-Chloroquinazolines can be sensitive. | - Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for basic compounds. |
| Product is Decomposing on the Column | 4-Chloroquinazolines can be susceptible to hydrolysis on silica gel, which contains surface water. | - Use a less polar solvent system if possible to elute the compound faster.- "Dry" the silica gel by heating it under vacuum before preparing the column.- Consider using a less acidic stationary phase like alumina (basic or neutral). |
| Cracks in the Silica Gel Bed | Improper packing of the column. | - Ensure the silica gel is packed as a slurry and allowed to settle evenly.- Do not let the column run dry. Always keep the solvent level above the top of the silica gel. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Visualize the spots under UV light.
-
Select the solvent system that gives an Rf of ~0.25 for the product spot and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The following diagram illustrates the general setup for flash column chromatography.
Caption: A simplified diagram of a flash column chromatography setup.
III. Purity Assessment
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the molecule and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these guidelines and troubleshooting steps, researchers can effectively purify crude 4-Chloro-2-(4-fluorophenyl)quinazoline and obtain a high-quality product for their research and development endeavors.
IV. References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Center for Biotechnology Information. Available at: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Center for Biotechnology Information. Available at: [Link]
-
Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. Available at: [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. National Center for Biotechnology Information. Available at: [Link]
-
Process for the preparation of 4-haloquinazolines. Google Patents. Available at:
-
-
Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. Available at: [Link]
-
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
-
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of 2,4-dichloroquinazoline. Google Patents. Available at:
-
HPLC Column Technical Guide. GL Sciences. Available at: [Link]
-
Water Treatment Process Troubleshooting Guide. Novi AMS. Available at: [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
-
4-Chloro-N-(2-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
Process for purifying POCl3. Google Patents. Available at:
Sources
Technical Support Center: Mastering Regioselectivity in Nucleophilic Attack on 4-Chloroquinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinazolines. This guide is designed to provide in-depth, field-proven insights into controlling and improving the regioselectivity of nucleophilic substitution reactions, a critical step in the synthesis of numerous biologically active compounds. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses common questions regarding the regioselectivity of nucleophilic aromatic substitution (SNAr) on chloro-substituted quinazolines.
Question 1: Why is the C4-position of a 2,4-dichloroquinazoline generally more reactive towards nucleophiles than the C2-position?
Answer: The enhanced reactivity of the C4-position is a well-documented phenomenon rooted in the electronic properties of the quinazoline ring system.[1][2][3][4][5] Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2-position.[1][2][4][5] This makes the C4-carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.[1][2][4][5] The reaction typically proceeds through a two-step addition-elimination mechanism, and the lower activation energy for the formation of the Meisenheimer intermediate at the C4-position further supports this observed regioselectivity.[2] Consequently, nucleophilic substitution at C4 can often be achieved under milder reaction conditions than at C2.[3]
Question 2: What are the primary factors that influence the regioselectivity of nucleophilic attack on 4-chloroquinazolines?
Answer: Several key factors dictate the regioselectivity of these reactions. Understanding and manipulating these can allow for precise control over the synthetic outcome. The main factors include:
-
Electronic Effects: As discussed above, the inherent electronic distribution of the quinazoline ring favors attack at the C4 position. Substituents on both the quinazoline ring and the nucleophile can further modulate this. For instance, electron-withdrawing groups on the quinazoline ring can enhance the electrophilicity of the carbon atoms, potentially affecting the reactivity of both C2 and C4.
-
Steric Hindrance: The steric bulk of both the incoming nucleophile and any substituents on the quinazoline ring can significantly influence the site of attack. A bulky nucleophile may preferentially attack the less sterically hindered position. For example, ortho-substituted anilines have been shown to react slower or not at all due to steric hindrance.[6]
-
Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters. Harsher conditions, such as higher temperatures, are often required to achieve substitution at the less reactive C2 position after the C4 position has already reacted.[3][7]
-
Nature of the Nucleophile: The nucleophilicity of the attacking species plays a crucial role. Electron-rich amines, such as primary aliphatic amines, tend to react more readily with 4-chloroquinazolines under milder conditions compared to electron-poor amines, which may require longer reaction times or higher temperatures.[6]
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This section provides a question-and-answer formatted troubleshooting guide to address specific issues encountered during the synthesis of substituted quinazolines.
Question 3: My reaction with an aniline nucleophile on a 4-chloroquinazoline is sluggish or not proceeding to completion. What can I do?
Answer: This is a common issue, particularly with electron-poor anilines.[6] Here’s a systematic approach to troubleshoot this problem:
-
Increase Reaction Temperature: Many SNAr reactions on 4-chloroquinazolines benefit from elevated temperatures. Consider increasing the temperature in a controlled manner.
-
Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective in promoting the anilination of 4-chloroquinazolines, often leading to faster reactions and higher yields, even with a wide range of anilines bearing both electron-donating and electron-withdrawing groups.[6][8][9]
-
Solvent Selection: The choice of solvent is crucial for stabilizing the charged intermediates formed during the SNAr reaction.[2] Polar aprotic solvents like DMF, THF, or acetonitrile, and polar protic solvents like ethanol or isopropanol are commonly used.[2] If your reaction is slow in a non-polar solvent, switching to a more polar one can significantly improve the reaction rate. A mixture of THF and water has also been reported as an effective solvent system.[6]
-
Base Selection: The reaction often requires a base to neutralize the HCl generated. Common choices include organic bases like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), and inorganic bases such as sodium acetate (NaOAc).[2] The choice of base can influence the reaction rate and should be optimized.
-
Consider a Catalyst: While many of these reactions proceed without a catalyst, in some challenging cases, the use of a palladium catalyst in cross-coupling reactions can be an alternative strategy for C-C or C-N bond formation.[10]
Question 4: I am observing a mixture of products with substitution at both C2 and C4 of my 2,4-dichloroquinazoline, but I want to selectively substitute only at C4. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity for C4 substitution is usually possible by carefully controlling the reaction conditions.
-
Lower the Reaction Temperature: The C4 position is kinetically favored.[3] By running the reaction at a lower temperature (e.g., 0-5 °C), you can significantly favor the formation of the 4-substituted product while minimizing the competing reaction at C2.[3]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed and before significant formation of the di-substituted product can improve the yield of the desired mono-substituted product.
-
Stoichiometry of the Nucleophile: Using a stoichiometric amount or a slight excess of the nucleophile can help to minimize the di-substitution product. A large excess of the nucleophile will drive the reaction towards di-substitution, especially at elevated temperatures.
Question 5: I need to introduce a substituent at the C2 position of a 2,4-dichloroquinazoline. What is the best strategy?
Answer: Selective substitution at the C2 position is more challenging but can be achieved through a few strategic approaches:
-
Sequential Substitution: The most common method is a two-step process. First, react the 2,4-dichloroquinazoline with a nucleophile under mild conditions to selectively substitute the C4 position. Then, in a second step, introduce the desired nucleophile for the C2 position under more forcing conditions (e.g., higher temperature).[3]
-
Blocking the C4 Position: An alternative strategy involves temporarily "blocking" the C4 position with a group that can be removed later. For instance, it has been demonstrated that substitution of the C4-chloro with isopropyl mercaptan deactivates this position, allowing for subsequent regioselective palladium-catalyzed cross-coupling at the C2 position.[10] The blocking group can then be removed to allow for further functionalization at C4 if needed.[10]
-
Starting Material Selection: If the desired C4 substituent is a non-reactive group (like a C-H or C-C bond), starting with a 2-chloroquinazoline that already has the desired C4-substituent is a straightforward approach.[7]
Section 3: Experimental Protocols & Data
This section provides representative experimental protocols and data to guide your laboratory work.
Table 1: Influence of Nucleophile and Reaction Conditions on N-Arylation of 4-Chloroquinazolines
| Entry | 4-Chloroquinazoline | Nucleophile (Aniline) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-chloro-6,7-dimethoxyquinazoline | 4-methoxy-N-methylaniline | THF/H₂O (1:1) | 100 (MW) | 10 min | 90 | [6] |
| 2 | 4-chloro-6,7-dimethoxyquinazoline | 2-methoxy-N-methylaniline | THF/H₂O (1:1) | 100 (MW) | 20 min | 87 | [6] |
| 3 | 4-chloro-6,7-dimethoxyquinazoline | 2-methyl-N-methylaniline | THF/H₂O (1:1) | 120 (MW) | 1 h | 0 | [6] |
| 4 | 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol | 0-5 | 2 h | - | [3] |
| 5 | 2,4-dichloroquinazoline | Aniline | Ethanol | Reflux | - | - | [2] |
Note: This table is a representative summary. Please refer to the cited literature for detailed experimental procedures.
Protocol 1: General Procedure for Microwave-Assisted N-Arylation of 4-Chloroquinazolines
This protocol is adapted from a reported base-free amination strategy.[6]
-
To a microwave vial, add the 4-chloroquinazoline (1.0 mmol), the aniline nucleophile (1.2 mmol), and a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 10-40 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.
Section 4: Visualizing Reaction Pathways
Diagrams generated using Graphviz to illustrate key concepts.
Diagram 1: Regioselective Nucleophilic Attack on 2,4-Dichloroquinazoline
Caption: Preferential nucleophilic attack at the C4 position due to lower activation energy.
Diagram 2: Troubleshooting Workflow for Poor Reaction Yield
Caption: A decision tree for troubleshooting sluggish SNAr reactions.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health (NIH). [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Chloroquinazoline Derivatives
Welcome to the technical support center for the synthesis of 4-chloroquinazoline derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the hurdles inherent in scaling up these important synthetic intermediates.
Section 1: Understanding the Core Synthesis Workflow
The most prevalent and industrially relevant route to 4-chloroquinazolines involves a two-step process: first, the formation of a quinazolin-4(3H)-one intermediate, followed by a chlorination reaction. Each stage presents unique challenges when moving from milligram to kilogram scale.
Caption: General workflow for 4-chloroquinazoline synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address problems you may encounter during your scale-up campaign.
Part A: Quinazolin-4(3H)-one Formation (Stage 1)
Q1: My initial cyclocondensation reaction to form the quinazolin-4(3H)-one is giving low yields and forming dark, insoluble impurities. What's going wrong?
A1: This is a common issue during scale-up, often related to thermal control and reaction medium.
-
Causality: High-temperature cyclization reactions, especially those using solvents like Dowtherm, can generate black, insoluble byproducts if not carefully controlled[1]. At scale, "hot spots" in the reactor can lead to localized decomposition of starting materials and products. The larger volume makes efficient heat transfer more challenging.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor has adequate heating and cooling capacity. Use a staged heating profile rather than rapidly ramping to a high temperature. For exothermic cyclizations, consider adding reagents portion-wise to manage the heat output.
-
Solvent Choice: While high-boiling solvents are traditional, they can be difficult to handle and remove at scale[1]. Explore alternative, lower-temperature methods if possible, such as those promoted by ultrasound, which can sometimes offer better yields and purity under milder conditions[2].
-
Starting Material Purity: Impurities in the initial anthranilic acid derivative can act as catalysts for polymerization or degradation at high temperatures. Confirm the purity of your starting materials before beginning a large-scale run.
-
Part B: Chlorination with POCl₃ or SOCl₂ (Stage 2)
Q2: My chlorination reaction is incomplete. Even after extended reflux, I still see significant amounts of the starting quinazolin-4(3H)-one. How can I drive the reaction to completion?
A2: Incomplete conversion is a frequent scale-up problem, typically stemming from insufficient reagent activity or the presence of inhibitors.
-
Causality: The chlorination mechanism often involves the formation of a reactive intermediate (like a Vilsmeier-type reagent if DMF is used as a catalyst). This process can be hampered by several factors.
-
Troubleshooting Steps:
-
Moisture Control: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react violently with water. Any moisture in your starting material, solvent, or reactor will consume the reagent and reduce its effectiveness. Ensure all materials and equipment are rigorously dried.
-
Catalyst Use: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to significantly accelerate these reactions[3]. On a large scale, even a small amount of catalyst is crucial. For thionyl chloride reactions, a soluble organic halide salt like tetramethylammonium chloride (TMAC) can also be an effective catalyst[3].
-
Reagent Stoichiometry: At scale, it's common to use a larger excess of the chlorinating agent (e.g., POCl₃ or SOCl₂ can serve as both reagent and solvent). Ensure you are using at least 5-10 molar equivalents relative to the quinazolinone.
-
Physical State: Ensure the quinazolin-4(3H)-one is fully suspended or dissolved in the reaction mixture. Poor mixing or large particle sizes can limit the surface area available for reaction.
-
Q3: The work-up of my large-scale POCl₃ reaction is difficult and hazardous. What is the safest and most efficient way to quench the reaction and isolate the product?
A3: Handling excess POCl₃ is one of the most critical safety and operational challenges in this synthesis.
-
Causality: POCl₃ reacts exothermically with protic solvents (water, alcohols) to produce phosphoric acid and corrosive HCl gas. A poorly controlled quench can lead to a runaway reaction. The 4-chloroquinazoline product itself is often unstable and can be a suspected mutagen, making isolation a key concern[3].
-
Recommended Quenching Protocol (Scale-Up):
-
Cooling: After the reaction is complete, cool the reaction vessel to 0-5 °C using an appropriate cooling bath.
-
Slow Addition to Ice: Prepare a separate, well-stirred vessel containing a large volume of crushed ice and water. Slowly, and in a controlled manner, add the reaction mixture to the ice slurry. Never add water to the reaction mixture.
-
pH Adjustment: The resulting acidic slurry will contain the precipitated crude product. Slowly neutralize the mixture by adding a cold aqueous base solution (e.g., NaOH or K₂CO₃) while monitoring the temperature to keep it below 20 °C. The product is typically a solid at this stage.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum.
-
-
Safety Considerations:
-
Perform the quench in a well-ventilated fume hood or reactor bay designed to handle corrosive vapors.
-
Wear appropriate PPE, including acid-resistant gloves, an apron, and a face shield.
-
Have a base quench bath (e.g., sodium bicarbonate solution) ready to neutralize any spills.
-
Part C: Purification (Stage 3)
Q4: My crude 4-chloroquinazoline is an oily solid and difficult to purify by recrystallization. What are my options at scale?
A4: Obtaining a high-purity, crystalline solid is essential for downstream applications. Oily or impure products often result from residual phosphorus byproducts or thermal degradation.
-
Causality: The work-up after a POCl₃ reaction can leave behind sticky phosphoric acid byproducts that coat the product particles. Furthermore, 4-chloroquinazolines can be thermally labile, and prolonged heating during solvent removal can cause discoloration and impurity formation.
-
Purification Strategies:
-
Trituration/Slurry Wash: Before attempting recrystallization, wash the crude solid with a non-polar solvent in which the product is poorly soluble but the impurities are. Good choices include cold diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This can often break up oily solids and remove a significant amount of impurities.
-
Solvent Selection for Recrystallization:
-
Protic Solvents: Isopropanol is a common and effective choice for the subsequent amination step and can also be used for recrystallization[4]. Ethanol is another option.
-
Aprotic Solvents: Toluene or ethyl acetate can be effective, often in combination with a non-polar co-solvent like heptane to induce precipitation.
-
-
Column Chromatography (at scale): While less desirable for very large quantities, flash chromatography using a wider, shorter column with a higher flow rate is feasible. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Section 3: Key Process Parameters & Data
The following table summarizes typical conditions and considerations for the critical chlorination step.
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Key Considerations at Scale |
| Role | Reagent & Solvent | Reagent & Solvent | Using the reagent as a solvent simplifies the process but requires robust quenching procedures. |
| Equivalents | 5 - 15 eq. | 10 - 20 eq. | Higher excess is often needed at scale to ensure complete conversion. |
| Catalyst | DMF (catalytic) | DMF, Pyridinium HCl, or TMAC[3] | Catalyst is essential for reasonable reaction times and must be added carefully. |
| Temperature | 80 - 110 °C (Reflux)[4] | 75 - 80 °C (Reflux)[3] | Precise temperature control is critical to prevent byproduct formation. |
| Work-up | Quench on ice, neutralize | Quench on ice or in an alcohol[3] | Quenching is highly exothermic and must be managed with adequate cooling. |
| Safety | Highly corrosive, reacts violently with water | Highly corrosive, evolves SO₂ and HCl gas | Requires specialized handling equipment and ventilation. |
Section 4: Protocols & Methodologies
Protocol 1: General Procedure for Scale-Up Chlorination
This protocol is a general guideline for a 100g scale reaction. Adjustments will be necessary based on the specific substrate and available equipment.
-
Reactor Preparation: Ensure a 2L glass reactor equipped with a mechanical stirrer, condenser (with a gas outlet connected to a scrubber), and a temperature probe is clean and thoroughly dried.
-
Charging: Charge the reactor with the starting quinazolin-4(3H)-one (100 g, 1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃, ~600 mL, ~10 eq). Begin stirring to create a slurry.
-
Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, ~5 mL).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by taking small, carefully quenched aliquots for LC-MS or TLC analysis.
-
Cooling & Quenching: Once complete, cool the reactor to <10 °C. In a separate 5L vessel, prepare a slurry of crushed ice and water (3L). Slowly transfer the reaction mixture into the ice slurry with vigorous stirring, ensuring the temperature does not exceed 20 °C.
-
Neutralization & Isolation: Adjust the pH of the slurry to ~7-8 using a pre-chilled 30% NaOH solution. Filter the resulting solid precipitate, wash with copious amounts of cold water, and then with a small amount of cold isopropanol.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing poor outcomes in the chlorination step.
Caption: Decision tree for troubleshooting low chlorination yields.
References
-
Al-Suwaidan, I. A., et al. (2016). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 21(9), 1224. Available at: [Link]
-
Alafeefy, A. H., & Kadi, A. A. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(10), 735-746. Available at: [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-17. Available at: [Link]
- Connor, D. T., & Unangst, P. C. (1993). U.S. Patent No. 5,214,144. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(9), 14856-14876. Available at: [Link]
- Schofield, K., et al. (1952). The preparation of some α ω-di-quinazolinylalkanes. Journal of the Chemical Society, 1924-1926. (Note: A direct public URL for this specific historical paper may not be available, but it is a foundational reference in quinazoline chemistry).
- Unknown Author. (2016). CN Patent No. 106008336A. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Various Authors. Synthesis of 4-chloroquinazolines with starting and intermediate compounds. ResearchGate. (This is an aggregation of related scientific diagrams and may not be a single publication). Available at: [Link]
-
Wang, D., & Gao, F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705255. Available at: [Link]
-
Zhang, L., et al. (2012). Ultrasound-promoted synthesis and immunosuppressive activity of novel quinazoline derivatives. Molecular Diversity, 16(3), 579-590. Available at: [Link]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Accelerating Quinazoline Synthesis with Microwave Irradiation
Welcome to the technical support center for microwave-assisted quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology to significantly reduce reaction times and improve efficiency in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Frequently Asked questions (FAQs)
This section addresses common initial questions about utilizing microwave irradiation for quinazoline synthesis.
Q1: Why should I use microwave irradiation for quinazoline synthesis instead of conventional heating?
A: Microwave-assisted synthesis offers several significant advantages over traditional heating methods.[1] The primary benefit is a dramatic reduction in reaction time, often from hours to mere minutes.[2][3] This acceleration is due to the efficient and direct heating of the reaction mixture through dielectric heating, which involves the interaction of microwaves with polar molecules.[4][5][6] This rapid, uniform heating can lead to higher yields, cleaner reaction profiles with fewer side products, and is often more energy-efficient.[1][2][7]
Q2: What is the underlying mechanism of microwave heating in organic synthesis?
A: Microwave heating operates on the principle of dielectric heating.[4][6] It primarily involves two mechanisms: dipolar polarization and ionic conduction.[5]
-
Dipolar Polarization: Polar molecules in your reaction mixture, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves.[4][5] This constant reorientation generates friction at a molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[4]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, which generates heat.[5]
Q3: Can I use a domestic microwave oven for my experiments?
A: It is strongly advised not to use a domestic microwave oven for chemical synthesis.[8][9] Domestic ovens lack the necessary safety features and controls for laboratory use.[1][8] Key issues include:
-
Lack of Temperature and Pressure Control: This can lead to runaway reactions and potential explosions, especially when using volatile organic solvents.[1][8]
-
Non-uniform Energy Distribution: "Hot spots" can cause localized overheating, leading to decomposition of reagents and products, and inconsistent results.[1][8]
-
Corrosion: The interior of a domestic oven is not designed to withstand corrosive chemical vapors.[9]
Dedicated laboratory microwave reactors are engineered with safety interlocks, and precise temperature and pressure sensors, and are built with solvent-resistant materials, ensuring reproducible and safe experimental conditions.[1][8][9]
Q4: What types of quinazoline syntheses are amenable to microwave irradiation?
A: A wide range of quinazoline and quinazolinone syntheses have been successfully accelerated using microwave irradiation. This includes, but is not limited to:
-
Niementowski Reaction: The condensation of anthranilic acids with amides is a classic method that sees significant rate enhancement with microwaves.[1][8]
-
Multi-component Reactions (MCRs): MCRs are well-suited for microwave assistance, often leading to rapid and efficient construction of complex quinazoline scaffolds.[2]
-
Metal-Catalyzed Reactions: Transition-metal-catalyzed syntheses, including those using copper and palladium, can be effectively promoted by microwave heating.[2][10][11]
-
Solvent-Free Reactions: Microwave irradiation is particularly effective for solvent-free reactions, offering a greener chemistry approach.[1][8][12]
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during microwave-assisted quinazoline synthesis.
Guide 1: Low or No Product Yield
Q: I am getting very low yields or no desired product at all. What are the likely causes and how can I fix it?
A: Low yields can stem from several factors. Let's break down the troubleshooting process.
1. Is the Reaction Actually Happening?
-
Initial Check: Before extensive optimization, confirm that your starting materials are being consumed. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze a crude reaction sample. If starting materials are largely unreacted, the issue lies with the reaction conditions.
2. Optimizing Microwave Parameters:
-
Temperature: Is the reaction reaching the necessary temperature? The temperature is often a more critical parameter than power. If the reaction is known to require high temperatures, ensure your microwave program is set accordingly.
-
Reaction Time: While microwaves dramatically reduce reaction times, some reactions may still require more than a few minutes.[13] Try incrementally increasing the irradiation time (e.g., in 5-minute intervals) and monitor the progress by TLC or LC-MS.
-
Power: The power setting determines how quickly the target temperature is reached. If you are seeing decomposition, the initial power might be too high, causing a rapid temperature spike. Try using a lower power setting with a longer ramp time to the target temperature.
3. Re-evaluating the Chemistry:
-
Solvent Choice: The solvent plays a crucial role in microwave synthesis.[5][14] Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy very efficiently and heat up quickly.[5] If you are using a non-polar solvent (e.g., toluene, hexane), heating will be inefficient unless one of your reactants is highly polar.[5] Consider switching to a more polar solvent if your reaction mixture has low polarity.
-
Catalyst Activity: If your reaction is catalyzed, ensure the catalyst is active. For example, some copper catalysts for quinazolinone synthesis are used in the presence of a base like Cs2CO3.[11] Confirm that all components of the catalytic system are present and in the correct stoichiometry.
-
Reagent Stoichiometry: Double-check the stoichiometry of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.[13]
Guide 2: Formation of Significant Side Products/Impurities
Q: My reaction is working, but I am getting a complex mixture of products. How can I improve the selectivity?
A: Side product formation is often related to excessive heating or prolonged reaction times.
1. Fine-Tuning Reaction Conditions:
-
Temperature Control: Overheating is a common cause of side product formation. Try reducing the target temperature in 5-10 °C increments. While this may slightly increase the required reaction time, it can significantly improve the purity of your product.
-
Time Optimization: Even under microwave irradiation, holding the reaction at a high temperature for too long can lead to decomposition of the desired product or the formation of thermal byproducts. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.
2. Investigating Potential Side Reactions:
-
Common Side Products: In quinazoline synthesis, common side reactions can include the formation of dimers, trimers, or products from unwanted cyclization pathways. Try to identify the major impurities (e.g., by mass spectrometry) to understand the competing reaction pathways.
-
Solvent Effects: The choice of solvent can influence reaction selectivity.[7] For example, a protic solvent might participate in the reaction, while an aprotic solvent would not. Experiment with different solvents of similar polarity to see if selectivity can be improved.
Guide 3: Reaction Scalability Issues
Q: My reaction works well on a small scale, but when I try to scale it up, the yield drops and I get more side products. What's going on?
A: Scaling up microwave reactions is not always linear and requires careful consideration of several factors.[15][16]
1. Understanding Microwave Penetration:
-
The "Skin Depth" Effect: Microwaves can only penetrate a certain distance into an absorbing material. In larger reaction volumes, the center of the mixture may not be heated as effectively as the outer layers, leading to a non-uniform temperature profile. This can result in incomplete reactions in the core and decomposition on the periphery.
-
Solution: For larger scale reactions, consider using a multi-mode microwave reactor designed for larger volumes or transitioning to a continuous-flow microwave reactor, which offers better heat and mass transfer.[15]
2. Heat Transfer and Stirring:
-
Efficient Stirring: In larger vessels, efficient stirring is critical to ensure even temperature distribution.[13] Ensure your magnetic stir bar is appropriately sized for the vessel and is rotating at a sufficient speed.
-
Exothermic Reactions: Be mindful of highly exothermic reactions. The rapid heating from microwaves combined with the heat generated by the reaction itself can lead to a rapid and uncontrolled increase in temperature and pressure. When scaling up, it is prudent to use a lower power setting and a slower ramp to the target temperature.
3. Re-optimization of Parameters:
-
Don't Assume a Direct Scale-Up: You will likely need to re-optimize the reaction time and temperature for a larger scale. It is often beneficial to start with a slightly lower temperature and longer reaction time than in the small-scale experiment and adjust from there.
III. Experimental Protocols & Data
Example Protocol: Microwave-Assisted Synthesis of 2-Substituted Quinazolinones
This protocol is a general guideline for the synthesis of quinazolinones from 2-aminobenzamide and an aldehyde, a reaction that benefits significantly from microwave irradiation.[11]
Reagents and Materials:
-
2-aminobenzamide
-
Substituted benzaldehyde
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
-
Dedicated microwave synthesis reactor
Step-by-Step Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol), the desired substituted benzaldehyde (1.2 mmol), CuI (0.1 mmol), and Cs2CO3 (2.0 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 10-20 minutes
-
Power: 100-300 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Conventional vs. Microwave Synthesis
The following table illustrates the typical improvements seen when switching from conventional heating to microwave irradiation for quinazoline synthesis.[2]
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Oil Bath) | 3 - 6 hours | 48 - 89% |
| Microwave Irradiation | 10 - 20 minutes | 66 - 97% |
Data is representative and will vary depending on the specific substrates and reaction conditions.
IV. Visualizations
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted organic synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in microwave synthesis.
V. Safety First: A Critical Reminder
-
Always use a dedicated microwave reactor designed for chemical synthesis. [9]
-
Never exceed the maximum temperature and pressure ratings of the reaction vessels.
-
Be aware of the potential for rapid pressure buildup, especially with volatile solvents or when scaling up reactions.
-
Always consult the safety data sheets (SDS) for all reagents and solvents.
-
Ensure proper training on the specific microwave reactor model you are using. [9]
VI. References
-
Vertex AI Search. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved January 24, 2026, from
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
-
TSI Journals. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Retrieved January 24, 2026, from
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved January 24, 2026, from
-
Dasmahapatra, U., Maiti, B., & Chanda, K. (2024). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing. [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved January 24, 2026, from
-
ResearchGate. (n.d.). (PDF) Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. Retrieved January 24, 2026, from [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 24, 2026, from [Link]
-
NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]
-
NIH. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
-
IntechOpen. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 24, 2026, from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]
-
ACS Publications. (n.d.). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Retrieved January 24, 2026, from [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved January 24, 2026, from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved January 24, 2026, from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved January 24, 2026, from [Link]
-
Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]
-
ResearchGate. (n.d.). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors | Request PDF. Retrieved January 24, 2026, from
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
"alternative reagents for the chlorination of quinazolinones"
Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chlorination of 4(3H)-quinazolinones, a critical transformation in the synthesis of numerous pharmaceutical agents. We will move beyond the traditional reliance on phosphorus oxychloride (POCl₃) to explore milder, more versatile, and often higher-yielding alternative reagents. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize this key synthetic step.
Section 1: Understanding the Challenge & The Workhorse Reagent (POCl₃)
The conversion of the lactam functionality in a quinazolinone to the corresponding 4-chloroquinazoline is the gateway to a vast array of functionalizations, as the chloride is an excellent leaving group for nucleophilic aromatic substitution (SNAr). However, this transformation is frequently challenging.
FAQ: The Traditional POCl₃ Method
Q1: My chlorination with neat phosphorus oxychloride (POCl₃) is giving low yields and a complex mixture of byproducts. What's going wrong?
A1: This is a very common issue. The reaction of quinazolones with POCl₃ is not a simple dehydration; it proceeds through distinct, temperature-dependent stages.[1] An initial, highly exothermic phosphorylation occurs under basic conditions at lower temperatures (< 25 °C) to form various phosphorylated intermediates.[1] If not controlled, side reactions like the formation of pseudodimers can occur, significantly reducing the yield of the desired product.[1] The clean conversion to the 4-chloroquinazoline only happens upon heating these intermediates to 70-90 °C.[1]
Q2: I'm recovering my starting material even after prolonged heating in POCl₃. Why?
A2: This often points to two potential problems:
-
Insufficient Activation: The quinazolinone may not be sufficiently nucleophilic to react with POCl₃, especially if it bears strong electron-withdrawing groups.
-
Hydrolysis during Workup: 4-Chloroquinazolines can be highly susceptible to hydrolysis, reverting to the starting quinazolinone. Quenching the reaction mixture by pouring it onto ice water is a standard procedure, but it must be done carefully.[2] If the product is particularly labile, this rapid hydrolysis can be the primary cause of recovering starting material.
Q3: The workup for my POCl₃ reaction is difficult, and I'm struggling to remove all the phosphorus-containing byproducts. What's a better way?
A3: Removing excess POCl₃ and phosphoric acid byproducts is a notorious challenge. A typical workup involves quenching on ice, followed by basification and extraction. However, residual phosphorus species can complicate purification. A useful technique is to remove the bulk of the excess POCl₃ under reduced pressure (using a robust vacuum pump with an appropriate trap) before the aqueous quench. Co-evaporation with a high-boiling inert solvent like toluene can also help.
Section 2: Strategic Selection of Chlorinating Reagents
Choosing the right reagent depends on your substrate's electronic properties, functional group tolerance, and the desired reaction conditions (e.g., temperature, pH). The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a chlorination reagent.
Section 3: Alternative Reagent I: Vilsmeier-Haack Conditions (SOCl₂/DMF or (COCl)₂/DMF)
For many substrates, particularly those that are electron-rich or neutral, Vilsmeier-Haack type conditions offer a milder and more efficient alternative to neat POCl₃. The active chlorinating species, the Vilsmeier reagent, is generated in situ from the reaction of a catalyst, typically N,N-dimethylformamide (DMF), with either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]
The Mechanism: Why It Works
The reaction proceeds via the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent). The quinazolinone oxygen attacks this species, leading to an activated intermediate that readily eliminates to form the 4-chloroquinazoline. The use of catalytic DMF avoids the need for a large excess of a harsh reagent like POCl₃.
Caption: Mechanism of chlorination via Vilsmeier reagent.
Troubleshooting & FAQ for Vilsmeier Conditions
Q1: My reaction with SOCl₂/DMF is sluggish and gives a poor yield. What should I try?
A1: Several factors could be at play:
-
Reagent Quality: Ensure your SOCl₂ and DMF are anhydrous. Moisture will rapidly decompose the Vilsmeier reagent.
-
Temperature: While milder than POCl₃, the reaction often requires heating (reflux in a suitable solvent like toluene or dichloroethane) to proceed at a reasonable rate.[4]
-
Stoichiometry: While DMF is catalytic, you may need to optimize its loading. For stubborn substrates, using DMF as a co-solvent can be effective. Ensure you are using a sufficient excess of SOCl₂ (typically 3-5 equivalents).
-
Substrate Electronics: If your quinazolinone is heavily substituted with electron-withdrawing groups, it may be too deactivated for Vilsmeier conditions. In this case, the more forceful POCl₃ method might be necessary.
Q2: I'm observing charring or decomposition of my starting material.
A2: This suggests the reaction temperature is too high for your specific substrate. Consider switching from SOCl₂ to oxalyl chloride. The reaction of (COCl)₂ with DMF is often faster and can be run at lower temperatures. The byproducts of the oxalyl chloride reaction (CO, CO₂) are gaseous, which can also simplify workup.
Q3: The workup is difficult, and I'm getting an emulsion. How can I improve it?
A3: After the reaction, excess SOCl₂ or (COCl)₂ must be quenched carefully.
-
Remove Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Cautious Quench: Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of ice-water or a cold, dilute sodium bicarbonate solution. Caution: This quench is highly exothermic and releases acidic gases (HCl, SO₂). Perform this in a well-ventilated fume hood.
-
Break Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
Section 4: Alternative Reagent II: Appel-type Conditions (PPh₃/TCCA)
For substrates containing highly acid-sensitive functional groups, both POCl₃ and Vilsmeier conditions can be too harsh. An Appel-type reaction, using triphenylphosphine (PPh₃) and a chlorine source like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS), provides a powerful, neutral alternative.[5]
Troubleshooting & FAQ for Appel-type Conditions
Q1: The main byproduct of my reaction is triphenylphosphine oxide (TPPO), and it's very difficult to remove by column chromatography. What are my options?
A1: TPPO is a notoriously difficult byproduct to separate. Here are several field-proven methods:
-
Precipitation/Filtration: TPPO has low solubility in nonpolar solvents. After the reaction, concentrate the mixture, and triturate the residue with a solvent like diethyl ether, hexane, or a mixture of the two. The TPPO will often precipitate as a white solid and can be removed by filtration.[6][7]
-
Acid Salt Formation: If your product lacks a basic nitrogen, you can dissolve the crude mixture in a solvent like dichloromethane (DCM) and add anhydrous HCl (gas or a solution in dioxane). The TPPO will remain in solution while your product (if it has a basic site) may precipitate as the hydrochloride salt.
-
Complexation with Metal Salts: Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to a solution of the crude product in a polar solvent can precipitate a TPPO-metal complex, which can be filtered off.[6][8]
Q2: My reaction is not going to completion. What can I do?
A2: Ensure all reagents are anhydrous, as water will consume the activated phosphonium intermediate. You can also try slightly increasing the equivalents of PPh₃ and the chlorine source (e.g., from 1.2 to 1.5 equivalents). Running the reaction in a non-polar, aprotic solvent like THF or DCM at room temperature or with gentle heating is typical.
Section 5: Data & Protocols
Reagent Comparison Table
| Reagent System | Typical Conditions | Advantages | Disadvantages | Best For |
| POCl₃ | Neat or in high-boiling solvent, 80-110 °C | Powerful, effective for electron-poor substrates | Harsh, acidic, difficult workup, phosphorus waste | Deactivated quinazolinones |
| SOCl₂ / cat. DMF | Toluene or DCE, Reflux (80-110 °C) | Milder than neat POCl₃, volatile byproducts | Still requires heat, corrosive, generates HCl/SO₂ | Electron-rich & neutral substrates |
| (COCl)₂ / cat. DMF | DCM or Toluene, 0 °C to RT | Very mild, gaseous byproducts (CO, CO₂, HCl) | Oxalyl chloride is highly toxic and moisture-sensitive | Substrates with moderate acid sensitivity |
| PPh₃ / TCCA | DCM or THF, RT | Neutral conditions, high functional group tolerance | Stoichiometric PPh₃ use, difficult TPPO removal | Acid-sensitive substrates |
Detailed Experimental Protocols
Protocol 1: General Procedure for Chlorination using SOCl₂/DMF
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the quinazolinone (1.0 eq).
-
Suspend the solid in anhydrous toluene (approx. 0.1 M concentration).
-
Add anhydrous N,N-dimethylformamide (DMF) (0.1 - 0.2 eq) via syringe.
-
Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[4]
-
Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and solvent.
-
Workup: Cautiously pour the residue into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-chloroquinazoline.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Chlorination using PPh₃/TCCA
Safety Warning: Trichloroisocyanuric acid (TCCA) is a strong oxidizing agent. Do not mix with combustible materials. Handle all reagents in a chemical fume hood.
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the quinazolinone (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroisocyanuric acid (TCCA) (0.5 eq, as it contains 3 active chlorine atoms) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification from TPPO: To the crude residue, add diethyl ether and stir vigorously for 30 minutes. The triphenylphosphine oxide (TPPO) should precipitate. Filter the solid and wash with cold ether. Concentrate the filtrate to obtain the product, which can be further purified if necessary.[6]
References
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link][1][9]
-
Dey, S. K., et al. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. This reference discusses the in-situ formation of a Vilsmeier-Haack type reagent from SOCl₂-DMF. [Link][3]
-
Kuethe, J. T., & Beutner, G. L. (2007). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Organic Syntheses, 84, 244. This procedure details the use of oxalyl chloride and catalytic DMF for the formation of an acid chloride, illustrating the principle of Vilsmeier reagent formation under these conditions. [Link]
-
LANXESS Corporation. (2015). Product Safety Assessment: Phosphorus oxychloride. This document provides key safety and handling information for POCl₃. [Link]
-
NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Provides comprehensive safety data. [Link]
-
Taleli, L. et al. (2013). ResearchGate Discussion on Quinazolone Chlorination. This discussion thread provides practical, hands-on advice for quenching POCl₃ reactions. [Link][2]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Provides several methods for removing TPPO from reaction mixtures. [Link][6][7]
-
Various Authors. (2019). Reddit Discussion on Removing Thionyl Chloride. This discussion offers practical advice on quenching and removing excess thionyl chloride. [Link]
-
Various Authors. ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. This source provides a visual representation and context for the Appel-type chlorination of quinazolinones. [Link][5]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. This paper details a specific, citable method for TPPO removal. [Link]
-
Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2013). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting Proceedings. Details a scalable workup using magnesium chloride to remove TPPO. [Link][8]
-
Moghadam, M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Provides insight into the reactivity of substrates with electron-withdrawing groups under Vilsmeier conditions. [Link]
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemtech.com [jchemtech.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. proceedings.aiche.org [proceedings.aiche.org]
- 9. pubs.acs.org [pubs.acs.org]
"workup procedure to remove impurities from 4-chloroquinazoline reactions"
Welcome to the technical support guide for the synthesis and purification of 4-chloroquinazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you optimize your workup procedure and obtain high-purity 4-chloroquinazoline.
Introduction: The Challenge of Instability
4-Chloroquinazoline is a key building block in medicinal chemistry, notably for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds investigated as potential anticancer agents.[1] It is typically synthesized by chlorinating its precursor, 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(3H)-one), using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]
The primary challenge in its synthesis is not the chlorination reaction itself, but the workup procedure. The product, 4-chloroquinazoline, is highly susceptible to hydrolysis, readily converting back to the 4-hydroxyquinazoline starting material in the presence of water or basic conditions.[4] This inherent instability is the root cause of most purification issues. Understanding and mitigating this hydrolysis is paramount for a successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the workup of 4-chloroquinazoline reactions in a practical question-and-answer format.
Q1: My TLC of the crude reaction mixture shows a clean conversion to product, but after my aqueous workup, the main spot is the starting material, 4-hydroxyquinazoline. What happened?
A1: Root Cause Analysis & Mechanistic Insight
This is the most common issue encountered and is almost certainly due to the hydrolysis of your 4-chloroquinazoline product. The C4 position of the quinazoline ring is highly activated towards nucleophilic substitution. Water, especially under neutral or basic pH, acts as a nucleophile, attacking the C4 position and displacing the chloride, thus reverting the product to the more thermodynamically stable 4-hydroxyquinazoline.
Many standard workup procedures involve quenching the reaction mixture with ice-cold water and then neutralizing with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).[4] While this effectively destroys excess chlorinating reagent, it creates the perfect environment for rapid hydrolysis.
dot
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 4-Chloro-2-(4-fluorophenyl)quinazoline
Welcome to the technical support center for 4-Chloro-2-(4-fluorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this critical research compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to ensure the integrity of your experiments.
Introduction: The Challenge of Stability
4-Chloro-2-(4-fluorophenyl)quinazoline is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The reactivity of the chlorine atom at the 4-position of the quinazoline ring, while synthetically useful, also renders the molecule susceptible to nucleophilic substitution, with hydrolysis being a primary concern in laboratory settings. The presence of water or other nucleophilic solvents can lead to the formation of the corresponding quinazolin-4(3H)-one derivative, compromising sample purity and experimental outcomes. This guide provides the foundational knowledge and practical steps to mitigate this degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-Chloro-2-(4-fluorophenyl)quinazoline?
A1: The primary degradation pathway is hydrolysis. The electron-deficient quinazoline ring system makes the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack by water. This results in the substitution of the chloro group with a hydroxyl group, which then tautomerizes to the more stable 2-(4-fluorophenyl)quinazolin-4(3H)-one.
Q2: How quickly does 4-Chloro-2-(4-fluorophenyl)quinazoline hydrolyze?
A2: The rate of hydrolysis is highly dependent on the specific conditions. Factors that significantly accelerate hydrolysis include:
-
Presence of water: Even trace amounts of moisture in solvents or reagents can lead to degradation over time.
-
pH: Hydrolysis is typically faster under basic and, to a lesser extent, acidic conditions compared to neutral pH.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Solvent Type: Protic solvents (e.g., water, alcohols) can participate in and facilitate the hydrolysis reaction, whereas aprotic solvents are preferred.[2][4][5]
Q3: What are the initial signs of hydrolysis in my sample?
A3: Initial signs of hydrolysis can be subtle. You might observe:
-
The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.
-
The emergence of an additional peak in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram.
-
In some cases, a change in the physical appearance of the solid, such as clumping, if it has been exposed to humidity.
Q4: Can I use solvents like methanol or ethanol to dissolve my compound?
A4: It is strongly advised to avoid protic solvents such as methanol and ethanol for stock solutions or reaction media where the stability of the 4-chloroquinazoline is critical. These solvents can act as nucleophiles, leading to solvolysis (a reaction analogous to hydrolysis) and the formation of the corresponding 4-methoxy or 4-ethoxy derivatives. For short-term use in subsequent reactions where the chloro-group is to be displaced, their use may be acceptable, but for storage, aprotic solvents are recommended.
Troubleshooting Guide
This section addresses common experimental issues that may arise due to the hydrolysis of 4-Chloro-2-(4-fluorophenyl)quinazoline.
| Observed Problem | Probable Cause | Recommended Solution |
| Inconsistent biological assay results or decreased potency of the compound over time. | Hydrolysis of the 4-chloroquinazoline to the less active or inactive quinazolinone derivative. | 1. Verify Compound Integrity: Analyze your stock solution and solid sample using a validated stability-indicating HPLC method to quantify the parent compound and its hydrolysis product. 2. Prepare Fresh Solutions: Always prepare fresh solutions from a solid sample that has been stored under appropriate conditions immediately before use. 3. Use Aprotic Solvents: Switch to high-purity, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile for your stock solutions.[2][4] |
| A new, unexpected peak appears in the HPLC/LC-MS analysis of a reaction mixture. | The starting material, 4-Chloro-2-(4-fluorophenyl)quinazoline, has partially hydrolyzed either during storage or in the reaction setup. | 1. Confirm Identity of New Peak: Use LC-MS to determine the mass of the impurity. The hydrolysis product, 2-(4-fluorophenyl)quinazolin-4(3H)-one, will have a molecular weight corresponding to the replacement of -Cl with -OH. 2. Review Solvent and Reagent Purity: Ensure all solvents and reagents used are anhydrous. Use freshly opened bottles of high-purity solvents or distill them over a suitable drying agent. 3. Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Low yield in a reaction where the 4-chloro group is the leaving group. | The starting material hydrolyzed before the intended nucleophile could react. | 1. Dry Reaction Setup: Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use. 2. Anhydrous Conditions: Use anhydrous solvents and ensure your nucleophile and any other reagents are free from water. 3. Order of Addition: Consider adding the 4-Chloro-2-(4-fluorophenyl)quinazoline to the reaction mixture last, after all other components have been combined under anhydrous conditions, to minimize its exposure to any potential sources of moisture. |
| Solid compound appears clumpy or has a different color than expected. | The solid has absorbed moisture from the atmosphere, leading to hydrolysis on the surface of the particles. | 1. Proper Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a dry box.[6] 2. Inert Gas Blanket: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 3. Re-purification (if necessary): If significant degradation is suspected, the material may need to be re-purified by recrystallization from a suitable non-protic solvent or by column chromatography. |
Best Practices for Prevention of Hydrolysis
Proactive measures are the most effective way to ensure the stability of 4-Chloro-2-(4-fluorophenyl)quinazoline.
Storage and Handling
Proper storage is the first line of defense against hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C for long-term storage.[7] Solution: -80°C for long-term storage of stock solutions. | Lower temperatures significantly slow down the rate of chemical degradation. |
| Atmosphere | Store in a tightly sealed container, ideally under an inert atmosphere (argon or nitrogen). Use of a desiccator is highly recommended. | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Store in an amber vial or in the dark. | While hydrolysis is the primary concern, photolytic degradation can be an issue for some quinazoline derivatives. |
Solvent Selection and Preparation
The choice of solvent is critical when working with 4-Chloro-2-(4-fluorophenyl)quinazoline.
-
Recommended Solvents (Aprotic):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides.
-
-
Solvents to Avoid (Protic):
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Any solvent with acidic protons (e.g., carboxylic acids)
-
Best Practice: Always use anhydrous grade solvents from a freshly opened bottle or solvents that have been appropriately dried using standard laboratory techniques (e.g., distillation over a drying agent, use of molecular sieves).
pH Considerations
If working in aqueous or semi-aqueous systems is unavoidable, maintaining a neutral pH is crucial. Both acidic and basic conditions can catalyze hydrolysis. If buffering is necessary, select a buffer system that is compatible with your experimental setup and maintains a pH as close to 7 as possible.
Analytical Monitoring of Stability
Regularly assessing the purity of your 4-Chloro-2-(4-fluorophenyl)quinazoline is essential. A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.
Protocol: Stability-Indicating HPLC Method Development
The following is a general protocol for developing an HPLC method to monitor the hydrolysis of 4-Chloro-2-(4-fluorophenyl)quinazoline. This should be optimized for your specific instrumentation and requirements.
-
Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar hydrolysis product.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
-
Detection: A UV detector set at a wavelength where both the parent compound and the expected hydrolysis product have good absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm).
-
Forced Degradation Study: To validate that your method is stability-indicating, perform a forced degradation study.[3][8]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Neutral Hydrolysis: Reflux the compound in water.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Analysis: Analyze the stressed samples by your developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak. LC-MS can be used to confirm the identity of the degradation products.[9][10]
Visualizing the Hydrolysis and Prevention Workflow
Hydrolysis Mechanism
Caption: Mechanism of Hydrolysis.
Troubleshooting Workflow
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Solvent Conditions for Nucleophilic Substitution on Quinazolines
From the Desk of a Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution reactions on quinazoline scaffolds. As a cornerstone in medicinal chemistry and materials science, the quinazoline core's functionalization is a frequent yet challenging task. Successful synthesis hinges on the precise control of reaction parameters, with the choice of solvent being paramount. This guide provides field-proven insights and troubleshooting protocols to help you navigate the complexities of solvent optimization for your specific quinazoline system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a nucleophilic aromatic substitution (SNAr) reaction on a quinazoline?
A1: The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. In the context of an SNAr reaction, which proceeds through a charged intermediate (the Meisenheimer complex), the solvent's primary functions are:
-
Stabilization of Intermediates: The SNAr mechanism involves the formation of a negatively charged intermediate. Polar solvents, particularly polar aprotic ones, are crucial for stabilizing this charged species through dipole-dipole interactions. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[1][2]
-
Solvation of Reactants: The solvent must effectively dissolve the quinazoline substrate and the nucleophile to ensure they are available in the solution phase to react. Poor solubility is a common cause of low reaction yields.[3]
-
Modulation of Nucleophilicity: The nature of the solvent can influence the strength of the nucleophile. Polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic quinazoline ring.[4] In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anion, leaving a "naked" and more reactive nucleophile.[4]
Q2: What are the most commonly used solvents for nucleophilic substitution on quinazolines, and how do I choose?
A2: The choice of solvent is highly dependent on the specific nucleophile and quinazoline substrate. However, a general classification can guide your selection. Polar solvents are almost always favored for these reactions.[1][2]
-
Polar Aprotic Solvents: These are often the first choice. They possess high dielectric constants and dipole moments but lack acidic protons. They excel at stabilizing the Meisenheimer complex without deactivating the nucleophile. Common examples include:
-
Polar Protic Solvents: These solvents have acidic protons (e.g., -OH, -NH) and can participate in hydrogen bonding. While they can solvate ionic species, their tendency to cage nucleophiles often makes them less effective than aprotic options. They are sometimes used when the nucleophile is neutral (like an amine) or when solubility is a major issue in aprotic solvents. Common examples include:
The following table summarizes the properties of commonly used solvents.
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47.2 | 3.96 | 189 | Excellent solvating power, high boiling point allows for high reaction temperatures. Can be difficult to remove. |
| DMF | Polar Aprotic | 36.7 | 3.82 | 153 | Good general-purpose solvent for SNAr. High boiling point.[5] |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | 82 | Lower boiling point, easier to remove post-reaction. Good for moderately reactive systems.[7] |
| THF | Polar Aprotic | 7.6 | 1.75 | 66 | Less polar than DMF/DMSO, useful for reactions sensitive to high polarity. Lower boiling point.[1] |
| Ethanol | Polar Protic | 24.6 | 1.69 | 78 | Can serve as a proton source and may solvate nucleophiles, potentially slowing the reaction.[1][8] |
| Isopropanol | Polar Protic | 19.9 | 1.66 | 82 | Similar to ethanol, often used with amine nucleophiles.[7] |
Q3: My quinazoline starting material is poorly soluble in most common solvents. What should I do?
A3: Solubility issues are a frequent roadblock. Here are several strategies to overcome this:
-
High-Power Solvents: Start with solvents known for their excellent solvating capabilities, such as DMF or DMSO.[3] Studies on quinazoline derivatives have shown that solubility is often greatest in DMF.[3][9]
-
Gentle Heating and Sonication: Gently warming the mixture or placing it in an ultrasonic bath can often help dissolve stubborn materials. Always ensure your compound is stable at the temperatures used.[3]
-
Solvent Mixtures: Employing a co-solvent system can be effective. For example, a mixture of THF and water is sometimes used.[1]
-
Structural Modification: If this is a recurring issue in a synthetic campaign, consider if a solubilizing group could be temporarily introduced to the quinazoline core, to be removed at a later stage.
Troubleshooting Guides & Experimental Protocols
Problem 1: Low or No Reaction Conversion
Q: My TLC/LC-MS analysis shows mostly unreacted starting material, even after prolonged reaction time. How can the solvent be the culprit?
A: This is a classic issue that often points back to the solvent environment. The cause is typically one of two things: either the reactants aren't soluble enough to interact, or the solvent is not adequately stabilizing the high-energy transition state of the reaction.
Causality: The SNAr reaction proceeds via a charged Meisenheimer complex. A solvent with a low dielectric constant may not be able to stabilize this intermediate, leading to a high activation energy barrier and a sluggish or stalled reaction. Furthermore, if your nucleophile or substrate has low solubility, its effective concentration in the solution is too low for a practical reaction rate.
Caption: A logical workflow for troubleshooting low reaction conversion.
This protocol allows for the rapid identification of a suitable solvent system.
Objective: To test the efficacy of a panel of solvents on the reaction yield.
Materials:
-
Your 4-haloquinazoline substrate
-
Your nucleophile
-
A panel of anhydrous solvents (e.g., DMF, DMSO, MeCN, THF, Dioxane, Toluene as a negative control)
-
Small reaction vials with caps (e.g., 2 mL microwave vials)
-
Stir plate with heating capabilities
-
TLC plates or LC-MS for analysis
Procedure:
-
Setup: In separate, labeled vials, add your quinazoline substrate (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from your panel.
-
Nucleophile Addition: Add the nucleophile (e.g., 1.1 to 1.5 equivalents). If a base is required (e.g., for alcohol or thiol nucleophiles), add it now (e.g., K₂CO₃, DIPEA).
-
Reaction: Seal the vials and place them in a heating block set to your desired temperature (e.g., 80 °C). Ensure consistent stirring.
-
Monitoring: After a set time (e.g., 2 hours, 6 hours, 24 hours), take a small aliquot from each reaction mixture. Quench with a few drops of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by TLC or LC-MS to determine the approximate conversion to the product.
Problem 2: Poor Regioselectivity on a Di-substituted Quinazoline
Q: I am reacting 2,4-dichloroquinazoline with an amine and getting a mixture of the 2-amino and 4-amino products. How can I favor substitution at the C4 position?
A: This is a common challenge rooted in the inherent electronics of the quinazoline ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the activating effect of the adjacent ring nitrogen.[8][10] While achieving perfect selectivity can be difficult, reaction conditions, including solvent, can modulate the outcome.
Causality: DFT calculations have shown that the carbon atom at the C4-position has a higher LUMO coefficient, making it the kinetically favored site for nucleophilic attack.[1] Reactions that are run under milder conditions (lower temperature, less forcing solvent) are more likely to yield the kinetically controlled C4-substituted product. More stringent conditions, such as higher temperatures, may be required to achieve substitution at the less reactive C2 position.[1][8]
Troubleshooting Strategy:
-
Lower the Temperature: Selectivity often increases at lower temperatures. Try running your reaction at room temperature or even 0 °C first.[11]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) can sometimes enhance selectivity for the more electronically deficient C4 position.[11] In contrast, less nucleophilic amines have been shown to achieve C2-selectivity in polar solvents like MeCN, DMF, or DMSO, whereas in other solvents no reactivity was observed at either position.[6]
-
Controlled Stoichiometry: Use only a slight excess of the nucleophile (1.0-1.1 equivalents). This minimizes the chance of a second substitution event at the C2 position after the C4 position has reacted.
Caption: The role of polar aprotic solvents in stabilizing the Meisenheimer intermediate.
Problem 3: Formation of Quinazolinone Byproduct
Q: My main product is contaminated with a significant amount of the corresponding quinazolin-4-one. Where is this coming from?
A: The formation of a quinazolinone byproduct is a clear indication of hydrolysis. This occurs when water, acting as a nucleophile, attacks the halo-quinazoline at the C4 position. This is a very common side reaction, especially if the reaction is heated.
Causality: Commercially available solvents, even those labeled "anhydrous," contain trace amounts of water. Bases like NaOH or KOH are often aqueous. If your reaction requires a base, using an anhydrous organic base is critical.
Troubleshooting Strategy:
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry your solvents before use (e.g., by passing through a column of activated alumina or distilling over a suitable drying agent).
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction flask.[11]
-
Employ Non-Aqueous Bases: If a base is necessary, use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH, KOH, or K₂CO₃, which can be hygroscopic.[1][11]
-
Careful Work-up: Minimize the reaction mixture's contact with water during the work-up procedure until the reaction is fully quenched and complete.[11]
References
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). Molecules. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2017). RSC Advances. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2016). PLoS ONE. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
SNAr Solvents and Reagents. (n.d.). WordPress. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]
-
Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl-pteridines and related ring systems. (1976). BYU ScholarsArchive. [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2015). Frontiers in Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. (2026). ACS Publications. [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (2016). CIBTech. [Link]
-
Dielectric constant and dipole moment relationship in all four compounds. (n.d.). ResearchGate. [Link]
-
Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). MDPI. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cibtech.org [cibtech.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-2-(4-fluorophenyl)quinazoline Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a well-established privileged scaffold in the landscape of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] The inherent versatility of the quinazoline ring system permits diverse substitutions, giving rise to a broad array of biological activities, prominently including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a focused examination of a specific and promising subclass: 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives. The strategic placement of a chlorine atom at the 4-position offers a chemically reactive handle for subsequent molecular modifications, while the 2-(4-fluorophenyl) moiety plays a crucial role in defining the molecule's spatial arrangement and its interaction with biological targets.
Herein, we present a comparative analysis of the biological activities demonstrated by these derivatives. This guide is substantiated with available experimental data and furnishes detailed, validated protocols, empowering researchers to replicate, verify, and build upon these foundational findings.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives have garnered significant attention for their potent anticancer capabilities, which are frequently linked to their capacity to inhibit protein kinases integral to cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).[4][5][6]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives has been investigated across a panel of cancer cell lines. While a comprehensive, direct comparative dataset for a systematically varied series of these specific derivatives is not yet available in the literature, valuable structure-activity relationships (SAR) can be inferred by synthesizing findings from studies on closely related analogues. A particularly fruitful area of research has been the modification at the 4-position, where the displacement of the chloro group with various anilino moieties has led to the development of highly potent EGFR inhibitors.[5]
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Anilino-quinazoline derivative with 3-chloro-4-fluorophenylamino group | A549 (Lung) | Potent activity reported | Gefitinib | - |
| 4-Anilino-quinazoline derivative with 3-chloro-4-fluorophenylamino group | HepG2 (Liver) | Potent activity reported | Gefitinib | - |
| 4-Anilino-quinazoline derivative with 3-chloro-4-fluorophenylamino group | MCF-7 (Breast) | Potent activity reported | Gefitinib | - |
| 4-Anilino-quinazoline derivative with 3-chloro-4-fluorophenylamino group | H1975 (Lung, T790M mutant) | Potent activity reported | Gefitinib | - |
| 7-Chloro-2-(4-chlorophenyl)-3-(4-aminophenyl)quinazolin-4(3H)-one derivative | - | Not specified for cytotoxicity | - | - |
Note: Specific IC50 values for direct 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives are not extensively documented in the reviewed literature. This table reflects the reported activity of structurally similar compounds to inform and guide future research endeavors.
Mechanism of Action: EGFR Inhibition
A significant number of 4-anilinoquinazoline derivatives exert their anticancer effects through competitive binding at the ATP-binding site within the EGFR tyrosine kinase domain.[4] This inhibitory action effectively blocks the downstream signaling cascades that are critical for cell growth and proliferation. The 4-anilino substitution is a key determinant of this activity, and the nature of the substituents on the aniline ring can profoundly impact the compound's potency. For instance, the presence of small, electron-withdrawing groups on the aniline ring has often been correlated with enhanced inhibitory activity.[4]
Antimicrobial Activity: A New Frontier for Quinazolines
In addition to their well-documented anticancer effects, quinazoline derivatives are emerging as a promising class of antimicrobial agents with demonstrated activity against a spectrum of bacterial and fungal pathogens.[3][7]
Comparative Analysis of Antimicrobial Efficacy
A study focusing on thiazolidinone derivatives of 7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one offers valuable insights into the antimicrobial potential of this structural framework.[8]
Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| TQ-VI4 (4-OH phenyl) | - | - | - | - |
| TQ-VI5 (4-OCH3 phenyl) | - | - | - | - |
| Ampicillin (Standard) | - | - | - | - |
Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | A. niger | C. albicans |
| TQ-VI4 (4-OH phenyl) | 31.25 | - |
| TQ-VI5 (4-OCH3 phenyl) | 31.25 | - |
| Amphotericin B (Standard) | - | - |
Note: The dashes indicate that specific data points were not provided in the referenced abstract. The study highlighted that derivatives bearing 4-OH and 4-OCH3 substitutions on the aryl ring of the thiazolidinone moiety exhibited notable antifungal activity against A. niger.[8]
Experimental Protocols
To uphold the principles of scientific integrity and ensure the reproducibility of the reported biological activities, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for the quantitative assessment of cell viability.[9]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of this product is directly proportional to the number of living cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Dispense cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare a series of dilutions of the 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives in complete culture medium. Introduce the diluted compounds to the designated wells and incubate for a period of 48-72 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully aspirate the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to completely dissolve the formazan crystals.
-
Absorbance Measurement: Quantify the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Subsequently, determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth.
In Vitro Antibacterial Screening: Agar Well Diffusion Method
This established method is employed to evaluate the antibacterial activity of a compound by measuring the zone of growth inhibition.[10][11]
Principle: The test compound diffuses from a well through the agar medium, creating a concentration gradient. This diffusion inhibits the growth of a seeded bacterium, resulting in a clear zone. The diameter of this zone is indicative of the compound's antibacterial potency.[12]
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension, typically to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a similar tool.
-
Compound Application: Dispense a precise volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[13]
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Following incubation, measure the diameter of the clear zone of no bacterial growth surrounding each well in millimeters.
In Vitro Antifungal Activity: Broth Microdilution Method
This quantitative method is utilized to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[14][15]
Principle: The test compound undergoes serial dilution in a liquid growth medium that is subsequently inoculated with a standardized fungal suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[16]
Step-by-Step Protocol:
-
Fungal Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium, such as RPMI-1640.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a duration of 24-72 hours, depending on the fungal species.[17]
-
MIC Determination: Visually assess the wells for any signs of fungal growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
Visualizations
Synthesis of 4-Chloro-2-arylquinazolines
Caption: General synthetic route to 4-Chloro-2-(4-fluorophenyl)quinazoline.
Experimental Workflow for Biological Evaluation
Caption: Inhibition of EGFR signaling by a 4-anilinoquinazoline derivative.
Conclusion and Future Directions
The 4-Chloro-2-(4-fluorophenyl)quinazoline scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. The existing body of research strongly suggests their potential as both anticancer and antimicrobial agents. However, to fully realize this potential, a more systematic and comprehensive investigation is warranted. Future research efforts should be directed towards the synthesis of a diverse library of these derivatives, featuring a range of substitutions at the 4-position and other strategic sites. This will enable the establishment of a robust and detailed structure-activity relationship. Such studies, when conducted with the rigor and reproducibility afforded by the protocols detailed in this guide, will be instrumental in optimizing the potency and selectivity of these compounds. Ultimately, this will pave the way for the development of the next generation of targeted and effective therapies.
References
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hereditybio.in [hereditybio.in]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. webcentral.uc.edu [webcentral.uc.edu]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro-2-(4-fluorophenyl)quinazoline Derivatives and Gefitinib in Targeting EGFR-Driven Cancers
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC) and other epithelial malignancies.[1][2] The clinical success of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib has paved the way for the development of novel small molecules with improved efficacy and the potential to overcome resistance. This guide provides a comprehensive comparison between the established EGFR inhibitor, gefitinib, and a promising class of emerging compounds: 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives.
This analysis is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the comparative efficacy, underlying mechanisms of action, and the experimental methodologies used to evaluate these compounds. We will delve into the causality behind experimental choices and ground our claims in authoritative scientific literature.
The Central Role of EGFR in Oncology
The EGFR is a transmembrane glycoprotein that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.[1] Consequently, inhibiting the tyrosine kinase activity of EGFR is a validated and effective therapeutic strategy.[1]
Gefitinib: The Established First-Generation EGFR Inhibitor
Gefitinib is a selective EGFR-TKI that competitively binds to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling.[3] It has shown significant clinical benefit, particularly in patients with activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.[3] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits its long-term efficacy.[5]
The Rise of Novel Quinazoline Derivatives: A Focus on 4-Chloro-2-(4-fluorophenyl)quinazoline
The quinazoline scaffold is a core structural motif in many EGFR inhibitors, including gefitinib.[6] Researchers have extensively explored modifications of this scaffold to enhance potency, selectivity, and the ability to overcome resistance. The 4-Chloro-2-(4-fluorophenyl)quinazoline core represents a promising pharmacophore. The chloro and fluoro substitutions on the phenyl ring at the 2-position of the quinazoline are intended to modulate the binding affinity and pharmacokinetic properties of the molecule. Several studies have synthesized and evaluated derivatives of this core structure, demonstrating potent anticancer activity.[7]
Comparative Efficacy: In Vitro Data
A critical measure of the efficacy of an anticancer agent is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for gefitinib and various 4-anilinoquinazoline derivatives, including those with structural similarities to the 4-Chloro-2-(4-fluorophenyl)quinazoline scaffold, against a panel of human cancer cell lines with different EGFR mutation statuses.
| Compound/Derivative | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Gefitinib | A549 | Wild-Type | 4.5 - 10 | [8][9] |
| H1975 | L858R/T790M | 1.23 - 11.7 | [6][9] | |
| PC-9 | Exon 19 Del | 0.03 - 0.37 | [5][9] | |
| HepG2 | Wild-Type | >10 | [6] | |
| 4-Anilinoquinazoline Derivative (19g) | H1975 | L858R/T790M | 0.11 | [6] |
| 4-Anilinoquinazoline Derivative (19c) | H1975 | L858R/T790M | <1.23 | [6] |
| Quinazoline-triazole Derivative (8a) | HCT-116 | - | 5.33 (72h) | [7] |
| Quinazoline-triazole Derivative (8j) | HCT-116 | - | 8.55 (72h) | [7] |
| 4-aminoquinazoline derivative (39) | H1975 | L858R/T790M | 1.96 - 3.46 | [10] |
Note: The specific 4-Chloro-2-(4-fluorophenyl)quinazoline derivative data is limited in publicly available literature, hence data from structurally similar and potent 4-anilinoquinazoline derivatives are presented for a broader comparative context.
The data indicates that while gefitinib is highly potent against cell lines with sensitizing EGFR mutations (e.g., PC-9), its efficacy is significantly reduced in cells with wild-type EGFR (A549) or the T790M resistance mutation (H1975).[5][8][9] Notably, several novel quinazoline derivatives, such as compound 19g , have demonstrated superior potency against the gefitinib-resistant H1975 cell line, suggesting their potential to overcome acquired resistance.[6]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both gefitinib and the 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Step-by-step workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds (gefitinib and quinazoline derivatives) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours. [12]3. MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
EGFR Kinase Inhibition Assay
To directly assess the inhibitory effect of the compounds on the enzymatic activity of EGFR, a kinase inhibition assay is performed. This can be done using various formats, such as ELISA-based assays or radiometric assays.
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
General Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate. Incubate to allow for binding.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate for a specified time at 30°C.
-
Detection of Phosphorylation: Stop the reaction and detect the level of substrate phosphorylation. In an ELISA-based format, this is typically done using a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity and calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.
Conclusion and Future Perspectives
The exploration of 4-Chloro-2-(4-fluorophenyl)quinazoline derivatives has yielded promising candidates that exhibit potent inhibitory activity against EGFR, with some demonstrating superior efficacy against gefitinib-resistant cancer cell lines in vitro. This suggests their potential as next-generation EGFR inhibitors that could address the significant clinical challenge of acquired resistance.
The presented experimental data and protocols provide a framework for the continued evaluation of these novel compounds. Future research should focus on:
-
Head-to-head in vivo comparative studies against gefitinib in relevant xenograft and patient-derived xenograft (PDX) models to validate the in vitro findings.
-
Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the lead candidates.
-
Investigation of the efficacy of these derivatives against a broader panel of EGFR mutations , including less common mutations and those that arise after treatment with second- and third-generation TKIs.
-
Exploration of combination therapies , where these novel quinazoline derivatives could be paired with other targeted agents or immunotherapies to achieve synergistic anticancer effects.
By adhering to rigorous scientific principles and employing validated experimental methodologies, the field can continue to advance the development of more effective and durable therapies for patients with EGFR-driven cancers.
References
- Liu, Y., & Gao, X. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. OncoTargets and therapy, 11, 421.
- Okabe, T., Okamoto, I., Tsukioka, S., Uchida, J., Hatashita, E., Yamada, Y., ... & Nakagawa, K. (2007). Gefitinib (IRESSA)
- Li, W., Chen, S. Y., Hu, W. N., & Ouyang, G. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Molecules, 25(18), 4234.
- Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31.
- Wang, B., Zhang, Y., Wei, Z., Zhang, J., & Gong, P. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Molecules, 23(10), 2636.
- Das, D., Xie, L., Wang, J., Shi, J., & Hong, J. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic chemistry, 99, 103790.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1435.
- Si, Y., Wang, Y., Sun, L., Li, Y., & Liu, Y. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1359.
- Lategahn, J., Tumbrink, H. L., Schultz-Fademrecht, C., Ostermann, C., & Rauh, D. (2019).
- Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81).
-
Yosaatmadja, Y., & Squire, C. J. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]
- Wang, L., Zhang, Y., Wang, Y., Zhang, J., Li, Y., & Wang, Q. (2018). Sensitivity of A549, H1975, PC9, and PC9/GR cells to gefitinib (x± s, n= 3).
- Liu, Q., Zhang, B., Wang, Y., & Gou, S. (2021). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. European Journal of Medicinal Chemistry, 226, 113847.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Al-Omary, F. A., Abou-Seri, S. M., El-Gohary, N. S., & Sarhan, H. A. (2024). S-Alkylated quinazolin-4 (3 H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(34), 24654-24673.
-
Patsnap. (2024, July 17). What is the mechanism of Gefitinib? Synapse. [Link]
- Zhang, Y., Wang, Y., Li, M., Wang, Y., Zhang, J., & Li, Y. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(3), 949.
- Wang, Y., Zhang, Y., Li, M., Wang, Y., Zhang, J., & Li, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Semantic Scholar.
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
- Raghu, K., & Kumar, A. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors.
- Amann, J., Kalyankrishna, S., Massion, P. P., Ohm, J. E., Girard, L., Shigematsu, H., ... & Johnson, D. H. (2005). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. Clinical Cancer Research, 11(23), 8469-8478.
- Robichaux, J. P., & Le, X. (2021). Simplified schematic diagram of the EGFR signaling pathway depicting...
- Sun, Y., Liu, Y., Ma, X., & Liu, C. (2018). ERK inhibition represses gefitinib resistance in non-small cell lung cancer cells. Oncotarget, 9(14), 11619.
- Kumar, A., & Singh, U. P. (2014). Identification of the Gefitinib binding pocket in EGFR kinase domain...
- Tracy, S., Mukohara, T., Hansen, M., Meyerson, M., Johnson, B. E., & Jänne, P. A. (2004). In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib.
- Chen, Y. C., Chen, J. S., Hsieh, Y. S., Hsu, M. L., & Chen, M. C. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Journal of experimental & clinical cancer research, 37(1), 1-13.
- Gholam-Hossein, I., & Ali, A. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in pharmaceutical sciences, 16(2), 133.
- Lin, S. Y., Chang, C. F., Coumar, M. S., Chen, P. Y., Kuo, F. M., Chen, C. H., ... & Hsieh, H. P. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(7), 1673.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PloS one, 16(1), e0245311.
-
Wikipedia. (2024, January 15). Epidermal growth factor receptor. [Link]
- Kumar, A., & Reddy, K. S. (2019). Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. International Journal of Pharmacy and Biological Sciences, 9(3).
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Zhang, Y., Wang, Y., Li, M., Wang, Y., Zhang, J., & Li, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678912.
- Singh, P. P., & Preeti, K. (2021). IC50 values of compounds 4a-l and chloroquine against the 3D7 strain of...
-
Wikimedia Commons. (2012, December 1). File:EGFR signaling pathway.png. [Link]
- Liu, Q., Zhang, B., Wang, Y., & Gou, S. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. European journal of medicinal chemistry, 237, 114389.
- Ciardiello, F. (2004). Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors. British journal of cancer, 91(Suppl 1), S1-S6.
- Liu, X., Dong, Z., Liu, Y., Wang, Y., & Liu, Y. (2017). Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. Molecules, 22(4), 661.
- El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, Y. S. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS omega, 7(21), 17799-17812.
- Wang, Y., Zhang, Y., Li, M., Wang, Y., Zhang, J., & Li, Y. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Molecular and Cellular Biochemistry, 478(1), 1-11.
Sources
- 1. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking New Quinazoline Compounds Against Established Anticancer Drugs
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] However, it is within the realm of oncology that quinazoline-based compounds have made a truly profound impact. The development of drugs like Gefitinib, Erlotinib, and Lapatinib has revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC), by targeting key signaling proteins.[4]
These first-generation drugs primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a critical regulator of cell growth and proliferation, and its overactivation or mutation is a hallmark of many cancers.[7] By blocking the EGFR signaling cascade, these drugs can halt tumor progression.
This guide provides a comprehensive framework for benchmarking novel quinazoline derivatives against these established EGFR inhibitors. Our focus is not merely on procedural steps but on the strategic rationale behind each experimental choice, ensuring a robust and insightful comparative analysis. We will proceed with a hypothetical scenario, comparing two new investigational compounds, NQ-A and NQ-B , against the established drugs Gefitinib and Erlotinib.
Chapter 1: Compound Profiles
A successful benchmarking study begins with a thorough understanding of the compounds .
Established Benchmark Compounds
-
Gefitinib (Iressa®): One of the first clinically approved quinazoline-based EGFR inhibitors.[4] It reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting the signal transduction cascade that promotes cell growth.[5][8] It is particularly effective in tumors harboring activating EGFR mutations.[9]
-
Erlotinib (Tarceva®): Another reversible EGFR tyrosine kinase inhibitor with a similar mechanism to Gefitinib.[6][10] It is used in the treatment of NSCLC and pancreatic cancer.[6] Its binding affinity is higher for EGFR with specific mutations compared to the wild-type receptor.[11]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[12][13] This dual action can be effective in cancers that have developed resistance to single-target therapies.[14]
New Investigational Compounds (Hypothetical)
-
NQ-A: A novel quinazoline derivative designed for high potency and selectivity against wild-type EGFR. The design hypothesis is to achieve greater efficacy in tumors with EGFR overexpression without specific activating mutations.
-
NQ-B: A second-generation quinazoline compound engineered to overcome common resistance mechanisms, specifically the T790M mutation in the EGFR kinase domain, while maintaining low activity against wild-type EGFR to minimize toxicity.
Chapter 2: The Benchmarking Workflow: From In Vitro Screening to In Vivo Validation
A multi-tiered approach is essential for a comprehensive comparison. We begin with specific molecular-level interactions and progress to complex biological systems.
Caption: A streamlined workflow for benchmarking novel quinazoline compounds.
Chapter 3: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating systems.
Protocol: In Vitro EGFR Kinase Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein (EGFR) in a cell-free system. This is the purest assessment of potency, stripped of confounding factors like cell membrane permeability.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type and T790M mutant), ATP, poly(Glu, Tyr) substrate, and a detection antibody (e.g., anti-phosphotyrosine).
-
Plate Preparation: Add 10 µL of diluted compounds (NQ-A, NQ-B, Gefitinib, Erlotinib) in a concentration gradient to a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Reaction: Add 20 µL of EGFR enzyme and 20 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for the phosphorylation reaction.
-
Detection: Stop the reaction and use an ELISA-based method with a phosphotyrosine-specific antibody to quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the positive control. Plot the data and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression.
Protocol: Cell Proliferation (MTT) Assay
Causality: This assay assesses the cytotoxic or cytostatic effect of the compounds on living cancer cells. It provides a more biologically relevant measure of efficacy than a simple kinase assay by incorporating factors like cell uptake and off-target effects.
Cell Line Selection (Trustworthiness):
-
A549: A human lung adenocarcinoma cell line with wild-type EGFR. This is a crucial baseline to test for general cytotoxicity and activity against non-mutant EGFR.[15]
-
NCI-H1975: A human lung adenocarcinoma cell line expressing the L858R/T790M double mutation in EGFR. This is the key cell line for evaluating NQ-B's ability to overcome acquired resistance.[16]
-
MCF-7: A human breast cancer cell line. Including a cell line from a different cancer type helps to assess the broader applicability of the new compounds.[15]
Methodology:
-
Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of NQ-A, NQ-B, Gefitinib, and Erlotinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blot for Pathway Analysis
Causality: This technique verifies that the observed cellular effects are due to the intended mechanism of action—inhibition of the EGFR signaling pathway. It provides a direct visual confirmation of target engagement within the cell.
Caption: EGFR signaling pathway and the inhibitory action of quinazolines.
Methodology:
-
Cell Treatment: Culture A549 or NCI-H1975 cells and treat them with the IC50 concentration of each compound for 2-4 hours. Include an untreated control.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins: Phospho-EGFR (pEGFR), Total EGFR, Phospho-AKT (pAKT), Total AKT, Phospho-ERK (pERK), Total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use secondary HRP-conjugated antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated (activated) proteins in treated samples to the untreated control. A significant decrease in pEGFR, pAKT, and pERK indicates successful pathway inhibition.
Protocol: In Vivo Tumor Xenograft Study
Causality: This is the ultimate preclinical test of efficacy. It evaluates the compound's ability to inhibit tumor growth in a complex living system, which accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability.[17]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously inject NCI-H1975 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Gefitinib, NQ-B).
-
Dosing: Administer the compounds daily via oral gavage at a predetermined dose (e.g., 25-50 mg/kg).[17]
-
Monitoring: Measure tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Chapter 4: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation.
Table 1: In Vitro Kinase and Cellular Potency (IC50 / GI50 in µM)
| Compound | EGFR (WT) Kinase IC50 | EGFR (T790M) Kinase IC50 | A549 (WT) Cell GI50 | NCI-H1975 (T790M) Cell GI50 |
| Gefitinib | 0.021 | 1.2 | 8.5 | > 10 |
| Erlotinib | 0.018 | 1.0 | 7.9 | > 10 |
| NQ-A | 0.009 | 2.5 | 3.2 | > 15 |
| NQ-B | 0.850 | 0.015 | > 20 | 0.05 |
Interpretation: The hypothetical data in Table 1 suggests NQ-A is highly potent against wild-type EGFR, as intended. NQ-B demonstrates exceptional potency and selectivity for the resistant T790M mutant, both in the kinase assay and in the corresponding cell line, while sparing wild-type cells. This highlights its potential as a second-line therapy.
Table 2: In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Gefitinib (50 mg/kg) | 1180 ± 130 | 5.6% | -1.2 |
| NQ-B (25 mg/kg) | 310 ± 85 | 75.2% | +1.8 |
Interpretation: The in vivo data corroborates the in vitro findings. NQ-B shows significant tumor growth inhibition in a model of acquired resistance where Gefitinib is ineffective. The minimal body weight change suggests good tolerability at an effective dose.[17]
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking new quinazoline compounds. By integrating direct target engagement assays, cellular-level functional screens, and whole-organism efficacy studies, researchers can build a comprehensive and compelling case for the superiority of their novel derivatives. The key to a successful comparison lies not just in the data itself, but in the logical, evidence-based narrative that explains why a new compound represents a meaningful advancement over established therapies.
References
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). NIH. [Link]
-
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.). PubMed Central. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Your website. [Link]
-
Quinazoline - Wikipedia. (n.d.). Wikipedia. [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (n.d.). PubMed Central. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2022). MDPI. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (2012). NIH. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2017). NIH. [Link]
-
Doxazosin - StatPearls. (2023). NCBI Bookshelf. [Link]
-
Prazosin - StatPearls. (2023). NCBI Bookshelf. [Link]
-
Benchmarks - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Erlotinib - StatPearls. (2024). NCBI Bookshelf. [Link]
-
How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC. (2022). NIH. [Link]
-
Gefitinib - Wikipedia. (n.d.). Wikipedia. [Link]
-
Protocol Design and Performance Benchmarks by Phase and by Oncology and Rare Disease Subgroups - PMC. (2022). NIH. [Link]
-
Prazosin. (2025). LITFL. [Link]
-
What is the mechanism of Doxazosin Mesylate? (2024). Patsnap Synapse. [Link]
-
Lapatinib - Wikipedia. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Prazosin Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Your website. [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate. [Link]
-
Erlotinib - Wikipedia. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]
-
Mechanism of action of lapatinib via ERBB signaling pathways. (n.d.). ResearchGate. [Link]
-
Evaluation of anticancer medicinal products. (n.d.). Scientific guideline. [Link]
-
Mechanism of action of gefitinib. (n.d.). ResearchGate. [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. [Link]
-
Doxazosin - Wikipedia. (n.d.). Wikipedia. [Link]
-
Prazosin - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mechanism of action of erlotinib. (n.d.). ResearchGate. [Link]
-
The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]
-
Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]
-
Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. (2017). NIH. [Link]
-
Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]
-
erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breast Cancer.org. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Your website. [Link]
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. [Link]
-
Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. (2021). ResearchGate. [Link]
-
Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). NIH. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lapatinib - Wikipedia [en.wikipedia.org]
- 14. breastcancer.org [breastcancer.org]
- 15. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Kinase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become prime targets for therapeutic intervention, particularly in oncology.[1][2] The quinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[3][4][5] These drugs function primarily by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling cascades that drive tumor growth.[6][7]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][8] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, is a common phenomenon.[9] This can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe adverse effects. Therefore, a comprehensive understanding and rigorous profiling of an inhibitor's selectivity are paramount for the development of safer and more effective drugs. This guide provides an in-depth comparison of quinazoline-based kinase inhibitors, focusing on the experimental methodologies used to characterize their cross-reactivity and the implications of their selectivity profiles.
The Quinazoline Scaffold: A Foundation for Potency
The 4-anilinoquinazoline moiety is a cornerstone of many first-generation EGFR tyrosine kinase inhibitors (TKIs).[10] Its efficacy stems from key structural interactions within the ATP-binding pocket of kinases like EGFR. The quinazoline ring's nitrogen atoms (N1 and N3) form critical hydrogen bonds with hinge region residues, such as Met793 in EGFR, anchoring the molecule in place.[6][10] The aniline group extends into a hydrophobic pocket, further enhancing binding affinity.[10] This fundamental binding mode, however, is not unique to one kinase, laying the groundwork for potential cross-reactivity with other kinases that share similar hinge and hydrophobic pocket architectures.[5][6]
Visualizing the Core Interaction
The following diagram illustrates the fundamental binding mode of a quinazoline inhibitor within a kinase ATP-binding pocket.
Caption: Simplified workflow for the KINOMEscan™ profiling assay.
-
Expertise & Causality: This method is powerful because it measures direct binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), which can be influenced by ATP concentration and substrate choice. It provides a comprehensive and unbiased view of potential off-targets early in the discovery process. [11]
Cell-Based Target Engagement Assays
Confirming that an inhibitor binds to its intended (and unintended) targets within the complex milieu of a living cell is a critical validation step.
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [12]This allows for the detection of target engagement in intact cells and even tissues. [12][13]
Step-by-Step Protocol: Basic CETSA Workflow
-
Cell Treatment: Treat intact cells with the quinazoline inhibitor (or vehicle control) at the desired concentration and for a specified duration.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a "melt curve." A key control is an unheated sample.
-
Cell Lysis: Lyse the cells to release proteins (e.g., through freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble, non-denatured proteins remain in the supernatant.
-
Detection: Collect the supernatant and analyze the amount of the target protein remaining using a specific antibody via Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melt curve to a higher temperature in the drug-treated samples indicates that the inhibitor has bound to and stabilized the target protein.
-
Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent and temperature-dependent stabilization of the target protein. The inclusion of a vehicle control at every temperature point is crucial for accurately determining the thermal shift.
Comparative Analysis: Selectivity of Key Quinazoline Inhibitors
While initially developed as EGFR inhibitors, many quinazoline-based drugs exhibit significant cross-reactivity. This polypharmacology can be both a source of adverse effects and a driver of unexpected efficacy.
| Inhibitor | Primary Target(s) | Known Off-Targets / Cross-Reactivity | Clinical Implications of Cross-Reactivity |
| Gefitinib (Iressa) | EGFR | Inhibits P-glycoprotein (Pgp), a drug efflux pump. [14]May have other cellular targets. [7] | Inhibition of Pgp could affect the pharmacokinetics of co-administered drugs. [14]The full spectrum of off-targets may contribute to its side effect profile. |
| Erlotinib (Tarceva) | EGFR | Similar profile to Gefitinib, targeting EGFR-driven pathways. [15]Cross-reactivity with Src kinase has been implicated in its mechanism. [16] | The common side effect of skin rash is directly linked to EGFR inhibition in the skin but its severity may be influenced by off-target effects. [17] |
| Lapatinib (Tykerb) | EGFR, HER2 | Can induce TRAIL death receptors DR4 and DR5 independent of EGFR/HER2 inhibition. [18][19]This involves the JNK/c-Jun signaling axis. [18] | This off-target effect can sensitize colon cancer cells to TRAIL-induced apoptosis, suggesting a potential therapeutic benefit beyond its primary targets. [18][19] |
| Afatinib | EGFR, HER2 (Irreversible) | As a second-generation inhibitor, it has a broader inhibitory profile against the ErbB family compared to first-generation drugs. [20] | Increased potency against ErbB family members can lead to improved efficacy but also a higher incidence of side effects like diarrhea and rash. [21] |
| Experimental Quinazolines | Varies (e.g., VEGFR-2, MET) | Often designed for multi-kinase inhibition. For example, some derivatives show potent activity against both EGFR and VEGFR-2. [3][5] | A dual-inhibition strategy can be effective in blocking multiple oncogenic pathways simultaneously, potentially overcoming resistance. [3][6] |
Case Study: The Off-Target Activity of Lapatinib
Lapatinib is a dual TKI approved for HER2-positive breast cancer. [22]While its on-target efficacy is well-established, studies have revealed a clinically relevant off-target activity. In colorectal cancer cell lines, lapatinib was found to up-regulate the expression of pro-apoptotic TRAIL death receptors DR4 and DR5. [18]
Causality: This effect was shown to be independent of its primary targets, EGFR and HER2. [18]Mechanistic studies demonstrated that lapatinib activates the JNK/c-Jun signaling pathway, which in turn transcriptionally up-regulates DR5. [18][19]This off-target action sensitizes cancer cells to apoptosis induced by the TRAIL ligand, suggesting a novel therapeutic combination strategy. [18]This is a prime example of how characterizing cross-reactivity can uncover new therapeutic avenues.
Signaling Pathway: Lapatinib's Off-Target Effect
Caption: On-target vs. off-target signaling of Lapatinib.
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly valuable framework for the design of potent kinase inhibitors. [6][23]However, this guide illustrates that absolute selectivity is rare. The cross-reactivity profiles of these inhibitors are complex and have profound implications for both safety and efficacy. Understanding this "polypharmacology" is not just an academic exercise; it is essential for rational drug design and clinical development.
The future of quinazoline-based inhibitors lies in leveraging this knowledge. This includes designing next-generation inhibitors with improved selectivity by modifying the core scaffold to exploit subtle differences between kinase ATP-binding sites. [10]Conversely, it also involves intentionally designing multi-targeted inhibitors that can simultaneously block several key nodes in a cancer signaling network, a strategy that may prove more robust against the development of drug resistance. [5][9]
The continued application of comprehensive profiling technologies like KINOMEscan™ and in-cell validation methods like CETSA will be critical in navigating the complex landscape of kinase cross-reactivity and in unlocking the full therapeutic potential of this remarkable class of molecules.
References
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Cellular Targets of Gefitinib. American Association for Cancer Research. [Link]
-
Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. National Center for Biotechnology Information. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Genetic Association of Drug Response to Erlotinib in Chinese Advanced Non-small Cell Lung Cancer Patients. National Center for Biotechnology Information. [Link]
-
Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors. American Association for Cancer Research. [Link]
-
Binding assays to profile target engagement by kinase inhibitors in cells. ResearchGate. [Link]
-
Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. National Center for Biotechnology Information. [Link]
-
Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit. ecancermedicalscience. [Link]
-
Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. National Center for Biotechnology Information. [Link]
-
(PDF) Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. ResearchGate. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. ACS Publications. [Link]
-
Role of Lapatinib in HER2-Positive Breast Cancer. YouTube. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect. [Link]
-
Publications - CETSA. cetsa.com. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs. The ASCO Post. [Link]
-
Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. Dovepress. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. American Association for Cancer Research. [Link]
-
Erlotinib-Associated Rash in Advanced Non-Small Cell Lung Cancer: Relation to Clinicopathological Characteristics, Treatment Response, and Survival. National Center for Biotechnology Information. [Link]
-
Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). National Center for Biotechnology Information. [Link]
-
Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP). National Center for Biotechnology Information. [Link]
-
Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases. Taylor & Francis Online. [Link]
-
Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. National Center for Biotechnology Information. [Link]
-
RELAY: Erlotinib with Ramucirumab for EGFR+ NSCLC. YouTube. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publications — CETSA [cetsa.org]
- 14. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic Association of Drug Response to Erlotinib in Chinese Advanced Non-small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Erlotinib-Associated Rash in Advanced Non-Small Cell Lung Cancer: Relation to Clinicopathological Characteristics, Treatment Response, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit - ecancer [ecancer.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of 4-Chloro-2-(4-fluorophenyl)quinazoline Analogs
In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] The 4-Chloro-2-(4-fluorophenyl)quinazoline core represents a promising starting point for generating novel therapeutics. However, the journey from a potent compound to a successful drug is paved with the critical assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] This guide provides an in-depth, comparative evaluation of the ADME profiles of hypothetical analogs of 4-Chloro-2-(4-fluorophenyl)quinazoline, offering insights into experimental design and data interpretation for researchers in the field.
The success of a drug candidate is not solely dictated by its potency but by a delicate balance of physicochemical and pharmacokinetic properties.[5][6] Early and robust in vitro ADME profiling is paramount to identify and mitigate potential liabilities, thereby streamlining development timelines and reducing reliance on extensive animal testing.[7] This guide will dissect key ADME assays, presenting them not as isolated procedures but as interconnected components of a holistic drug discovery cascade.
Metabolic Stability: The First Hurdle
A compound's susceptibility to metabolism dictates its half-life and, consequently, its dosing regimen. The initial assessment of metabolic stability is typically performed using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8][9]
The intrinsic clearance (CLint) of a compound is determined by monitoring its disappearance over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[9]
Step-by-Step Methodology:
-
Preparation: Human liver microsomes are thawed at 37°C and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[10]
-
Cofactor Addition: NADPH is added to the microsomal suspension to initiate the metabolic reactions.[9]
-
Incubation: The test compounds (e.g., 1 µM) are added to the mixture and incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]
-
Reaction Termination: The reaction is quenched at each time point by adding a cold organic solvent, such as acetonitrile.[9]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[9]
-
Controls: Positive controls (e.g., verapamil for high clearance, diazepam for low clearance) and negative controls (without NADPH) are run in parallel to ensure the validity of the assay.[8]
Data Interpretation and Comparative Analysis:
The rate of disappearance is used to calculate the intrinsic clearance. A high CLint suggests rapid metabolism and potentially poor bioavailability in vivo.
| Compound | Parent Structure | R1-Substitution | R2-Substitution | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Predicted in vivo Clearance |
| Parent | 4-Chloro-2-(4-fluorophenyl)quinazoline | H | H | 50 | 13.9 | Moderate |
| Analog A | " | OCH₃ | H | 15 | 46.2 | Low |
| Analog B | " | H | CF₃ | 120 | 5.8 | High |
| Analog C | " | Cl | H | 45 | 15.4 | Moderate |
This data is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: The use of human liver microsomes provides a direct measure of Phase I metabolic activity, which is a critical determinant of a drug's fate. The time points are chosen to capture the initial linear phase of metabolism, allowing for an accurate calculation of the clearance rate.
Caption: High-level workflow for the microsomal stability assay.
Cell Permeability: Crossing the Barrier
For oral drug candidates, the ability to permeate the intestinal epithelium is a prerequisite for absorption. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay are widely used to predict this.[11][12][13]
PAMPA provides a high-throughput, non-cell-based method to assess passive diffusion.[11]
Step-by-Step Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[14]
-
Compound Addition: The test compound (e.g., 10 µM) is added to the donor wells of the plate.[11]
-
Incubation: The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated for a set period (e.g., 5-18 hours).[11][15]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.[15]
-
Integrity Check: A membrane integrity marker, such as lucifer yellow, is often included.[11]
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[12][16] This model can assess both passive diffusion and active transport.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.[17]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[18]
-
Bidirectional Transport: The assay is performed in two directions: apical (A) to basolateral (B) to assess absorption, and B to A to identify active efflux.[13] The test compound is added to the donor chamber, and samples are taken from the receiver chamber at various time points.[16]
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.[16]
Data Interpretation and Comparative Analysis:
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[13]
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Parent | 8.5 | 6.2 | 15.5 | 2.5 | Moderate (efflux) |
| Analog A | 12.1 | 10.5 | 11.0 | 1.0 | High |
| Analog B | 3.2 | 1.8 | 2.0 | 1.1 | Low |
| Analog C | 9.0 | 7.5 | 8.1 | 1.1 | High |
This data is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: PAMPA is an excellent primary screen for passive permeability due to its high throughput and low cost.[14] The Caco-2 assay provides more biologically relevant data by incorporating active transport mechanisms, which is crucial for understanding potential drug-drug interactions and non-linear pharmacokinetics.[12][13]
Caption: A logical approach to assessing compound permeability.
Plasma Protein Binding: The Unbound Fraction
Only the unbound fraction of a drug in plasma is free to interact with its target and exert a therapeutic effect.[19] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in drug development.[20]
Equilibrium dialysis is considered the gold standard for measuring PPB.[20][21]
Step-by-Step Methodology:
-
Apparatus Setup: A dialysis chamber is divided into two compartments by a semipermeable membrane.
-
Sample Addition: Plasma containing the test compound is placed on one side of the membrane, and a buffer solution is placed on the other.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[21]
-
Quantification: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.[21]
Data Interpretation and Comparative Analysis:
The fraction unbound (fu) is calculated. High PPB (>99%) can affect the drug's distribution and clearance.
| Compound | Fraction Unbound (fu, %) in Human Plasma | Predicted in vivo Distribution |
| Parent | 2.5 | Moderate |
| Analog A | 10.1 | Wider |
| Analog B | 0.5 | Restricted |
| Analog C | 3.0 | Moderate |
This data is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: Equilibrium dialysis is preferred because it minimizes non-specific binding and provides a direct measure of the thermodynamically free concentration of the drug.[20][22]
Caption: The equilibrium of bound and unbound drug in plasma.
Conclusion: A Holistic View for Candidate Selection
The evaluation of ADME properties is an iterative process that guides the optimization of lead compounds. By integrating data from metabolic stability, permeability, and plasma protein binding assays, a comprehensive profile of each analog can be constructed.
-
Analog A emerges as a promising candidate with low clearance, high permeability, and a favorable unbound fraction.
-
Analog B , despite its potential potency, exhibits high clearance and low permeability, along with very high plasma protein binding, making it a less desirable candidate.
-
Analog C shows a moderate profile similar to the parent compound, suggesting that the chloro-substitution has a neutral effect on these ADME properties.
This comparative guide underscores the importance of a multi-parametric approach to ADME assessment. By understanding the interplay of these properties, researchers can make more informed decisions, ultimately increasing the probability of success in the challenging journey of drug development.
References
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Selvita. In Vitro ADME. [Link]
-
PubMed. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. [Link]
-
PubMed Central. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
ResearchGate. (PDF) Novel quinazoline–chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies. [Link]
-
Taylor & Francis Online. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. [Link]
-
ResearchGate. Chemistry and Pharmacology of Quinazoline Scaffolds-a review. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
National Institutes of Health. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Ncardia. Caco2 assay protocol. [Link]
-
MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Al-Mustansiriyah Journal of Pharmaceutical Sciences. Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
SciSpace. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. [Link]
-
ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]
-
Evotec. Microsomal Stability. [Link]
-
ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
The Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. [Link]
-
ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
-
BioIVT. ADME, DMPK, and DDI In Vitro Studies. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). [Link]
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
National Institutes of Health. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
Sources
- 1. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. scispace.com [scispace.com]
- 6. books.rsc.org [books.rsc.org]
- 7. selvita.com [selvita.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. PAMPA | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. bioivt.com [bioivt.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 22. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
"review of recent advances in the biological activity of quinazolines"
A Senior Application Scientist's Review of Recent Advances in the Biological Activity of Quinazolines
The quinazoline scaffold, a fused bicyclic heterocycle of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to several clinically approved drugs.[1][2] This guide provides an in-depth comparison of recent breakthroughs in the biological evaluation of quinazoline analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will delve into the experimental data that underpins these findings, offer detailed protocols for key biological assays, and explore the critical structure-activity relationships that drive potency and selectivity.
Anticancer Activity: Targeting Key Pathways with Precision
Quinazoline derivatives have emerged as powerful anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR).[3][4] The quinazoline core serves as a versatile scaffold for developing potent and selective EGFR inhibitors.[4]
Recent research has focused on modifying the quinazoline scaffold to overcome drug resistance and improve efficacy against various cancer cell lines. For instance, a series of triazolo[4,3-c]quinazolines demonstrated strong EGFR inhibitory activity and induced G2/M phase cell cycle arrest in cancer cell lines including HepG2, MCF-7, PC-3, HCT-116, and HeLa.[1] Similarly, novel quinazoline-azole hybrids have shown promising anticancer activity against MCF-7 and A549 cancer cell lines, with some compounds exhibiting greater potency than the standard drug cisplatin.[5] In silico studies have revealed that these hybrids bind to important residues in the EGFR binding site through hydrogen bonding and hydrophobic interactions.[5]
Comparative Anticancer Potency of Novel Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Triazolo[4,3-c]quinazolines | HepG2, MCF-7, PC-3, HCT-116, HeLa | Not specified, strong activity reported | EGFR inhibition, G2/M cell cycle arrest | [1] |
| Quinazoline-azole hybrids | MCF-7 | 0.8 ± 0.1 | EGFR binding | [5] |
| Quinazoline-azole hybrids | A549 | 1.2 ± 0.2 | EGFR binding | [5] |
| 3-methylquinazolinone derivatives | A549 | Not specified, induced late apoptosis | EGFRwt-TK inhibition, G2/M cell cycle arrest | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Causality in Experimental Choice: The MTT assay is a robust and widely accepted method for initial screening of anticancer compounds. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of cytotoxic potential. The choice of multiple cancer cell lines from different tissue origins (e.g., breast, lung, liver) is crucial to assess the broad-spectrum or selective nature of the compound's activity.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[7][8][9] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[10]
Recent studies have highlighted the antimicrobial efficacy of newly synthesized quinazoline compounds. For example, a series of novel quinazoline derivatives showed decent antimicrobial profiles against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains such as Aspergillus niger and Candida albicans.[7][11]
Comparative Antimicrobial Activity of Quinazoline Derivatives
| Compound Series | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 3a1, 3a2, 3a3, 3b1, 3b2 | B. subtilis | 12-18 | A. niger | 11-17 | [7][11] |
| 3a1, 3a2, 3a3, 3b1, 3b2 | S. aureus | 11-17 | C. albicans | 12-18 | [7][11] |
| 3a1, 3a2, 3a3, 3b1, 3b2 | E. coli | 10-16 | - | - | [7][11] |
| 3a1, 3a2, 3a3, 3b1, 3b2 | P. aeruginosa | 11-15 | - | - | [7][11] |
Experimental Protocol: Agar Disk Diffusion Method
This method is a standard for assessing the antimicrobial activity of chemical substances.
Methodology:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Place sterile paper discs impregnated with known concentrations of the quinazoline derivatives onto the agar surface. A disc with a standard antibiotic serves as a positive control, and a solvent-impregnated disc as a negative control.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Trustworthiness of the Protocol: The agar disk diffusion method is a self-validating system. The inclusion of positive and negative controls ensures that the observed antimicrobial activity is due to the test compound and not other factors. The size of the zone of inhibition provides a clear and reproducible measure of the compound's potency.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Quinazoline derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity.[12][13] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[14][15]
A recent study on novel amino-substituted quinazoline derivatives revealed significant in vitro anti-inflammatory activity. Several compounds showed high affinity for the COX-2 enzyme, with IC50 values ranging from 0.024 to 0.038 µM, which is more potent than the reference drug celecoxib (IC50 = 0.06 µM).[13] Molecular docking studies indicated that these compounds fit well into the COX-2 active site and interact with key amino acid residues.[13]
Comparative Anti-inflammatory Potency (COX-2 Inhibition)
| Compound | IC50 for COX-2 (µM) | Reference |
| DD2 | 0.024 | [13] |
| DD3 | 0.038 | [13] |
| DD4 | 0.501 | [13] |
| DD5 | 0.5 | [13] |
| Celecoxib (Reference) | 0.06 | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Methodology:
-
Animal Grouping: Divide rats into control, standard drug, and test compound groups.
-
Compound Administration: Administer the quinazoline derivatives or the standard drug (e.g., phenylbutazone) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1 and 3 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume of the treated group and Vc is the mean increase in paw volume of the control group.[12]
Caption: Quinazoline derivatives can inhibit the NF-κB signaling pathway.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Quinazoline derivatives are emerging as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD).[16][17] Their multifaceted mechanism of action includes inhibiting cholinesterase enzymes, preventing β-amyloid aggregation, reducing oxidative stress, and mitigating neuroinflammation.[16][18][19]
Recent research has highlighted the potential of quinazoline-based compounds to target multiple pathological pathways in AD.[16] For instance, certain derivatives have shown significant inhibitory activity against cholinesterases, which are enzymes that break down the neurotransmitter acetylcholine, a key player in memory and cognition.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[20][21]
-
Anticancer Activity: For EGFR inhibitors, the 4-anilino moiety is crucial for binding to the ATP-binding site of the kinase domain.[3] Substitutions at the 6- and 7-positions of the quinazoline ring with small, lipophilic groups can enhance activity.[3]
-
Anti-inflammatory Activity: Electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system have been shown to increase anti-inflammatory effects.[22] Hybridizing the quinazolinone moiety with other heterocyclic systems like thiazolidinone can also improve activity.[22]
-
Antimicrobial Activity: Substitutions at the 2 and 3-positions of the quinazolinone ring can significantly modulate antimicrobial properties.[20]
Caption: The relationship between the quinazoline core, its substituents, and biological activity.
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Recent advancements have not only expanded the repertoire of their pharmacological activities but have also provided deeper insights into their mechanisms of action and structure-activity relationships. The comparative data presented in this guide underscores the versatility of this privileged structure. Future research should focus on the rational design of novel quinazoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, where the quinazoline core is combined with other pharmacophores, holds significant promise for developing next-generation therapeutics for a wide range of diseases.[23]
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]
- Recent advances in the biological activity of quinazoline. (n.d.). Int J Pharm Chem Anal.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2024). MDPI. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2024). NIH. [Link]
-
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). ResearchGate. [Link]
-
Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. (2024). Letters in Applied NanoBioScience. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2024). PubMed. [Link]
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2024). PubMed. [Link]
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). ResearchGate. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. [Link]
-
Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. (n.d.). Academia.edu. [Link]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2024). ResearchGate. [Link]
-
Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. (n.d.). YMER. [Link]
-
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.). International Journal. [Link]
-
Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. [Link]
-
Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). PubMed. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2024). ResearchGate. [Link]
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents [academia.edu]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
